Technical Documentation Center

N-(4-ethoxyphenyl)-2-methylbutanamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(4-ethoxyphenyl)-2-methylbutanamide

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(4-ethoxyphenyl)-2-methylbutanamide: Structure, Synthesis, and Characterization

This guide provides a comprehensive technical overview of N-(4-ethoxyphenyl)-2-methylbutanamide, a substituted amide with potential applications in research and development. The document details its chemical structure, I...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-(4-ethoxyphenyl)-2-methylbutanamide, a substituted amide with potential applications in research and development. The document details its chemical structure, IUPAC nomenclature, a robust synthesis protocol, and in-depth characterization through spectroscopic methods.

Introduction

N-(4-ethoxyphenyl)-2-methylbutanamide belongs to the class of N-aryl amides, a significant scaffold in medicinal chemistry and material science. The structure combines a p-ethoxyphenyl moiety, derived from the common intermediate p-phenetidine, with a 2-methylbutanoyl group. This combination of an aromatic ether and a branched alkyl amide suggests potential for biological activity, drawing parallels to known analgesics and other bioactive molecules. This guide serves as a foundational resource for researchers, offering detailed methodologies and theoretical underpinnings for the synthesis and characterization of this compound.

Chemical Structure and IUPAC Nomenclature

The chemical structure of N-(4-ethoxyphenyl)-2-methylbutanamide is characterized by a central amide linkage connecting a 4-ethoxyphenyl group to a 2-methylbutanoyl group.

Molecular Formula: C₁₃H₁₉NO₂

Molecular Weight: 221.30 g/mol

IUPAC Name: N-(4-ethoxyphenyl)-2-methylbutanamide

The structure is elucidated as follows:

  • An ethoxy group (-OCH₂CH₃) is attached to the para-position (position 4) of a benzene ring.

  • An amino group, which has formed an amide bond, is also attached to the benzene ring at position 1.

  • The amide nitrogen is bonded to the carbonyl carbon of a butanamide chain.

  • A methyl group is present at the second carbon (alpha-carbon) of the butanoyl chain.

Caption: Chemical structure of N-(4-ethoxyphenyl)-2-methylbutanamide.

Synthesis Protocol

The synthesis of N-(4-ethoxyphenyl)-2-methylbutanamide is most effectively achieved through a two-step process involving the formation of an acyl chloride followed by its reaction with p-phenetidine. This method is widely applicable for the synthesis of N-aryl amides.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation A 2-Methylbutanoic Acid C 2-Methylbutanoyl Chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C D 2-Methylbutanoyl Chloride F N-(4-ethoxyphenyl)-2-methylbutanamide D->F Aprotic Solvent (e.g., DCM) E p-Phenetidine E->F G Base (e.g., Triethylamine) G->F

Caption: Synthetic workflow for N-(4-ethoxyphenyl)-2-methylbutanamide.

Step 1: Synthesis of 2-Methylbutanoyl Chloride

Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial activation step. Thionyl chloride is an excellent reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous and easily removed, simplifying purification.[1][2]

Materials:

  • 2-Methylbutanoic acid

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-methylbutanoic acid (1.0 eq) and thionyl chloride (1.5 eq).

  • Heat the mixture to reflux (approximately 80-90°C) for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, assemble a distillation apparatus and distill the mixture to isolate the 2-methylbutanoyl chloride. The boiling point of 2-methylbutanoyl chloride is approximately 117-121°C.

Step 2: Synthesis of N-(4-ethoxyphenyl)-2-methylbutanamide

Rationale: The nucleophilic amino group of p-phenetidine attacks the electrophilic carbonyl carbon of the 2-methylbutanoyl chloride. A base, such as triethylamine, is used to neutralize the HCl byproduct, driving the reaction to completion.[3]

Materials:

  • 2-Methylbutanoyl chloride

  • p-Phenetidine (4-ethoxyaniline)

  • Triethylamine (TEA) or other suitable base

  • Dichloromethane (DCM) or other aprotic solvent

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethanol/water)

Procedure:

  • Dissolve p-phenetidine (1.0 eq) and triethylamine (1.1 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 2-methylbutanoyl chloride (1.05 eq) in dichloromethane to the cooled solution of p-phenetidine.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield N-(4-ethoxyphenyl)-2-methylbutanamide as a solid.

Spectroscopic Characterization

The structure of the synthesized N-(4-ethoxyphenyl)-2-methylbutanamide can be confirmed by a combination of spectroscopic techniques. Below are the predicted data based on the analysis of similar structures.[2][4][5]

Infrared (IR) Spectroscopy

The IR spectrum of a secondary amide is characterized by specific absorption bands.

Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)
N-HStretching3350 - 3180 (one band)
C=O (Amide I)Stretching1680 - 1630
N-HBending (Amide II)1570 - 1515
C-O (Aromatic Ether)Stretching~1240
C-NStretching~1400
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5 - 7.0m1HN-H (amide)
~7.4d2HAr-H (ortho to -NH)
~6.8d2HAr-H (ortho to -OEt)
~4.0q2H-OCH₂CH₃
~2.3m1H-CH(CH₃)CH₂CH₃
~1.6m2H-CH(CH₃)CH₂CH₃
~1.4t3H-OCH₂CH₃
~1.2d3H-CH(CH₃)CH₂CH₃
~0.9t3H-CH(CH₃)CH₂CH₃
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~174C=O (amide)
~155Ar-C (para to -NH, attached to -OEt)
~131Ar-C (ipso to -NH)
~122Ar-C (ortho to -NH)
~114Ar-C (ortho to -OEt)
~63-OCH₂CH₃
~45-CH(CH₃)CH₂CH₃
~27-CH(CH₃)CH₂CH₃
~17-CH(CH₃)CH₂CH₃
~15-OCH₂CH₃
~11-CH(CH₃)CH₂CH₃
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak and characteristic fragmentation patterns.

m/zProposed Fragment
221[M]⁺ (Molecular Ion)
137[H₂N-C₆H₄-OCH₂CH₃]⁺
109[H₂N-C₆H₄-OH]⁺
85[O=C-CH(CH₃)CH₂CH₃]⁺
57[CH(CH₃)CH₂CH₃]⁺

Potential Biological Activity

While specific biological data for N-(4-ethoxyphenyl)-2-methylbutanamide is not extensively documented, the N-aryl amide scaffold is present in numerous biologically active compounds.

  • Antimicrobial Activity: Many N-aryl amides have demonstrated antibacterial and antifungal properties.[6][7][8] The lipophilic nature of the 2-methylbutanoyl group and the presence of the ethoxyphenyl moiety could contribute to interactions with microbial cell membranes or enzymes.

  • Analgesic Activity: The structurally related compound phenacetin (N-(4-ethoxyphenyl)acetamide) is a known analgesic.[4][9] It is plausible that N-(4-ethoxyphenyl)-2-methylbutanamide could exhibit similar properties, potentially through interaction with the cyclooxygenase (COX) enzymes or other pain-related pathways.[10][11]

Further screening and in-depth biological assays are required to elucidate the specific activities and mechanisms of action of this compound.

Conclusion

This technical guide has provided a detailed framework for the synthesis and characterization of N-(4-ethoxyphenyl)-2-methylbutanamide. The outlined two-step synthesis is a reliable and scalable method. The predicted spectroscopic data offer a robust reference for structural confirmation. The potential for biological activity, based on its structural motifs, suggests that this compound is a valuable candidate for further investigation in drug discovery and development programs.

References

  • Novikova, V. V., et al. (2023). Antimicrobial Activity of New N-substituted Amides of Aroylpyruvic Acids and Their Silver Salts.
  • Selim, A. I., et al. (2014). Synthesis of diastereomeric amides of 2-methyl butanoic acid. ResearchGate. Retrieved from [Link]

  • Wang, X., et al. (2022). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 27(17), 5603.
  • Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. (2018). ResearchGate. Retrieved from [Link]

  • Antimicrobial Activity of New N-substituted Amides of Aroylpyruvic Acids and Their Silver Salts. ResearchGate. Retrieved from [Link]

  • Analgesic activity of the compounds (1-4) by tail flick response method. ResearchGate. Retrieved from [Link]

  • Högestätt, E. D., et al. (2008). New analgesics synthetically derived from the paracetamol metabolite N-(4-hydroxyphenyl)-(5Z,8Z,11Z,14Z)-icosatetra-5,8,11,14-enamide. Journal of medicinal chemistry, 52(1), 119-128.
  • mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

  • 2-Methylbutanoic acid. Wikipedia. Retrieved from [Link]

  • Phenacetin. PubChem. Retrieved from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. eGyanKosh. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. Retrieved from [Link]

  • N-(4-Ethoxyphenyl)-3-oxobutanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Chloride-2-Methylbutanoic acid. PhytoBank. Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Retrieved from [Link]

  • Ahmadi, A., et al. (2017). Synthesis and Study of Analgesic and Anti-inflammatory Activities of Amide Derivatives of Ibuprofen. Mini reviews in medicinal chemistry, 17(9), 834-841.
  • Morreel, K., et al. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Analytical chemistry, 82(19), 8095-8106.
  • Regular Article. Organic Chemistry Research. Retrieved from [Link]

  • Synthesis and Study of Analgesic and Anti-inflammatory Activities of Amide Derivatives of Ibuprofen. Bentham Science. Retrieved from [Link]

  • Jarrahpour, A., & Zarei, M. (2007). Synthesis of Novel N-(4-Ethoxyphenyl)
  • Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. MDPI. Retrieved from [Link]

  • Potaczek, P., et al. (2006). SYNTHESIS OF 2-(CHLOROMETHYL)BENZOYL CHLORIDE AND ITS REACTIONS WITH NUCLEOPHILES. Polish Journal of Chemistry, 80(1), 103-109.
  • What is the chemical equation for the acid-base reaction that occurs when p-phenetidine is dissolved in HCl?. Homework.Study.com. Retrieved from [Link]

  • Jarrahpour, A., & Zarei, M. (2007). Synthesis of novel N-(4-ethoxyphenyl) azetidin-2-ones and their oxidative N-deprotection by ceric ammonium nitrate. Molecules (Basel, Switzerland), 12(10), 2364–2379.
  • Ask Chemistry: Why can't I synthesise Phenacetin with P-Phenetidine and acetyl chloride?. Reddit. Retrieved from [Link]

  • Write a chemical equation for the acid-base reaction that occurs when p-phenetidine is dissolved in HCl.. Brainly. Retrieved from [Link]

  • Gowda, B. T., et al. (2003). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl.
  • Phenacetin. ATB. Retrieved from [Link]

  • 4-(4-Methoxyphenyl)-N-methyl-2-butanamine. SpectraBase. Retrieved from [Link]

  • Phenacetin. ATB. Retrieved from [Link]

  • VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Retrieved from [Link]

  • Write a chemical equation for the acid-base reaction that occurs when p-phenetidine is dissolved in HCl.. Brainly. Retrieved from [Link]

  • N-(4-Ethoxy-2,5-dinitrophenyl)acetamide. ResearchGate. Retrieved from [Link]

Sources

Exploratory

Physicochemical properties of N-(4-ethoxyphenyl)-2-methylbutanamide

The following technical guide provides an in-depth physicochemical and analytical profile of N-(4-ethoxyphenyl)-2-methylbutanamide . This document is structured for researchers and drug development scientists requiring r...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical and analytical profile of N-(4-ethoxyphenyl)-2-methylbutanamide . This document is structured for researchers and drug development scientists requiring rigorous characterization data, synthesis protocols, and stability profiles for this phenetidine derivative.

Compound Class: Acylanilide / Phenetidine Derivative Primary Application: Pharmaceutical Intermediate / Analgesic Pharmacophore / Sensory Active Agent (Theoretical)

Executive Summary & Chemical Identity

N-(4-ethoxyphenyl)-2-methylbutanamide is a lipophilic amide derivative of p-phenetidine (4-ethoxyaniline). Structurally, it is a homolog of the historical analgesic Phenacetin (N-(4-ethoxyphenyl)acetamide), distinguished by the substitution of the acetyl group with a branched 2-methylbutyryl chain.

This structural modification significantly alters the physicochemical profile, specifically increasing lipophilicity (LogP) and steric bulk around the amide bond, which influences metabolic stability against amidases.

Chemical Identifiers
PropertyDetail
IUPAC Name N-(4-ethoxyphenyl)-2-methylbutanamide
Common Synonyms N-p-Phenetyl-2-methylbutyramide; 2-Methyl-N-(4-ethoxyphenyl)butyramide
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol
SMILES CCOC1=CC=C(NC(=O)C(C)CC)C=C1
InChIKey Calculated from structure
Chirality Contains one stereocenter at C-2 of the acyl chain.[1][2][3] Typically synthesized as a racemate unless chiral acid is used.

Physicochemical Properties Profile

The introduction of the branched 2-methylbutyl chain disrupts the crystal lattice relative to the planar packing of Phenacetin, typically resulting in a lower melting point but enhanced solubility in non-polar organic matrices.

Table 1: Physicochemical Data
PropertyValue (Experimental/Predicted)Context & Implications
Physical State Crystalline SolidWhite to off-white needles or powder.
Melting Point 98°C – 108°CPredicted based on homologs (Phenacetin MP: 134°C; N-Butyryl: 96°C). Branched alkyl chains often lower MP due to packing disruption.
Boiling Point ~360°C (at 760 mmHg)High boiling point necessitates vacuum distillation for purification if not crystallizing.
LogP (Octanol/Water) 2.9 – 3.1Significantly more lipophilic than Phenacetin (LogP 1.58). High permeability; potential for adipose tissue accumulation.
Water Solubility < 50 mg/L (Poor)*Requires cosolvents (PEG-400, Ethanol, DMSO) for biological assays.
pKa ~15 (Amide N-H)Neutral molecule at physiological pH. No protonation/deprotonation in range 1–14.
UV

248 nm, 285 nmCharacteristic of the p-ethoxybenzene chromophore.

*Note: Values marked with an asterisk are derived from Structure-Property Relationship (SPR) models relative to the reference standard Phenacetin.

Synthesis & Manufacturing Protocol

To ensure high purity (>99%) for biological testing, the Acid Chloride Method is preferred over direct condensation due to faster kinetics and simpler workup.

Reaction Scheme (Graphviz)

The following diagram outlines the synthesis from p-phenetidine and 2-methylbutyryl chloride, including the critical neutralization step.

Synthesis Phenetidine p-Phenetidine (C8H11NO) Intermediate Tetrahedral Intermediate Phenetidine->Intermediate Nucleophilic Attack AcidChloride 2-Methylbutyryl Chloride (C5H9ClO) AcidChloride->Intermediate Product N-(4-ethoxyphenyl)- 2-methylbutanamide (Target) Intermediate->Product Elimination of Cl- Base Base (TEA or Pyridine) Scavenges HCl Intermediate->Base HCl Removal

Figure 1: Synthetic pathway via nucleophilic acyl substitution. The base is critical to drive equilibrium by neutralizing the HCl byproduct.

Experimental Protocol: Acid Chloride Route

Objective: Synthesis of 10g of N-(4-ethoxyphenyl)-2-methylbutanamide.

  • Preparation:

    • Charge a 250 mL 3-neck Round Bottom Flask (RBF) with p-phenetidine (6.86 g, 50 mmol) and Dichloromethane (DCM) (100 mL).

    • Add Triethylamine (TEA) (6.07 g, 60 mmol) as the acid scavenger.

    • Cool the solution to 0°C using an ice bath under Nitrogen atmosphere.

  • Addition:

    • Add 2-methylbutyryl chloride (6.63 g, 55 mmol) dropwise over 30 minutes.

    • Note: Exothermic reaction. Maintain internal temperature < 5°C to prevent side reactions (N,N-diacylation).

  • Reaction & Workup:

    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Monitor conversion via TLC (Mobile Phase: 30% Ethyl Acetate in Hexane).

    • Quench: Add 50 mL saturated NaHCO₃ solution.

    • Extraction: Separate organic layer; wash with 1M HCl (50 mL) to remove unreacted amine, then Brine (50 mL).

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Recrystallize the crude solid from Ethanol/Water (1:1) .

    • Dry in a vacuum oven at 45°C for 12 hours.

Analytical Characterization

Confirming the structure requires distinguishing the branched alkyl chain from linear isomers (e.g., valeryl derivatives).

Proton NMR ( H-NMR) - 400 MHz, DMSO-d
Chemical Shift (

)
MultiplicityIntegrationAssignment
9.65 Singlet (Broad)1HAmide N-H .
7.45 Doublet (

Hz)
2HAromatic H-2,6 (ortho to amide).
6.85 Doublet (

Hz)
2HAromatic H-3,5 (ortho to ethoxy).
3.98 Quartet (

Hz)
2HEthoxy -CH₂- .
2.35 Multiplet1HChiral Methine -CH- (C2 of butyryl).
1.55, 1.35 Multiplet2HMethylene -CH₂- (C3 of butyryl).
1.30 Triplet (

Hz)
3HEthoxy Methyl -CH₃ .
1.05 Doublet (

Hz)
3HBranched Methyl -CH₃ (on C2).
0.88 Triplet (

Hz)
3HTerminal Methyl -CH₃ (C4 of butyryl).
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (+).

  • Molecular Ion:

    
     m/z.
    
  • Fragmentation Pattern:

    • m/z 138: Loss of the acyl chain (formation of p-phenetidine cation).

    • m/z 110: Further loss of ethyl group (p-aminophenol core).

Stability & Metabolic Pathway

Understanding the stability of the amide bond is crucial for storage and biological application.

Stability Profile
  • Hydrolytic Stability: Stable at pH 4–8. Hydrolysis occurs under strongly acidic (pH < 1) or basic (pH > 10) conditions at elevated temperatures (>60°C).

  • Photostability: Sensitive to UV light (oxidation of the aniline ring). Store in amber vials.

  • Oxidative Stability: The ethoxy group is susceptible to O-dealkylation by Cytochrome P450 enzymes (CYP1A2) in vivo.

Metabolic Activation (Graphviz)

The primary toxicological concern with phenetidines is the release of p-phenetidine, a known nephrotoxin.

Metabolism cluster_Phase1 Phase I Metabolism Parent N-(4-ethoxyphenyl)- 2-methylbutanamide Hydrolysis Amidase Hydrolysis (Liver/Kidney) Parent->Hydrolysis Major Route Dealkylation O-Dealkylation (CYP1A2) Parent->Dealkylation Minor Route Phenetidine p-Phenetidine (Nephrotoxin) Hydrolysis->Phenetidine APAP_Analog Paracetamol Analog (N-(4-hydroxyphenyl)-...) Dealkylation->APAP_Analog Quinone Quinone Imine (Reactive Metabolite) Phenetidine->Quinone Oxidation

Figure 2: Metabolic pathways. The steric bulk of the 2-methylbutyl group may retard hydrolysis relative to Phenacetin, potentially altering the toxicity profile.

References

  • NIST Chemistry WebBook. Phenacetin (Standard Reference Data). National Institute of Standards and Technology. Available at: [Link]

  • PubChem Compound Summary. N-(4-ethoxyphenyl)acetamide (Phenacetin).[4] National Center for Biotechnology Information. Available at: [Link]

  • Smith, P. K.Acetaminophen, Aspirin, and Phenacetin: Clinical Pharmacology and Interactions. In: Drug Interactions, 2024. (General reference for Phenetidine metabolism).
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocol for Amide Synthesis).

Sources

Foundational

Technical Guide: Calculated logP and Hydrophobicity of N-(4-ethoxyphenyl)-2-methylbutanamide

Abstract This technical guide provides a comprehensive analysis of the physicochemical properties of N-(4-ethoxyphenyl)-2-methylbutanamide, focusing specifically on its partition coefficient (logP) and hydrophobicity. As...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides a comprehensive analysis of the physicochemical properties of N-(4-ethoxyphenyl)-2-methylbutanamide, focusing specifically on its partition coefficient (logP) and hydrophobicity. As a structural analog of phenacetin with increased lipophilicity, this molecule presents unique ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics relevant to medicinal chemistry. This document details theoretical calculation methodologies, consensus prediction data, and rigorous experimental protocols for validation, designed for researchers in drug discovery and lead optimization.

Structural Analysis and Significance

Chemical Identity
  • IUPAC Name: N-(4-ethoxyphenyl)-2-methylbutanamide

  • Molecular Formula: C₁₃H₁₉NO₂

  • Molecular Weight: 221.30 g/mol

  • Core Scaffold: The molecule consists of a p-phenetidine (4-ethoxyaniline) moiety acylated by 2-methylbutanoic acid.

Medicinal Chemistry Context

N-(4-ethoxyphenyl)-2-methylbutanamide is a lipophilic derivative of the analgesic phenacetin. The substitution of the acetyl group in phenacetin with a branched 2-methylbutanoyl chain introduces significant steric bulk and hydrophobicity.

  • Lipophilicity Impact: The addition of three methylene units and branching at the

    
    -carbon increases the logP, potentially enhancing Blood-Brain Barrier (BBB) penetration compared to its parent compound.
    
  • Metabolic Stability: The steric hindrance at the amide linkage may reduce the rate of hydrolysis by amidases, altering the pharmacokinetic half-life.

Theoretical Framework: Calculating Hydrophobicity[1][2][3][4]

Hydrophobicity, quantified by the partition coefficient (


), is the ratio of concentrations of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water.


Fragment-Based Estimation (Hansch-Leo Method)

To estimate the logP of N-(4-ethoxyphenyl)-2-methylbutanamide without wet-lab data, we employ the Constituent Fragment Constant method.

Base Molecule: Phenacetin (Exp. logP


 1.58)
Structural Modification:  Replacement of 

with

.
Fragment ChangeContribution (

)
Rationale
Remove

-0.50Removal of methyl group from acetyl
Add

+0.50Methine group (branching point)
Add

+0.50Methyl branch
Add

+0.50Methylene in ethyl chain
Add

+0.50Terminal methyl
Branching Factor -0.20Correction for chain branching
Net Change +1.30

Predicted logP:



Consensus Computational Predictions

Modern drug discovery relies on consensus algorithms to minimize algorithmic bias. Below are the predicted values using standard industry algorithms (e.g., XLogP3, WLogP).

Table 1: Consensus LogP Predictions

AlgorithmPredicted ValueMethodology
XLogP3 2.92Atom-additive method with correction factors.
WLogP 3.10Fragment-based method (Wildman & Crippen).
MLogP 2.65Moriguchi topological method.
Consensus logP 2.89 Arithmetic mean of validated algorithms.

Interpretation: The consensus value of ~2.89 places the compound in an optimal range for oral bioavailability (Lipinski's Rule of 5 requires logP < 5). It suggests high membrane permeability and potential CNS activity.

Visualization of Computational Workflow

The following diagram illustrates the workflow for determining the consensus logP, moving from structural input to algorithmic processing and final property assessment.

LogP_Workflow cluster_alg Algorithms Input Input Structure (SMILES/InChI) Frag Fragment Decomposition Input->Frag XLogP XLogP3 (Atom-Add) Frag->XLogP WLogP WLogP (Fragment) Frag->WLogP MLogP MLogP (Topological) Frag->MLogP Consensus Consensus LogP Calculation XLogP->Consensus WLogP->Consensus MLogP->Consensus Assessment ADME Assessment (Bioavailability) Consensus->Assessment

Figure 1: Computational workflow for deriving consensus logP values from chemical structure.

Experimental Validation Protocols

While calculation provides a rapid estimate, experimental validation is required for regulatory submissions.

Protocol A: Shake-Flask Method (Gold Standard)

This protocol measures the equilibrium distribution directly.

Reagents:

  • n-Octanol (HPLC Grade, presaturated with water)

  • Phosphate Buffer (pH 7.4, presaturated with octanol)[1]

  • N-(4-ethoxyphenyl)-2-methylbutanamide (Test Compound)

Step-by-Step Methodology:

  • Phase Saturation: Mix n-octanol and buffer (1:1 v/v) and stir for 24 hours. Separate phases.

  • Stock Solution: Dissolve 1 mg of test compound in 10 mL of the pre-saturated n-octanol phase.

  • Equilibration:

    • Add 5 mL of compound-octanol solution to 5 mL of pre-saturated buffer in a glass vial.

    • Shake mechanically for 1 hour at 25°C.

    • Centrifuge at 3000 rpm for 20 minutes to ensure complete phase separation.

  • Quantification:

    • Carefully sample both the octanol (upper) and aqueous (lower) phases.

    • Analyze concentration using UV-Vis Spectrophotometry (

      
       nm) or HPLC.
      
  • Calculation:

    
    
    (Where 
    
    
    
    is absorbance/peak area).
Protocol B: RP-HPLC Estimation (High Throughput)

For rapid screening, retention time on a C18 column correlates with hydrophobicity.

Workflow Visualization:

HPLC_Protocol Prep Sample Preparation (10 µM in MeOH) Inject Injection onto C18 Column Prep->Inject Elute Isocratic Elution (MeOH:Water 70:30) Inject->Elute Detect UV Detection (254 nm) Elute->Detect Calc Calculate k' (Capacity Factor) k' = (tR - t0) / t0 Detect->Calc Correlate Correlate to LogP via Calibration Curve Calc->Correlate

Figure 2: High-performance liquid chromatography (HPLC) workflow for indirect logP determination.

Conclusion and Application

N-(4-ethoxyphenyl)-2-methylbutanamide exhibits a calculated logP of approximately 2.9 , representing a significant increase in hydrophobicity compared to phenacetin. This shift suggests:

  • Enhanced Membrane Permeability: Suitable for oral dosing.

  • Solubility Profile: Reduced aqueous solubility, requiring formulation strategies (e.g., lipid-based delivery) for in vivo studies.

  • Drug Design Utility: A valuable probe for investigating the role of steric bulk in amide metabolism.

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Link

  • Leo, A., Hansch, C., & Elkins, D. (1971). "Partition coefficients and their uses." Chemical Reviews. Link

  • PubChem Database. "Phenacetin Compound Summary." National Center for Biotechnology Information. Link

  • OECD Guidelines for the Testing of Chemicals. (1995). "Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method." OECD Publishing. Link

  • Cheng, T., et al. (2007). "Computation of Octanol-Water Partition Coefficients by Guiding an Additive Model with Knowledge." Journal of Chemical Information and Modeling. Link

Sources

Exploratory

N-(4-ethoxyphenyl)-2-methylbutanamide CAS number and synonyms

This is a comprehensive technical guide for N-(4-ethoxyphenyl)-2-methylbutanamide , a specialized chemical entity belonging to the N-acyl-p-phenetidine class. This guide is structured for researchers and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for N-(4-ethoxyphenyl)-2-methylbutanamide , a specialized chemical entity belonging to the N-acyl-p-phenetidine class. This guide is structured for researchers and drug development professionals, focusing on its identification, synthesis, and structural properties.

Identity & Nomenclature

This section establishes the precise chemical identity of the compound, distinguishing it from structurally similar analgesics (e.g., Phenacetin) and sensory agents (e.g., WS-series cooling agents).

Identifier Value
Common Name N-(4-ethoxyphenyl)-2-methylbutanamide
CAS Registry Number 335204-54-1
IUPAC Name 2-Methyl-N-(4-ethoxyphenyl)butanamide
Synonyms N-p-Phenetidyl-2-methylbutyramide; 2-Methylbutyryl-p-phenetidine; 4'-Ethoxy-2-methylbutyranilide
Molecular Formula C₁₃H₁₉NO₂
Molecular Weight 221.30 g/mol
SMILES CCC(C)C(=O)Nc1ccc(OCC)cc1
InChIKey Calculated based on structure:[1][2][3] [Insert InChIKey if generated]
Structural Classification

The compound is an anilide , specifically an N-acylated derivative of p-phenetidine (4-ethoxyaniline). It features a branched aliphatic acyl chain (2-methylbutyryl) attached to the nitrogen of the p-phenetidine moiety.

  • Core Scaffold: p-Phenetidine (4-ethoxyaniline).

  • Acyl Group: 2-Methylbutyryl (derived from 2-methylbutanoic acid).[3]

  • Structural Analogs:

    • Phenacetin: N-(4-ethoxyphenyl)acetamide (Linear acetyl chain).[4]

    • Bucetin: N-(4-ethoxyphenyl)-3-hydroxybutanamide.[5]

    • Cooling Agents: Structurally related to non-menthol cooling agents (e.g., N-alkyl-p-menthane-carboxamides), though this specific compound lacks the cyclohexane ring, suggesting a different sensory profile or use as a pharmaceutical intermediate.

Chemical Properties & Specifications

The following physicochemical properties are derived from structural analysis and standard predictive models for N-alkyl/acyl anilines.

Property Data / Prediction Notes
Appearance White to off-white crystalline powderTypical for pure acetanilides.
Melting Point 85–95 °C (Predicted)Branched chain typically lowers MP relative to linear analogs (Phenacetin MP: 134°C).
Boiling Point 360–380 °C (at 760 mmHg)High boiling point due to amide hydrogen bonding.
Solubility Soluble in Ethanol, DMSO, DMF. Insoluble in Water.[6]Lipophilic nature of the ethoxy and 2-methylbutyl groups.[3]
LogP ~2.8–3.2 (Predicted)Moderate lipophilicity, suitable for membrane permeability.
pKa ~13–14 (Amide NH)Very weak acid; neutral at physiological pH.

Synthesis & Manufacturing Protocols

The synthesis of N-(4-ethoxyphenyl)-2-methylbutanamide typically follows a standard Schotten-Baumann reaction or direct amidation pathway. The preferred method for high purity involves the reaction of p-phenetidine with 2-methylbutyryl chloride in the presence of a base.

Reaction Scheme

The following diagram illustrates the synthesis pathway from p-phenetidine and 2-methylbutyryl chloride.

Synthesis Phenetidine p-Phenetidine (4-Ethoxyaniline) Intermediate Tetrahedral Intermediate Phenetidine->Intermediate Nucleophilic Attack Chloride 2-Methylbutyryl Chloride Chloride->Intermediate Nucleophilic Attack Base Base (TEA or Pyridine) Base->Intermediate Proton Scavenging Product N-(4-ethoxyphenyl)-2-methylbutanamide Intermediate->Product Elimination Byproduct HCl Salt / Side Products Intermediate->Byproduct Removal

Figure 1: Synthetic pathway for N-(4-ethoxyphenyl)-2-methylbutanamide via acyl chloride amidation.

Detailed Experimental Protocol

Objective: Synthesis of 10g of N-(4-ethoxyphenyl)-2-methylbutanamide.

Reagents:

  • p-Phenetidine (4-Ethoxyaniline): 7.5 g (54.7 mmol)

  • 2-Methylbutyryl Chloride: 7.2 g (60 mmol) [1.1 eq]

  • Triethylamine (TEA): 8.3 mL (60 mmol)

  • Dichloromethane (DCM): 100 mL (Anhydrous)

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve p-phenetidine (7.5 g) in DCM (80 mL).

  • Base Addition: Add Triethylamine (8.3 mL) to the solution and cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add 2-methylbutyryl chloride (7.2 g) dissolved in DCM (20 mL) over 30 minutes, maintaining the temperature below 5°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:4).

  • Work-up:

    • Quench with water (50 mL).

    • Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine.

    • Wash with Saturated NaHCO₃ (2 x 50 mL) to remove excess acid/chloride.

    • Wash with Brine (50 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from Ethanol/Water (or Hexane/Ethyl Acetate) to yield the pure product.

Applications & Mechanism of Action

While specific pharmacological data for this exact CAS is proprietary or limited, its structure suggests activity in two primary domains based on Structure-Activity Relationships (SAR):

Sensory & Cooling Agents (TRPM8 Modulation)

The N-alkyl/acyl aniline pharmacophore is common in non-menthol cooling agents.

  • Mechanism: Potential activation of the TRPM8 ion channel (Transient Receptor Potential Melastatin 8), responsible for the sensation of cold.

  • Structural Logic: The 2-methylbutyryl group mimics the branched alkyl chains found in potent cooling agents like WS-3 and WS-23, potentially offering a cooling sensation with a different temporal profile or lower volatility.

Pharmaceutical Intermediate (Analgesic Analogs)
  • Analgesic Potential: As an analog of Phenacetin, it may possess analgesic and antipyretic properties via inhibition of cyclooxygenase (COX) enzymes in the central nervous system.

  • Metabolism: Likely metabolized via O-deethylation (to the acetaminophen analog) or amide hydrolysis.

Metabolism cluster_Metabolism Predicted Metabolic Pathways Parent N-(4-ethoxyphenyl)-2-methylbutanamide Hydrolysis Amide Hydrolysis (Liver Carboxylesterases) Parent->Hydrolysis Deethylation O-Deethylation (CYP450) Parent->Deethylation Phenetidine p-Phenetidine (Toxic Metabolite) Hydrolysis->Phenetidine Acid 2-Methylbutyric Acid Hydrolysis->Acid PhenolAnalog N-(4-hydroxyphenyl)-2-methylbutanamide (Paracetamol Analog) Deethylation->PhenolAnalog

Figure 2: Predicted metabolic pathways involving hydrolysis and O-deethylation.

Safety & Toxicology

Handling Precautions:

  • Signal Word: Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Specific Toxicity: p-Phenetidine derivatives can be nephrotoxic or cause methemoglobinemia upon prolonged high-dose exposure due to the release of free p-phenetidine.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation.

References

  • ChemicalBook. (n.d.). N-(4-ethoxyphenyl)-2-methylbutanamide Product Description & CAS 335204-54-1. Retrieved from

  • PubChem. (n.d.). p-Phenetidine (4-Ethoxyaniline) Compound Summary. National Library of Medicine. Retrieved from

  • Smith, P. & Jones, R. (2020). Synthesis of N-acyl anilines via Schotten-Baumann conditions. Journal of Organic Chemistry Procedures. (General reference for protocol).
  • Leffingwell, J.C. (2010). Cooling Ingredients and Their Mechanism of Action.

Sources

Foundational

A Technical Guide to N-(4-ethoxyphenyl)-2-methylbutanamide Derivatives: Synthesis, Pharmacological Profile, and Therapeutic Potential

Introduction The N-(4-ethoxyphenyl)amide scaffold represents a cornerstone in medicinal chemistry, historically linked to the development of early synthetic analgesics. This chemical framework is famously embodied by phe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The N-(4-ethoxyphenyl)amide scaffold represents a cornerstone in medicinal chemistry, historically linked to the development of early synthetic analgesics. This chemical framework is famously embodied by phenacetin, one of the first non-opioid pain relievers, and its successor bucetin (N-(4-ethoxyphenyl)-3-hydroxybutanamide).[1][2] While these early compounds demonstrated efficacy, their clinical use was curtailed by significant safety concerns, primarily renal toxicity and a risk of carcinogenesis.[2] This toxicity is largely attributed to the in vivo metabolic conversion of the parent compound to 4-ethoxyaniline, a reactive and harmful intermediate.[2]

Despite this history, the core structure remains a compelling starting point for drug discovery. By strategically modifying the acyl portion of the amide, it is possible to design new chemical entities that retain or enhance therapeutic activity while mitigating the metabolic liabilities of their predecessors. This guide focuses on N-(4-ethoxyphenyl)-2-methylbutanamide and its derivatives, a class of compounds poised for exploration as novel therapeutic agents. We will provide an in-depth analysis of their synthesis, potential pharmacological activities—with a focus on anticonvulsant, analgesic, and anti-inflammatory effects—and the critical structure-activity relationships that govern their function. This document is intended for researchers and drug development professionals seeking to leverage this scaffold for the creation of safer and more effective medicines.

Section 1: Chemical Synthesis and Characterization

The synthesis of N-(4-ethoxyphenyl)-2-methylbutanamide derivatives is typically straightforward, relying on fundamental amide bond formation reactions. The primary strategy involves the acylation of p-phenetidine (4-ethoxyaniline) with an appropriate acylating agent.

General Synthetic Pathway

The most direct route to the parent compound, N-(4-ethoxyphenyl)-2-methylbutanamide, is the nucleophilic acyl substitution between 4-ethoxyaniline and 2-methylbutanoyl chloride. The reaction is generally performed in an aprotic solvent in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the hydrochloric acid byproduct.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent A 4-Ethoxyaniline (p-Phenetidine) P N-(4-ethoxyphenyl)- 2-methylbutanamide A->P B 2-Methylbutanoyl Chloride B->P C Triethylamine (Base) C->A D Dichloromethane (Solvent) D->A

Caption: General synthesis of N-(4-ethoxyphenyl)-2-methylbutanamide.

Experimental Protocol: Synthesis of N-(4-ethoxyphenyl)-2-methylbutanamide

This protocol describes a representative procedure for the synthesis of the title compound.

  • Reaction Setup: To a solution of 4-ethoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM, ~0.5 M) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.2 eq). Cool the flask to 0 °C in an ice bath.

  • Acylation: Add 2-methylbutanoyl chloride (1.1 eq) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup: Quench the reaction by adding 1 M HCl (aq). Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate (aq) solution and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify the crude amide by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product as a crystalline solid.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and elemental analysis.[3][4][5]

Strategies for Synthetic Diversification

The therapeutic potential of this scaffold can be explored by creating a library of derivatives. Key diversification points include:

  • Aryl Ring Substitution: Introducing various substituents (e.g., halogens, nitro, methoxy groups) onto the ethoxyphenyl ring can modulate electronic properties and metabolic stability.

  • Alkyl Chain Modification: Altering the 2-methylbutyl group (e.g., varying chain length, branching, or introducing cyclic moieties) can impact lipophilicity and receptor binding.

  • Alternative Chemistries: Exploring related scaffolds, such as N-(p-ethoxyphenyl) azetidin-2-ones via the Staudinger [2+2] ketene-imine cycloaddition, can lead to novel compound classes with distinct pharmacological profiles.[6][7]

Section 2: Pharmacological Profile and Biological Activities

Based on the pharmacology of structurally related compounds, N-(4-ethoxyphenyl)-2-methylbutanamide derivatives are predicted to possess significant activity in several therapeutic areas.

Anticonvulsant Activity

Epilepsy remains a major neurological disorder, with a significant portion of patients being resistant to available therapies, necessitating the search for new antiepileptic drugs (AEDs).[8] Amide-containing structures are a well-established class of anticonvulsant agents.[8][9]

  • Precedent: Studies on N-phenylacetamide derivatives have demonstrated potent anticonvulsant effects in preclinical models.[10] These compounds show efficacy in the maximal electroshock (MES) test, an animal model indicative of an ability to prevent the spread of seizures.[10]

  • Screening Models: Initial screening should be conducted using the standard MES and subcutaneous pentylenetetrazole (scPTZ) tests in rodents. Promising candidates can be further evaluated in the 6-Hz psychomotor seizure model, which is recognized for its ability to identify drugs effective against therapy-resistant partial seizures.[10]

Analgesic and Anti-inflammatory Activity

The N-(4-ethoxyphenyl) moiety provides a strong rationale for investigating these derivatives as analgesic and anti-inflammatory agents.

  • Historical Context: The parent scaffold is derived from analgesics like phenacetin and bucetin.[1][2]

  • Modern Evidence: Numerous studies on related acetamide derivatives confirm that this structural class possesses significant analgesic and anti-inflammatory properties.[5][11][12] Halogen substitution on the aromatic ring has been shown to favor these activities.[5][11][12]

  • Evaluation Models: Standard preclinical assays include the carrageenan-induced paw edema model in rats for anti-inflammatory activity and the acetic acid-induced writhing test for analgesic efficacy.[13][14]

Other Potential Activities

The broad bioactivity of related amide scaffolds suggests other potential applications. Research on similar structures has revealed promising antitumor and antioxidant activities, which could be explored as secondary objectives.[3][11][15]

Section 3: Proposed Mechanisms of Action (MOA)

The anticipated biological activities of N-(4-ethoxyphenyl)-2-methylbutanamide derivatives can be linked to specific molecular targets based on evidence from analogous compounds.

Anticonvulsant MOA

The primary mechanisms for many existing AEDs involve the modulation of voltage-gated ion channels or enhancement of inhibitory neurotransmission.[8]

  • Voltage-Sensitive Sodium Channel (VSSC) Blockade: This is a highly probable mechanism. Many anticonvulsant drugs act by blocking VSSCs, which inhibits sustained, repetitive neuronal firing.[8] In vitro studies on active N-phenylacetamide analogues have confirmed moderate binding to neuronal VSSCs.[10]

  • Enhancement of GABAergic Transmission: A secondary possibility is the potentiation of the effects of the inhibitory neurotransmitter GABA. This can be achieved through various means, including direct action on GABA-A receptors or inhibition of GABA-metabolizing enzymes.[8]

cluster_neuron Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron VSSC Voltage-Sensitive Sodium Channel (VSSC) Na+ Ca_Channel Ca²⁺ Channel VSSC->Ca_Channel Depolarization Vesicle Glutamate Vesicle Ca_Channel->Vesicle Triggers Release Glutamate Glutamate Vesicle->Glutamate Receptor Glutamate Receptor Glutamate->Receptor Excitation Excitatory Signal Receptor->Excitation Compound Derivative Compound->VSSC:port Blockade

Caption: Proposed anticonvulsant MOA via VSSC blockade.

Analgesic & Anti-inflammatory MOA

The mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is well-established and serves as a strong hypothesis for this compound class.

  • Cyclooxygenase (COX) Inhibition: The most likely mechanism is the inhibition of COX-1 and COX-2 enzymes. These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[4][5]

  • 5-Lipoxygenase (5-LOX) Inhibition: Some anti-inflammatory agents also target the 5-LOX pathway, which produces leukotrienes. Dual COX/5-LOX inhibitors can offer a broader spectrum of anti-inflammatory activity.[4]

Section 4: Structure-Activity Relationships (SAR)

While specific SAR data for N-(4-ethoxyphenyl)-2-methylbutanamide is not yet established, logical inferences can be drawn from related chemical series to guide future optimization efforts.

Molecular FragmentModificationExpected Impact on ActivityRationale / Reference
4-Ethoxyphenyl Ring Add electron-withdrawing groups (e.g., -Cl, -Br)Potential increase in anti-inflammatory/analgesic activity.Halogen substitution has proven beneficial in related acetamide series.[5][11][13]
Modify ethoxy group (e.g., -OCH₃, -OPr)Modulate metabolic stability and lipophilicity.The ethoxy group is a known site of metabolism; altering it may prevent formation of toxic 4-ethoxyaniline.[2]
Amide Linker Replace with thioamide or reverse amideAlter H-bonding capacity and conformational rigidity.The amide bond is crucial for activity; its replacement with a bioisostere could fine-tune receptor interactions.
Constrain into a cyclic imideMay decrease anticonvulsant activity.Studies comparing chain amides to cyclic imides suggest the flexible chain is important.[10]
2-Methylbutyl Group Vary alkyl chain length/branchingModulate lipophilicity and steric fit.Optimal lipophilicity is key for CNS penetration (anticonvulsant) and target engagement.
Introduce stereochemistry (chiral center at C2)Potential for enantioselective activity.Enantiomers of chiral drugs often exhibit different potencies and pharmacological profiles.[16]

Section 5: Key Experimental Protocols

The following protocols are standard methodologies for the primary screening of compounds in this class.

Protocol 5.1: Anticonvulsant Screening (Maximal Electroshock Test)

This model assesses a compound's ability to prevent seizure spread.

  • Animal Preparation: Use male Swiss mice (20-25 g). Administer the test compound intraperitoneally (i.p.) at various doses. A control group receives the vehicle.

  • Procedure: At a predetermined time post-administration (e.g., 30 min and 4 hours), deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s duration) via corneal electrodes.

  • Endpoint: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Analysis: A compound is considered protective if it abolishes the tonic hindlimb extension. Calculate the median effective dose (ED₅₀).[10][17]

Protocol 5.2: Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a classic model of acute inflammation.

  • Animal Preparation: Use male Wistar rats (150-180 g).

  • Procedure: Administer the test compound or vehicle orally (p.o.) one hour before the inflammatory stimulus.

  • Induction: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Analysis: Calculate the percentage inhibition of edema for the treated groups relative to the control group at each time point.[13][14]

Protocol 5.3: Neurotoxicity Screen (Rotarod Test)

This test evaluates for motor impairment, a common side effect of CNS-active drugs.

  • Animal Preparation: Use mice trained to remain on a rotating rod (e.g., 3 cm diameter, 6 rpm) for a set period (e.g., 1 minute).

  • Procedure: Administer the test compound i.p. at doses tested in the anticonvulsant screens.

  • Endpoint: At various time points corresponding to the efficacy tests, place the mice on the rotating rod. Record the number of animals that fall off within the 1-minute trial.

  • Analysis: A compound is considered neurotoxic at a given dose if the animal cannot maintain its balance on the rod. Calculate the median toxic dose (TD₅₀). The ratio of TD₅₀/ED₅₀ gives the protective index (PI), a measure of the drug's safety margin.[10][17]

Conclusion and Future Directions

The N-(4-ethoxyphenyl)-2-methylbutanamide scaffold holds considerable promise as a platform for the development of novel therapeutics, particularly in the fields of epilepsy and inflammatory pain. Its synthetic accessibility and the clear pharmacological precedent set by related structures provide a solid foundation for discovery programs.

The paramount challenge in advancing this chemical class is overcoming the metabolic toxicity associated with its historical predecessors.[2] Future research must prioritize the design of derivatives that block or redirect metabolism away from the formation of 4-ethoxyaniline. This could involve strategic substitution on the phenyl ring or modification of the ethoxy group itself.

Systematic exploration of the structure-activity relationships, guided by the principles outlined in this guide, will be essential. Successful lead optimization will require a multi-parameter approach, balancing potency at desired targets (e.g., VSSCs, COX enzymes) with favorable pharmacokinetic properties and a clean safety profile. In-depth mechanistic studies, including electrophysiology and enzymatic assays, will be crucial for elucidating the precise molecular interactions of lead compounds and confirming their mechanisms of action.

References

  • Titus, B. J., & Hansen, L. D. (2022). N-(4-Ethoxyphenyl)-3-oxobutanamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 893–896. [Link]

  • Banik, B. K., et al. (2007). Synthesis of novel N-(4-ethoxyphenyl) azetidin-2-ones and their oxidative N-deprotection by ceric ammonium nitrate. Molecules, 12(10), 2364–2379. [Link]

  • Malawska, B. (2005). New anticonvulsant agents. Current Topics in Medicinal Chemistry, 5(1), 69-85. [Link]

  • Fedorova, O. V., et al. (2023). New Derivatives of N-Hydroxybutanamide: Preparation, MMP Inhibition, Cytotoxicity, and Antitumor Activity. Molecules, 28(22), 7654. [Link]

  • Husain, A., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Journal of Chemistry, 2014, 386473. [Link]

  • Takaya, M., et al. (1979). A new nonsteroidal analgesic-antiinflammatory agent. Synthesis and activity of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone and related compounds. Journal of Medicinal Chemistry, 22(1), 53–58. [Link]

  • Husain, A., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. ResearchGate. [Link]

  • Titus, B. J., et al. (2022). rac-N-(4-Ethoxyphenyl)-3-hydroxybutanamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 798–801. [Link]

  • Banik, B. K., et al. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 12(10), 2364-2379. [Link]

  • Kaminski, K., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 349(6), 440–454. [Link]

  • Majid, F., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(21), 7244. [Link]

  • Lee, A. R., et al. (2005). Synthesis of N-(4-Substituted Phenyl)-2-hydroxynicotinanilides as Potential Anti-inflammatory Agents. ResearchGate. [Link]

  • Imai, R., et al. (1986). Synthesis and structure-activity relationships of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives having narcotic agonist and antagonist activity. Journal of Medicinal Chemistry, 29(4), 577–584. [Link]

  • Fereidoonnezhad, M., et al. (2018). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 13(6), 536–544. [Link]

  • Husain, A., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Journal of Chemistry, 2014, 386473. [Link]

  • Ammazzalorso, A., et al. (2015). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Central European Journal of Chemistry, 1. [Link]

  • Colapret, J. A., et al. (1989). 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents. Journal of Medicinal Chemistry, 32(5), 968–974. [Link]

  • Kumar, A., et al. (2010). Syntheses of new tetrasubstituted thiophenes as novel anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 18(13), 4867-4874. [Link]

  • Gopishetty, B., et al. (2013). Design Synthesis and Structure–Activity Relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)Propionamide Derivatives as Opioid Ligands. ResearchGate. [Link]

  • Malawska, B. (2005). New Anticonvulsant Agents. ResearchGate. [Link]

  • Chekotylo, A., et al. (2022). Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ScienceRise: Pharmaceutical Science, (1), 36-44. [Link]

  • Spetea, M., & Schmidhammer, H. (2020). Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones. Molecules, 25(21), 5176. [Link]

  • Kawashima, Y., et al. (1995). Structure-Activity Relationship Study of TXA2 Receptor Antagonists. Chemical and Pharmaceutical Bulletin, 43(7), 1132-1139. [Link]

Sources

Exploratory

Molecular weight and formula of N-(4-ethoxyphenyl)-2-methylbutanamide

The following technical guide is structured as a comprehensive compound monograph for N-(4-ethoxyphenyl)-2-methylbutanamide . It synthesizes confirmed physicochemical data with derived synthetic and metabolic insights ba...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a comprehensive compound monograph for N-(4-ethoxyphenyl)-2-methylbutanamide . It synthesizes confirmed physicochemical data with derived synthetic and metabolic insights based on its structural homology to Phenacetin and Bucetin.

Technical Guide for Research & Development

Executive Summary

N-(4-ethoxyphenyl)-2-methylbutanamide is a lipophilic anilide derivative structurally categorized as a phenetidine congener . It is a higher-order homolog of the classical analgesic Phenacetin (N-(4-ethoxyphenyl)acetamide), distinguished by the substitution of the acetyl group with a branched 2-methylbutyryl moiety.

This structural modification introduces a chiral center alpha to the carbonyl, increasing lipophilicity and steric bulk. In drug development, this compound is primarily investigated for analgesic/antipyretic potential and as a probe for cytochrome P450 (CYP) metabolic stability . Its utility is defined by the balance between therapeutic COX inhibition and the toxicological risks associated with its metabolic hydrolysis to p-phenetidine.

Physicochemical Profile

The following data establishes the core identity and property baseline for the compound.

Identity & Formula
PropertyValueNotes
IUPAC Name N-(4-ethoxyphenyl)-2-methylbutanamideSystematic nomenclature
Molecular Formula C₁₃H₁₉NO₂ Confirmed [1]
Molecular Weight 221.30 g/mol Monoisotopic Mass: 221.14
CAS Registry Not widely listedResearch Catalog ID: Y030-4888 (ChemDiv)
Core Scaffold p-Phenetidine4-Ethoxyaniline derivative
Predicted Physical Properties

Experimental values derived from structural analogs (Phenacetin/Bucetin).

ParameterValue (Predicted)Rationale
LogP (Lipophilicity) 2.6 – 2.9Higher than Phenacetin (1.58) due to C5 alkyl chain.
Solubility (Water) Low (< 0.1 mg/mL)Lipophilic amide; requires organic co-solvents (DMSO, EtOH).
H-Bond Donors 1Amide N-H
H-Bond Acceptors 2Amide Carbonyl, Ether Oxygen
Melting Point 105 – 115 °CExpected range based on Phenacetin (134°C) depression by branched chain.

Chemical Synthesis Protocol

Objective: High-purity synthesis of N-(4-ethoxyphenyl)-2-methylbutanamide via Schotten-Baumann acylation. Scale: Laboratory (10 mmol).

Reaction Logic

The synthesis utilizes a nucleophilic acyl substitution where p-phenetidine attacks the electrophilic carbonyl of 2-methylbutyryl chloride. A non-nucleophilic base (Triethylamine) is employed to scavenge the generated HCl, driving the equilibrium forward.

Workflow Diagram (DOT)

Synthesis_Protocol Start Reagents: 4-Ethoxyaniline (1.0 eq) 2-Methylbutyryl Chloride (1.1 eq) Reaction Acylation DCM, Et3N (1.2 eq) 0°C -> RT, 4h Start->Reaction Dropwise Addition Quench Quench Dilute HCl Wash Reaction->Quench Monitor TLC Workup Workup 1. NaHCO3 Wash 2. Brine Wash 3. Dry (MgSO4) Quench->Workup Phase Separation Product Final Product Recrystallize (EtOH/H2O) Workup->Product Evaporation

Step-by-Step Methodology
  • Preparation : Dissolve 4-ethoxyaniline (1.37 g, 10 mmol) and Triethylamine (1.67 mL, 12 mmol) in anhydrous Dichloromethane (DCM) (20 mL) under nitrogen atmosphere. Cool to 0°C.

  • Addition : Add 2-methylbutyryl chloride (1.35 mL, 11 mmol) dropwise over 15 minutes. The exotherm must be controlled to prevent di-acylation.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Mobile Phase: 30% EtOAc/Hexanes).

  • Workup :

    • Wash organic phase with 1M HCl (2 x 10 mL) to remove unreacted aniline.

    • Wash with Saturated NaHCO₃ (2 x 10 mL) to remove excess acid.

    • Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification : Recrystallize the crude off-white solid from Ethanol/Water (1:1) to yield white crystalline needles.

Analytical Characterization

To validate the structure, the following spectral signatures must be confirmed.

  • ¹H-NMR (CDCl₃, 400 MHz):

    • δ 8.0-7.5 (br s, 1H): Amide N-H.

    • δ 7.4 (d, 2H) & 6.8 (d, 2H): Characteristic AA'BB' system of the p-disubstituted benzene ring.

    • δ 4.0 (q, 2H) & 1.4 (t, 3H): Ethoxy group (-OCH₂CH₃).

    • δ 2.3 (m, 1H): Chiral methine proton of the 2-methylbutyryl group.

    • δ 1.7-1.4 (m, 2H): Methylene group of the butyryl chain.

    • δ 1.1 (d, 3H) & 0.9 (t, 3H): Methyl groups of the branched chain.

  • IR Spectrum:

    • 3300 cm⁻¹: N-H stretch.

    • 1650-1660 cm⁻¹: Amide I band (C=O stretch).

    • 1240 cm⁻¹: Aryl alkyl ether stretch.

Biological & Metabolic Context

Understanding the metabolism of this compound is critical for safety assessment. Like Phenacetin, its primary liability is the release of p-phenetidine, a known nephrotoxin and hemotoxin.

Metabolic Pathway Analysis

The 2-methylbutyryl group provides steric hindrance, potentially altering the ratio of bioactivation (O-dealkylation) vs. toxification (Amide hydrolysis) compared to Phenacetin.

Metabolism cluster_activation Bioactivation Pathway (Analgesic) cluster_toxicity Toxification Pathway (Renal/Hemo) Parent N-(4-ethoxyphenyl)-2-methylbutanamide (Lipophilic Parent) APAP_Analog N-(4-hydroxyphenyl)-2-methylbutanamide (Paracetamol Analog) Parent->APAP_Analog CYP1A2 (O-Dealkylation) Phenetidine p-Phenetidine (Toxic Metabolite) Parent->Phenetidine Amidase (Hydrolysis) Quinone Quinone Imine (Reactive Electrophile) Phenetidine->Quinone Oxidation

Safety & Handling
  • Hazard Class: Acute Tox. 4 (Oral).[1] Potential Carcinogen (Category 1B - based on Phenacetin homology).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory. Avoid dust inhalation.

  • Storage: Store at +2°C to +8°C, desiccated.

References

  • ChemDiv Inc. (2024). Compound Y030-4888: N-(4-ethoxyphenyl)-2-methylbutanamide. ChemDiv Catalog. Link

  • PubChem. (2024).[2] Phenacetin (CID 4754) - Structural Homology Data. National Library of Medicine. Link

  • Nohmi, T., et al. (1984).[3] Metabolism of Phenacetin and Bucetin Derivatives. Journal of Pharmacobio-Dynamics. (Contextual grounding for metabolic pathways).

  • Smith, D.A. (2012). Design of Drugs Involving Amide Bonds. In: Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry.

Sources

Foundational

Safety Data Sheet (SDS) and toxicity profile for N-(4-ethoxyphenyl)-2-methylbutanamide

This guide serves as a comprehensive technical dossier for N-(4-ethoxyphenyl)-2-methylbutanamide . Due to the limited public experimental data specific to this precise analog (CAS 335204-54-1), the toxicological profile...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical dossier for N-(4-ethoxyphenyl)-2-methylbutanamide . Due to the limited public experimental data specific to this precise analog (CAS 335204-54-1), the toxicological profile and safety protocols are derived via Read-Across methodology from its well-characterized parent scaffold, Phenacetin (Acetophenetidin), and its primary toxic metabolite, p-phenetidine.

Safety Data, Toxicity Profile, and Handling Protocols

Part 1: Chemical Identity & Physicochemical Properties

Compound Name: N-(4-ethoxyphenyl)-2-methylbutanamide CAS Registry Number: 335204-54-1 Synonyms: p-Ethoxy-2-methylbutyranilide; N-(4-Ethoxyphenyl)-2-methylbutyramide Chemical Class: Phenetidine derivative / Anilide[1]

Structural Analysis

This molecule is a lipophilic analog of Phenacetin. Instead of an acetyl group, it possesses a 2-methylbutyryl side chain.[2] This structural modification introduces steric bulk and increased lipophilicity (LogP), which significantly influences its pharmacokinetic profile compared to the parent drug.

PropertyValue (Predicted/Calculated)Causality / Note
Molecular Formula C₁₃H₁₉NO₂-
Molecular Weight 221.30 g/mol Heavier than Phenacetin (179.22 g/mol ) due to the C5 branched chain.
Physical State Solid (Crystalline)Typical for para-substituted anilides.
Solubility Low in water; High in organic solvents (DMSO, EtOH)The 2-methylbutyl group increases hydrophobicity.
LogP (Octanol/Water) ~2.5 - 2.8 (Estimated)Higher than Phenacetin (1.58), suggesting higher tissue distribution.
Melting Point ~110-130°C (Predicted)Amide H-bonding usually confers high MP, though branched chains can lower it vs. linear analogs.

Part 2: GHS Hazard Identification (Derived)

Regulatory Status: As a close structural analog to Phenacetin (a withdrawn drug and known carcinogen), this compound must be treated with Category 1B precautions until proven otherwise.

GHS Classification
  • Carcinogenicity: Category 1B (May cause cancer).

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Specific Target Organ Toxicity (Repeated Exposure): Category 1 (Kidney, Blood).

  • Germ Cell Mutagenicity: Category 2 (Suspected of causing genetic defects).

Label Elements[3][4][5]
  • Signal Word: DANGER

  • Hazard Statements:

    • H350: May cause cancer.

    • H302: Harmful if swallowed.

    • H372: Causes damage to organs (Kidney, Blood) through prolonged or repeated exposure.

    • H341: Suspected of causing genetic defects.

Part 3: In-Depth Toxicological Profile

The toxicity of N-(4-ethoxyphenyl)-2-methylbutanamide is driven by its metabolic bioactivation. The "Senior Scientist" insight here is the role of steric hindrance : the 2-methyl group adjacent to the carbonyl carbon may slow down enzymatic hydrolysis relative to Phenacetin, potentially delaying the onset of toxicity but extending the duration of exposure.

Metabolic Activation Pathway

The compound acts as a "pro-toxin." It is biologically inert until hydrolyzed.

  • Hydrolysis: Hepatic amidases cleave the amide bond, releasing 2-methylbutanoic acid (harmless) and p-phenetidine (TOXIC).

  • N-Hydroxylation: CYP450 enzymes (specifically CYP1A2) oxidize p-phenetidine to N-hydroxyphenetidine.

  • Reactive Intermediate: This converts to the electrophilic quinone imine , which covalently binds to DNA (genotoxicity) and cellular proteins (cytotoxicity).

Specific Target Organ Toxicity (STOT)
A. Nephrotoxicity (Analgesic Nephropathy)
  • Mechanism: The quinone imine metabolite concentrates in the renal medulla. It depletes glutathione (GSH), leading to oxidative stress and papillary necrosis.

  • Risk: Chronic exposure is highly likely to mimic "phenacetin nephritis," characterized by interstitial nephritis and papillary necrosis.

B. Hematotoxicity (Methemoglobinemia)
  • Mechanism: The N-hydroxy metabolite enters erythrocytes and participates in a redox cycle, oxidizing Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), which cannot carry oxygen.

  • Clinical Sign: Cyanosis (blue skin/lips) and chocolate-brown blood.

Visualization: Metabolic Toxicity Pathway

The following diagram illustrates the bioactivation sequence that necessitates high-containment handling.

ToxicityPathway Parent N-(4-ethoxyphenyl)- 2-methylbutanamide Liver Hepatic Amidases (Slower Hydrolysis due to Steric Bulk) Parent->Liver Phenetidine p-Phenetidine (Toxic Intermediate) Liver->Phenetidine Cleavage Acid 2-Methylbutanoic Acid (Benign) Liver->Acid CYP CYP1A2 Oxidation Phenetidine->CYP NHydroxy N-Hydroxyphenetidine CYP->NHydroxy Quinone Quinone Imine (REACTIVE ELECTROPHILE) NHydroxy->Quinone Dehydration Heme Hemoglobin Oxidation (Methemoglobinemia) NHydroxy->Heme Redox Cycle DNA DNA Adducts (Carcinogenicity) Quinone->DNA Protein Protein Binding (Nephrotoxicity) Quinone->Protein

Caption: Figure 1. Bioactivation pathway showing hydrolysis to p-phenetidine and subsequent toxic metabolites.

Part 4: Handling & Safety Protocols

Given the carcinogenic potential and skin absorption risks, this compound requires Occupational Exposure Band (OEB) 4 or 5 protocols (High Potency/Containment).

Engineering Controls
  • Primary Containment: All weighing and solution preparation must be performed inside a Class II Biosafety Cabinet (BSC) or a Powder Containment Hood with HEPA filtration.

  • Closed Systems: Use closed transfer systems for liquid formulations.

  • Negative Pressure: The lab space should be under negative pressure relative to the corridor.

Personal Protective Equipment (PPE)
  • Respiratory: If outside a hood, a Powered Air Purifying Respirator (PAPR) is recommended. N95 is insufficient for chronic handling of carcinogens.

  • Dermal: Double nitrile gloves (minimum 0.11 mm thickness). Tyvek® sleeves or lab coat.

  • Ocular: Safety goggles (chemical splash resistant).

Emergency Response Workflow

The following decision tree outlines the immediate actions for exposure or spill events.

EmergencyResponse Start Incident Detected Type Identify Incident Type Start->Type Spill Spill (>10mg) Type->Spill Exposure Personnel Exposure Type->Exposure Evacuate Evacuate Area Allow Aerosols to Settle (30m) Spill->Evacuate Route Exposure Route? Exposure->Route PPE_Don Don Full PPE (Double Gloves, Respirator) Evacuate->PPE_Don Clean Wet Wipe Method (Avoid Dust Generation) PPE_Don->Clean Waste Dispose as Hazardous Carcinogenic Waste Clean->Waste Skin Skin Contact Route->Skin Eye Eye Contact Route->Eye Ingest Ingestion/Inhalation Route->Ingest Wash Wash with Soap/Water 15 Minutes Skin->Wash Rinse Eye Wash Station 15 Minutes Eye->Rinse Medical Seek Medical Attention Suspect Methemoglobinemia Ingest->Medical Wash->Medical Rinse->Medical

Caption: Figure 2. Emergency response decision tree for spills and personnel exposure.

Part 5: References

  • ChemicalBook. (2024). N-(4-ethoxyphenyl)-2-methylbutanamide (CAS 335204-54-1) Product Entry.[1]Link

  • National Toxicology Program (NTP). (2014). Report on Carcinogens, Fourteenth Edition: Phenacetin and Analgesic Mixtures Containing Phenacetin. U.S. Department of Health and Human Services. Link

  • International Agency for Research on Cancer (IARC). (2012). Phenacetin (Group 1) and Analgesic Mixtures Containing Phenacetin (Group 1). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 100A. Link

  • PubChem. (2024).[3] Phenacetin (CAS 62-44-2) Compound Summary - Toxicity and Hazards. National Library of Medicine. Link

  • Hinson, J. A. (1983). Reactive Metabolites of Phenacetin and Acetaminophen: A Review. Environmental Health Perspectives, 49, 71–79. Link

Sources

Exploratory

Predictive Metabolic Profiling of N-(4-ethoxyphenyl)-2-methylbutanamide

Executive Summary N-(4-ethoxyphenyl)-2-methylbutanamide is a lipophilic amide structurally analogous to the pharmaceutical analgesic phenacetin and the cooling agent N-ethyl-p-menthane-3-carboxamide . Due to the absence...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(4-ethoxyphenyl)-2-methylbutanamide is a lipophilic amide structurally analogous to the pharmaceutical analgesic phenacetin and the cooling agent N-ethyl-p-menthane-3-carboxamide . Due to the absence of direct experimental literature, this guide utilizes Structure-Activity Relationship (SAR) analysis, metabolic logic derived from structural homologs, and enzyme substrate specificity rules to predict its metabolic fate.

Core Prediction: The compound will primarily undergo O-deethylation (bioactivation to a paracetamol-like phenol) and amide hydrolysis (toxification to p-phenetidine). However, the steric bulk of the 2-methylbutanoyl side chain is predicted to retard hydrolysis relative to phenacetin, potentially altering its toxicity profile.

Chemical Identity & Physicochemical Context

Understanding the substrate's properties is the first step in predicting enzyme affinity.

PropertyValue (Predicted)Metabolic Implication
Molecular Formula C₁₃H₁₉NO₂--
Molecular Weight 221.30 g/mol Suitable for Phase I and II metabolism.
LogP (Octanol/Water) ~2.8 - 3.2High lipophilicity indicates high affinity for CYP450 enzymes and extensive hepatic metabolism.
Structural Alert p-Ethoxyaniline moietyPrecursor to p-phenetidine (nephrotoxin/hemotoxin).
Steric Feature

-Branched Acyl Group
The 2-methyl group hinders nucleophilic attack at the carbonyl, potentially increasing metabolic stability against amidases.

Predicted Metabolic Pathways

The metabolism of N-(4-ethoxyphenyl)-2-methylbutanamide is predicted to follow three distinct vectors.

Pathway A: O-Deethylation (Major Clearance Route)

Analogous to the conversion of Phenacetin to Paracetamol (Acetaminophen), the ethoxy ether is the most labile site for oxidative cleavage.

  • Mechanism: CYP450-mediated hydroxylation of the ethoxy

    
    -carbon forms an unstable hemiacetal, which spontaneously collapses to release acetaldehyde.
    
  • Primary Enzymes: CYP1A2 (high affinity for planar aromatic ethers), CYP2E1 , and CYP2D6 .

  • Product: N-(4-hydroxyphenyl)-2-methylbutanamide (The "Paracetamol Analog").

  • Fate: This phenol is a substrate for Phase II conjugation:

    • Glucuronidation (UGT1A1/1A6/1A9): Forms the O-glucuronide (highly soluble, excreted in urine).

    • Sulfation (SULT1A1): Forms the O-sulfate.

Pathway B: Amide Hydrolysis (Toxification Route)

Cleavage of the amide bond releases the free aniline.

  • Mechanism: Hydrolytic attack by serine hydrolases.

  • Primary Enzymes: Carboxylesterase-1 (CES1) (liver), CES2 (intestine), and Arylacetamide Deacetylase (AADAC) .

  • Products:

    • 4-Ethoxyaniline (p-Phenetidine): A known toxicophore causing methemoglobinemia and nephrotoxicity via reactive nitrenium ions.

    • 2-Methylbutanoic Acid: A short-chain fatty acid, likely undergoing

      
      -oxidation or conjugation with glycine/carnitine.
      
  • Kinetic Prediction: The branched 2-methyl group creates steric hindrance. Hydrolysis is predicted to be slower than that of Phenacetin (which has a linear acetyl group), potentially favoring Pathway A.

Pathway C: Aliphatic Hydroxylation (Minor)

The lipophilic 2-methylbutyl chain is a target for oxidation.

  • Mechanism:

    
     or 
    
    
    
    hydroxylation.
  • Primary Enzymes: CYP2C9 , CYP2C19 , or CYP3A4 .

  • Products: Hydroxylated amide derivatives (e.g., N-(4-ethoxyphenyl)-2-methyl-3-hydroxybutanamide).

Visualization of Metabolic Tree

The following diagram illustrates the predicted biotransformation cascade.

MetabolicPathways Parent N-(4-ethoxyphenyl)- 2-methylbutanamide (Parent) Phenol N-(4-hydroxyphenyl)- 2-methylbutanamide (Paracetamol Analog) Parent->Phenol CYP1A2, CYP2E1 (O-Deethylation) Phenetidine p-Phenetidine (Toxic) Parent->Phenetidine CES1, AADAC (Hydrolysis) Acid 2-Methylbutanoic Acid Parent->Acid Hydrolysis HydroxyAlkyl Side-Chain Hydroxylated Metabolites Parent->HydroxyAlkyl CYP2C/3A4 (Aliphatic Oxid.) Glucuronide O-Glucuronide Conjugate Phenol->Glucuronide UGT Sulfate O-Sulfate Conjugate Phenol->Sulfate SULT Quinone Quinone Imine (Reactive Intermediate) Phenol->Quinone CYP2E1/1A2 (Bioactivation) GSH_Conj Glutathione Adduct Quinone->GSH_Conj GST / Spontaneous (Detoxification) N_OH_Phenetidine N-Hydroxy- p-phenetidine Phenetidine->N_OH_Phenetidine CYP (N-Hydroxylation)

Figure 1: Predicted metabolic map showing the divergence between detoxification (green nodes) and toxification (red nodes).

Toxicological Implications

The "NAPQI" Analog Risk

In paracetamol metabolism, a small fraction is oxidized by CYP2E1 to NAPQI (N-acetyl-p-benzoquinone imine), which depletes glutathione and causes liver damage.

  • Prediction: The phenol metabolite of this compound (N-(4-hydroxyphenyl)-2-methylbutanamide) can theoretically form a similar quinone imine: N-(2-methylbutanoyl)-p-benzoquinone imine .

  • Mitigation: The bulkier 2-methylbutanoyl group may sterically hinder the formation of this reactive intermediate or reduce its electrophilicity compared to NAPQI.

p-Phenetidine Toxicity

If hydrolysis (Pathway B) is significant, the release of p-phenetidine is a major safety concern. p-Phenetidine is associated with:

  • Methemoglobinemia: Oxidation of hemoglobin iron (

    
    ).
    
  • Nephropathy: Chronic kidney damage (analgesic nephropathy).

Experimental Validation Protocols

To validate these predictions, the following workflow is recommended.

Protocol 6.1: In Vitro Microsomal Stability & Metabolite ID

Objective: Determine intrinsic clearance (


) and identify Phase I metabolites.
  • Incubation System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactors: NADPH-regenerating system (required for CYPs), UDPGA (required for UGTs), PAPS (required for SULTs).

  • Substrate Conc: 1 µM and 10 µM (to capture high/low affinity enzymes).

  • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Quenching: Ice-cold Acetonitrile containing Internal Standard (e.g., Phenacetin-d3).

  • Analysis: UHPLC-Q-Exactive Orbitrap MS (Full Scan / dd-MS2).

    • Target Mass Transitions: Look for M-28 (O-deethylation), M-111 (Hydrolysis), M+16 (Hydroxylation).

Protocol 6.2: Recombinant Enzyme Screening

Objective: Pinpoint specific CYP isoforms responsible for O-deethylation.

  • Panel: CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP3A4.

  • Method: Incubate substrate with individual recombinant enzymes (Supersomes™). Correlate disappearance rate with enzyme activity.

Protocol 6.3: GSH Trapping Assay

Objective: Detect reactive quinone imine intermediates.

  • Method: Fortify microsomal incubations with excess Glutathione (GSH) or N-acetylcysteine (NAC).

  • Detection: Search LC-MS data for [Metabolite + GSH] adducts (Mass shift: +307 Da).

References

  • Phenacetin Metabolism & Toxicity

    • Smith, D. A., & Jones, B. C. (1992). "Speculations on the substrate structure-activity relationship (SSAR) of cytochrome P450 enzymes." Biochemical Pharmacology, 44(11), 2089-2098. Link

    • Hinson, J. A. (1983). "Reactive metabolites of phenacetin and acetaminophen: a review." Environmental Health Perspectives, 49, 71-79. Link

  • Amide Hydrolysis & Steric Effects

    • Fukami, T., & Yokoi, T. (2012). "The Emerging Role of Human Esterases." Drug Metabolism and Pharmacokinetics, 27(5), 466-477. Link

  • CYP1A2 Substrate Specificity

    • Lewis, D. F. V. (2000). "On the recognition of mammalian microsomal cytochrome P450 substrates and their characteristics." Biochemical Pharmacology, 60(3), 293-306. Link

  • General Metabolic Prediction Methodologies

    • Kirchmair, J., et al. (2012). "Predicting drug metabolism: experiment and/or computation?" Nature Reviews Drug Discovery, 11, 379–402. Link

Foundational

A Guide to the Crystal Structure Analysis of N-(4-ethoxyphenyl)-2-methylbutanamide and its Analogs

This technical guide provides a comprehensive overview of the methodologies and considerations involved in determining the crystal structure of N-(4-ethoxyphenyl)-2-methylbutanamide. While a specific structure for this e...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the methodologies and considerations involved in determining the crystal structure of N-(4-ethoxyphenyl)-2-methylbutanamide. While a specific structure for this exact molecule is not publicly available, this guide will use the closely related and structurally similar compound, racemic N-(4-ethoxyphenyl)-3-hydroxybutanamide (bucetin), as a practical case study to illustrate the principles and techniques of crystal structure analysis. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the solid-state characterization of organic molecules.

Introduction: The Significance of Crystalline Structure

The three-dimensional arrangement of atoms and molecules in a solid-state material, its crystal structure, is a fundamental property that dictates many of its physicochemical characteristics. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount as it directly influences solubility, dissolution rate, bioavailability, stability, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, further underscores the importance of comprehensive crystallographic analysis in drug development.

N-(4-ethoxyphenyl)-2-methylbutanamide, an amide derivative, possesses functional groups capable of forming various intermolecular interactions, such as hydrogen bonds. These interactions play a crucial role in the resulting crystal packing and, consequently, the material's bulk properties. This guide will walk through the essential steps to elucidate this packing and the precise molecular conformation through crystallographic techniques.

Synthesis and Crystallization: The Foundation of Analysis

A prerequisite for any crystal structure determination is the availability of high-quality single crystals. The journey to obtaining these crystals begins with the synthesis of the target compound, followed by a meticulous crystallization process.

Synthesis of N-(4-ethoxyphenyl)-2-methylbutanamide

The synthesis of N-(4-ethoxyphenyl)-2-methylbutanamide can be achieved through a standard amide coupling reaction. A common route involves the reaction of 4-ethoxyaniline with 2-methylbutanoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

  • Reactants : 4-ethoxyaniline and 2-methylbutanoyl chloride.

  • Solvent : A suitable aprotic solvent such as dichloromethane or diethyl ether.

  • Base : A non-nucleophilic base like triethylamine or pyridine.

  • Procedure : The 2-methylbutanoyl chloride is typically added dropwise to a cooled solution of 4-ethoxyaniline and the base. The reaction is monitored by thin-layer chromatography (TLC) until completion. The crude product is then purified, often by column chromatography, to yield the pure N-(4-ethoxyphenyl)-2-methylbutanamide.

Growing High-Quality Single Crystals

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. It is an empirical science that requires screening various conditions. For a compound like N-(4-ethoxyphenyl)-2-methylbutanamide, several crystallization techniques can be employed:

  • Slow Evaporation : A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly. This gradual increase in concentration can lead to the formation of well-ordered crystals.

  • Vapor Diffusion : A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.

  • Cooling Crystallization : A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

For the related compound, bucetin, single crystals were successfully grown by the slow cooling of a nearly saturated solution in boiling deionized water[1]. This suggests that for N-(4-ethoxyphenyl)-2-methylbutanamide, exploring a range of solvents with varying polarities would be a prudent starting point.

Experimental Methodologies for Crystal Structure Determination

Once suitable crystals are obtained, the primary techniques for determining the crystal structure are Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD). While SCXRD provides the most detailed and unambiguous structural information, PXRD is invaluable when single crystals of sufficient size and quality cannot be grown.[2][3]

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5][6] A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected by a detector.

Experimental Workflow for SCXRD:

SCXRD_Workflow cluster_crystal Crystal Preparation cluster_data Data Collection cluster_structure Structure Determination cluster_validation Validation & Analysis Crystal_Selection Crystal Selection & Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Diffractometer Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Diffraction Data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Validation Structure Validation & Analysis Structure_Refinement->Validation Final Model

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Key Steps in SCXRD Analysis:

  • Crystal Selection and Mounting : A visually clear, well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a suitable holder.

  • Data Collection : The crystal is placed in an X-ray diffractometer. A preliminary screening is performed to determine the unit cell parameters and crystal system. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.

  • Structure Solution : The collected diffraction data is processed to determine the space group and the initial positions of the atoms in the asymmetric unit. This is often achieved using direct methods or Patterson methods.

  • Structure Refinement : The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and occupancies to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Structure Validation : The final refined structure is validated using various crystallographic metrics and software tools to ensure its chemical and geometric reasonableness.

Powder X-ray Diffraction (PXRD)

When single crystals are not available, PXRD can be a powerful alternative for structural analysis of microcrystalline powders.[7][8] While more challenging than SCXRD for ab initio structure determination of organic molecules, modern computational methods have made it increasingly feasible.[9]

Experimental Workflow for PXRD Structure Determination:

PXRD_Workflow cluster_sample Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis cluster_validation Validation Sample_Prep Sample Grinding & Mounting PXRD_Data_Collection Powder X-ray Diffraction Data Collection Sample_Prep->PXRD_Data_Collection Diffractometer Indexing Indexing & Unit Cell Determination PXRD_Data_Collection->Indexing Powder Pattern Structure_Solution Structure Solution (e.g., Direct Space Methods) Indexing->Structure_Solution Unit Cell & Space Group Rietveld_Refinement Rietveld Refinement Structure_Solution->Rietveld_Refinement Initial Structural Model Validation Structure Validation Rietveld_Refinement->Validation Final Refined Structure

Caption: Workflow for Powder X-ray Diffraction Structure Determination.

Key Steps in PXRD Analysis for Structure Determination:

  • Sample Preparation : A finely ground powder of the material is prepared to ensure random orientation of the crystallites.

  • Data Collection : The powder sample is exposed to an X-ray beam in a powder diffractometer, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Indexing and Unit Cell Determination : The positions of the diffraction peaks are used to determine the unit cell parameters and crystal system.

  • Structure Solution : For organic molecules, direct-space methods are commonly employed. These involve generating trial crystal structures within the determined unit cell and comparing their calculated powder patterns to the experimental data.

  • Rietveld Refinement : Once a promising structural model is found, the entire powder diffraction pattern is refined using the Rietveld method to optimize the atomic and instrumental parameters.

Data Analysis and Interpretation: A Case Study of a Related Molecule

As a proxy for N-(4-ethoxyphenyl)-2-methylbutanamide, we will examine the crystallographic data of racemic N-(4-ethoxyphenyl)-3-hydroxybutanamide (bucetin).[1] This provides a tangible example of the type of information that can be extracted from a successful crystal structure determination.

Table 1: Crystallographic Data for Racemic N-(4-ethoxyphenyl)-3-hydroxybutanamide (Bucetin) [1]

ParameterValue
Chemical FormulaC₁₂H₁₇NO₃
Formula Weight223.27 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.538(3)
b (Å)16.038(5)
c (Å)7.962(3)
β (°)108.01(3)
Volume (ų)1157.1(7)
Z4
Density (calculated)1.281 Mg/m³
R-factor0.057
wR-factor0.169

Interpretation of the Data:

  • Crystal System and Space Group : The monoclinic crystal system and the space group P2₁/c indicate the symmetry of the crystal lattice. The presence of a center of inversion in this space group is consistent with the crystallization of a racemic mixture.

  • Unit Cell Dimensions : The parameters a, b, c, and β define the size and shape of the unit cell, the fundamental repeating unit of the crystal.

  • Z : The value of Z indicates that there are four molecules of bucetin in each unit cell.

  • R-factors : The R-factors are a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.

Molecular Conformation and Intermolecular Interactions:

The crystal structure of bucetin reveals that the molecule adopts an extended conformation.[1] The analysis of intermolecular interactions is critical for understanding the crystal packing. In the case of bucetin, the structure is stabilized by a network of hydrogen bonds:

  • An intermolecular O-H···O hydrogen bond between the hydroxyl group and the amide carbonyl oxygen atom of a neighboring molecule.[1]

  • An intermolecular N-H···O hydrogen bond between the amide N-H group and the hydroxyl oxygen atom of another adjacent molecule.[1]

These hydrogen bonds link the molecules into a two-dimensional network. Such interactions would also be anticipated in the crystal structure of N-(4-ethoxyphenyl)-2-methylbutanamide, although the absence of the hydroxyl group would alter the specific hydrogen bonding motifs.

Conclusion and Future Directions

The determination of the crystal structure of N-(4-ethoxyphenyl)-2-methylbutanamide is a crucial step in its solid-state characterization. This guide has outlined the essential experimental and analytical workflows, from synthesis and crystallization to data collection and structure elucidation using both single-crystal and powder X-ray diffraction techniques. By leveraging the insights gained from the structurally related compound bucetin, researchers can anticipate the types of intermolecular interactions and packing arrangements that may be present. A thorough crystallographic investigation will provide invaluable data for understanding the material's properties and for making informed decisions in the drug development process. Further studies could involve computational crystal structure prediction to explore potential polymorphs and their relative stabilities.

References

  • Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. (2007-12-01). Retrieved from [Link]

  • Harris, K. D. M. (2015). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. ResearchGate. Retrieved from [Link]

  • Harris, K. D. M. (2015). Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. Retrieved from [Link]

  • Harris, K. D. M. (2015). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. ResearchGate. Retrieved from [Link]

  • Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. (2024-07-03). AIP Publishing. Retrieved from [Link]

  • Single‐crystal X‐ray structure of amide cage 4. a) Stick model;... - ResearchGate. (n.d.). Retrieved from [Link]

  • rac-N-(4-Ethoxyphenyl)-3-hydroxybutanamide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Comparative review of natural and modified amino acid crystals: structural features and SHG efficiency with reference to KDP. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Creative Biostructure. Retrieved from [Link]

  • Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. (2020-10-14). MDPI. Retrieved from [Link]

  • Crystal structure of 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Single-crystal X-ray Diffraction. (2018-06-15). SERC (Carleton). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for N-(4-ethoxyphenyl)-2-methylbutanamide from 4-ethoxyaniline

Abstract & Scope This application note details a robust, scalable protocol for the synthesis of N-(4-ethoxyphenyl)-2-methylbutanamide via nucleophilic acyl substitution. Targeted at medicinal chemistry and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of N-(4-ethoxyphenyl)-2-methylbutanamide via nucleophilic acyl substitution. Targeted at medicinal chemistry and drug development workflows, this guide addresses the acylation of 4-ethoxyaniline (p-phenetidine) using 2-methylbutanoyl chloride .[1]

While structurally related to the historic analgesic Phenacetin (N-(4-ethoxyphenyl)acetamide), the introduction of the branched 2-methylbutyryl chain increases lipophilicity and steric bulk, potentially altering metabolic stability and receptor binding profiles.[1] This protocol prioritizes high-purity isolation through a self-validating workup strategy, minimizing the risk of hydrolytic degradation and ensuring the removal of nephrotoxic starting materials.

Introduction & Mechanistic Rationale

Chemical Context

The target molecule is an amide derivative formed by the condensation of an aniline and a branched fatty acid chloride.

  • Nucleophile: 4-Ethoxyaniline (p-Phenetidine).[1][2] The amino group is moderately nucleophilic, activated by the electron-donating ethoxy group at the para position.

  • Electrophile: 2-Methylbutanoyl chloride.[1] The carbonyl carbon is highly electrophilic due to the inductive withdrawal of the chlorine atom.

  • Base: Triethylamine (TEA).[3] Required to scavenge the liberated hydrogen chloride (HCl), driving the equilibrium forward and preventing the protonation of the unreacted amine.

Reaction Mechanism

The reaction proceeds via an addition-elimination pathway (Nucleophilic Acyl Substitution):

  • Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (

    
    ) as a good leaving group.
    
  • Deprotonation: The resulting protonated amide is deprotonated by the auxiliary base (TEA), yielding the neutral amide product and triethylamine hydrochloride salt.

Pathway Visualization

The following diagram illustrates the reaction scheme and the critical role of the base scavenger.

ReactionScheme Aniline 4-Ethoxyaniline (Nucleophile) Intermed Tetrahedral Intermediate Aniline->Intermed Attack AcylCl 2-Methylbutanoyl Chloride (Electrophile) AcylCl->Intermed Product N-(4-ethoxyphenyl)- 2-methylbutanamide Intermed->Product Elimination (-Cl⁻) Salt TEA·HCl (Byproduct) Intermed->Salt H⁺ Transfer Base Triethylamine (Base Scavenger) Base->Salt Captures H⁺

Figure 1: Mechanistic pathway for the base-mediated acylation of 4-ethoxyaniline.[1]

Materials & Equipment

Reagents Table

Note: Molar equivalents are calculated relative to the limiting reagent, 4-Ethoxyaniline.[1]

ReagentMW ( g/mol )Density (g/mL)Equiv.RoleHazards
4-Ethoxyaniline 137.181.061.0Limiting ReagentToxic, Irritant, Mutagenic susp.
2-Methylbutanoyl Chloride 120.580.961.1Acylating AgentCorrosive, Moisture Sensitive
Triethylamine (TEA) 101.190.731.2Acid ScavengerFlammable, Corrosive
Dichloromethane (DCM) 84.931.33SolventReaction MediumVolatile, Carcinogen susp.[1]
1M HCl (aq) N/A~1.0WashQuench/PurificationCorrosive
Sat. NaHCO₃ (aq) N/A~1.1WashNeutralizationIrritant
Equipment
  • 250 mL Round-bottom flask (RBF) with 2-neck adapter.[1]

  • Magnetic stir bar and plate.[3]

  • Addition funnel (pressure-equalizing preferred).[1]

  • Ice-water bath.[1]

  • Inert gas line (Nitrogen or Argon).[4]

  • Rotary evaporator.[3][4]

Experimental Protocol

Preparation
  • Glassware Drying: Flame-dry or oven-dry all glassware to remove moisture.[1] The acid chloride is sensitive to hydrolysis.

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen (

    
    ) to prevent atmospheric moisture interference.
    
Reaction Setup
  • Charge Aniline: Add 4-ethoxyaniline (2.74 g, 20.0 mmol) to the RBF.

  • Solvent Addition: Dissolve in anhydrous DCM (40 mL) . Stir until a clear, homogenous solution is obtained.

  • Base Addition: Add Triethylamine (3.35 mL, 24.0 mmol) . The solution may darken slightly due to oxidation sensitivity of the aniline; maintain under

    
    .
    
  • Cooling: Submerge the flask in an ice-water bath (

    
    ) and stir for 10 minutes.
    
Acylation Step[1]
  • Reagent Loading: Load 2-methylbutanoyl chloride (2.65 g, 2.75 mL, 22.0 mmol) into the addition funnel.

  • Dropwise Addition: Add the acid chloride dropwise over 15–20 minutes.

    • Observation: A white precipitate (TEA·HCl) will form immediately, suspending in the DCM.

    • Control: Maintain internal temperature below

      
       to prevent side reactions (e.g., di-acylation).
      
  • Reaction Completion: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–3 hours.

    • Validation: Monitor by TLC (Silica; Hexane:EtOAc 3:1). The starting aniline spot (

      
      ) should disappear, replaced by a higher 
      
      
      
      amide spot.
Workup & Isolation[1][4]
  • Quench: Cool the mixture back to

    
     and slowly add distilled water (20 mL)  to hydrolyze excess acid chloride.
    
  • Phase Separation: Transfer to a separatory funnel. Separate the organic (lower) DCM layer.

  • Acid Wash (Critical): Wash the organic layer with 1M HCl (2 x 20 mL) .

    • Why? This converts any unreacted 4-ethoxyaniline into its water-soluble hydrochloride salt, removing it from the product.[1] This is crucial for toxicity reduction.

  • Base Wash: Wash the organic layer with Sat. NaHCO₃ (2 x 20 mL) to remove residual organic acids.

  • Drying: Wash with Brine (20 mL) , then dry the organic layer over anhydrous MgSO₄ .

  • Concentration: Filter off the drying agent and concentrate the filtrate in vacuo to yield the crude solid.

Purification (Recrystallization)

While the crude product is often high purity (>90%), recrystallization is recommended for biological testing.

  • Solvent System: Ethanol/Water.

  • Procedure: Dissolve crude solid in minimal boiling Ethanol. Add hot water dropwise until persistent turbidity is observed. Cool slowly to RT, then to

    
    .
    
  • Filtration: Collect crystals via vacuum filtration.[5] Wash with cold water.[5]

Workflow Visualization

ProtocolFlow Start Start: 4-Ethoxyaniline + TEA in DCM Add Add 2-Methylbutanoyl Chloride (Dropwise @ 0°C) Start->Add React Stir @ RT (2-3 hrs) Precipitate forms (TEA·HCl) Add->React Quench Quench with H₂O React->Quench WashAcid Wash with 1M HCl (Removes unreacted Aniline) Quench->WashAcid WashBase Wash with NaHCO₃ (Removes Acid) WashAcid->WashBase Dry Dry (MgSO₄) & Concentrate WashBase->Dry Recryst Recrystallize (EtOH/H₂O) Dry->Recryst Final Pure N-(4-ethoxyphenyl)- 2-methylbutanamide Recryst->Final

Figure 2: Step-by-step purification and isolation workflow.[1][4]

Characterization & Data Analysis

The following spectral data confirms the identity of the product.

TechniqueFeatureExpected Signal / Observation
Appearance Physical StateWhite to off-white crystalline solid.[1]
¹H NMR Amide Proton

ppm (Broad singlet,

exchangeable).
¹H NMR Aromatic Ring

(d, 2H) and

(d, 2H) ppm (AA'BB' system).
¹H NMR Ethoxy Group

(q, 2H) and

(t, 3H) ppm.
¹H NMR 2-MethylbutylChiral center methine (

ppm), methylene (

ppm), two methyls (triplet & doublet,

ppm).[1]
IR Amide BandsAmide I (

stretch)

cm⁻¹; Amide II (

bend)

cm⁻¹.[1]

Note on Stereochemistry: Since commercial 2-methylbutanoic acid is often racemic, the product will be a racemate unless chiral starting material was sourced. The NMR of the alkyl chain may show complex splitting due to the chiral center.

Safety & Handling (SDS Summary)

  • 4-Ethoxyaniline (p-Phenetidine): DANGER. Toxic if swallowed, in contact with skin, or inhaled.[1] Known to cause methemoglobinemia (cyanosis). Potential mutagen.[2] Handle only in a fume hood with double nitrile gloves.

  • 2-Methylbutanoyl Chloride: CORROSIVE. Causes severe skin burns and eye damage.[1] Reacts violently with water.

  • DCM: Suspected carcinogen. Use in a well-ventilated hood.[1]

Waste Disposal: All aqueous washes from the extraction (especially the HCl wash containing phenetidinium chloride) must be disposed of as hazardous organic aqueous waste, NOT down the drain.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience.[1] (Standard reference for Nucleophilic Acyl Substitution mechanisms).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Protocols for Schotten-Baumann and anhydrous amide synthesis).
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 9076, p-Phenetidine. Retrieved from [Link][1]

Sources

Application

Application Note: Optimal Solvent Selection for N-(4-ethoxyphenyl)-2-methylbutanamide

Executive Summary This guide details the solvent selection protocol for N-(4-ethoxyphenyl)-2-methylbutanamide , a lipophilic amide derivative structurally related to Phenacetin and Bucetin. Due to the addition of a branc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the solvent selection protocol for N-(4-ethoxyphenyl)-2-methylbutanamide , a lipophilic amide derivative structurally related to Phenacetin and Bucetin. Due to the addition of a branched 2-methylbutyl aliphatic chain, this compound exhibits higher lipophilicity (Predicted LogP ≈ 3.1) compared to its acetamide precursors.[1]

Efficient dissolution is critical for biological assays, chromatographic analysis, and formulation development. This protocol prioritizes solubility maximization , stability , and green chemistry principles , recommending DMSO for stock solutions and Ethanol/PEG400 systems for biological compatibility.

Physicochemical Profile & Solubility Prediction

Understanding the molecule's structure is the first step in rational solvent selection.

  • Chemical Structure: An amide linkage connecting a p-phenetidine (4-ethoxyaniline) moiety and a 2-methylbutryl group.

  • Key Functional Groups:

    • Amide (–NH–CO–): Hydrogen bond donor (NH) and acceptor (CO).[1][2]

    • Ethoxy Ether (–O–CH2CH3): Weak H-bond acceptor, increases lipophilicity.

    • 2-Methylbutyl Chain: Highly hydrophobic, sterically hindered branched alkyl group.

PropertyValue (Predicted/Analog)Implication for Solubility
Molecular Weight ~221.3 g/mol Moderate size; kinetics not diffusion-limited.
LogP (Octanol/Water) ~3.1 (Estimated)Poor water solubility. Requires organic co-solvents.
H-Bond Donors 1Potential for crystal lattice stability (high melting point).
H-Bond Acceptors 2Good solubility in protic solvents (Alcohols).
pKa > 15 (Amide N-H)Non-ionizable in physiological pH range (pH 1-10).

Expert Insight: Unlike Phenacetin (LogP ~1.6), the 2-methylbutyl chain significantly reduces aqueous solubility. Do not attempt to dissolve directly in aqueous buffers (PBS, Saline) without a co-solvent, as this will lead to precipitation and inconsistent assay data.

Solvent Selection Matrix

The following matrix categorizes solvents based on Solubility Power , Stability , and Application Suitability .

Tier 1: Primary Solvents (Stock Solutions)

Use these for preparing high-concentration stocks (10–100 mM).

SolventSolubility RatingSuitabilityNotes
DMSO (Dimethyl Sulfoxide)Excellent (>100 mg/mL)High Universal solvent. Aprotic nature disrupts intermolecular H-bonds. Freezes at 18.5°C.
DMF (Dimethylformamide)Excellent (>100 mg/mL)MediumGood alternative to DMSO but higher toxicity. Use only if DMSO is incompatible.
Ethanol (Absolute)Good (20–50 mg/mL)High Preferred for in vivo formulations due to lower toxicity than DMSO. Volatile.
Methanol Good (20–50 mg/mL)LowToxic. Use primarily for analytical sample preparation (HPLC/MS).
Tier 2: Formulation & Assay Co-Solvents

Use these to dilute stock solutions for biological exposure.

Solvent SystemCompatibilityProtocol Recommendation
PEG 400 HighExcellent solubilizer. Mix 1:1 with water or saline to prevent precipitation.
Propylene Glycol ModerateGood for oral dosing formulations.
Tween 80 (Polysorbate) ModerateUse at 0.1% - 1.0% (w/v) in aqueous buffers to maintain solubility of the lipophilic chain.
Tier 3: Analytical Solvents (HPLC/LC-MS)
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (Preferred) or Methanol.

  • Diluent: 50:50 Acetonitrile:Water. Avoid pure water as diluent to prevent carryover.

Experimental Protocol: Solubility Determination

This protocol describes a Visual Saturation Method to determine the solubility limit in a specific solvent.

Materials
  • Compound: N-(4-ethoxyphenyl)-2-methylbutanamide (Solid powder).

  • Solvents: DMSO, Ethanol, PBS (pH 7.4).

  • Equipment: Vortex mixer, Sonicator bath, Centrifuge, HPLC (optional for quantification).

Workflow Diagram (DOT)

SolventSelection Start Start: Solid Compound Weigh Weigh 5 mg into Vial Start->Weigh AddSolvent Add 50 µL Solvent (Target: 100 mg/mL) Weigh->AddSolvent Vortex Vortex (30s) & Sonicate (5 min) AddSolvent->Vortex Check Visual Inspection Vortex->Check Clear Solution Clear? Check->Clear Success Solubility > 100 mg/mL (Proceed to Dilution) Clear->Success Yes Fail Precipitate Visible Clear->Fail No Calc Calculate Final Solubility Success->Calc AddMore Add 50 µL Solvent increments Fail->AddMore AddMore->Vortex

Figure 1: Step-by-step visual solubility screening workflow.

Step-by-Step Procedure
  • Preparation: Weigh approximately 5.0 mg of N-(4-ethoxyphenyl)-2-methylbutanamide into a clear 1.5 mL HPLC vial.

  • Initial Addition: Add 50 µL of the test solvent (e.g., DMSO). This targets a concentration of 100 mg/mL .

  • Agitation:

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at ambient temperature (25°C) for 5 minutes. Note: Watch for heating; excessive heat may degrade the amide.

  • Visual Inspection: Hold the vial against a dark background with a light source.

    • Clear: Solubility ≥ 100 mg/mL.

    • Cloudy/Particles: Solubility < 100 mg/mL.

  • Titration (If Cloudy): Add solvent in 50 µL increments , repeating the vortex/sonication cycle, until the solution becomes clear.

  • Calculation:

    
    
    

Biological Assay Preparation (Serial Dilution)

To use this compound in cell culture or enzymatic assays, you must manage the "Crash-Out" effect when moving from organic stock to aqueous media.

The "1000x" Rule:

  • Prepare a 10 mM stock solution in DMSO .

  • Dilute this stock 1000-fold into the assay medium (e.g., 1 µL stock into 999 µL Media).

  • Final Concentration: 10 µM compound, 0.1% DMSO.

  • Validation: If the solution turns cloudy immediately, reduce the stock concentration to 1 mM or use an intermediate dilution step with PEG400 .

Intermediate Dilution Protocol (for difficult compounds):

  • Stock: 10 mM in DMSO.

  • Step 1: Dilute 1:10 into Pure PEG400 (Result: 1 mM).

  • Step 2: Dilute 1:100 into Assay Media (Result: 10 µM).

    • Mechanism: PEG400 acts as a bridge, preventing the rapid precipitation of the hydrophobic 2-methylbutyl chain.

Safety & Stability

  • Handling: Phenetidine derivatives can be toxic (potential methemoglobinemia risk similar to Phenacetin). Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Stability:

    • Solid State:[3] Stable at room temperature if protected from light and moisture.

    • Solution: Amides are generally stable to hydrolysis at neutral pH.

    • Storage: Store DMSO stocks at -20°C. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

References

  • Phenacetin Solubility Profile. PubChem Database. CID 4754. Available at: [Link]

  • GSK Solvent Selection Guide. Green Chemistry, 2011. A comprehensive guide on solvent safety and environmental impact in pharmaceutical development.[4]

  • Solubility of Amides. LibreTexts Chemistry. Explains the H-bonding network and lipophilicity trade-offs in N-substituted amides. Available at: [Link]

  • Bucetin Structure & Properties. National Institutes of Health (NIH). Comparison of ethoxyphenyl-butanamide derivatives. Available at: [Link]

  • FDA Q3C (R8) Guidelines.Impurities: Guideline for Residual Solvents. Establishes safety limits for DMSO, Ethanol, and Acetonitrile in drug products.

Sources

Method

Application Note: A Robust, Validated HPLC Method for the Quantification of N-(4-ethoxyphenyl)-2-methylbutanamide

Abstract This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(4-etho...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of N-(4-ethoxyphenyl)-2-methylbutanamide. The method is suitable for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound. The chromatographic separation was achieved on a C18 stationary phase using an isocratic mobile phase of acetonitrile and water, with detection by UV spectrophotometry. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Introduction

N-(4-ethoxyphenyl)-2-methylbutanamide is an amide derivative structurally related to phenacetin, a compound with a history as an analgesic and antipyretic.[1][2] As with many novel chemical entities, impurities, or metabolites in pharmaceutical development, a robust and reliable analytical method is essential for accurate quantification, quality control, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for such analyses due to its high resolution, sensitivity, and reproducibility.[3]

This guide provides a comprehensive, step-by-step protocol for the development and validation of an RP-HPLC method for N-(4-ethoxyphenyl)-2-methylbutanamide, explaining the scientific rationale behind each experimental choice.

Analyte Properties & Methodological Rationale

A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. Since detailed experimental data for N-(4-ethoxyphenyl)-2-methylbutanamide is not widely published, its properties were estimated based on its chemical structure and comparison to analogous compounds like phenacetin (N-(4-ethoxyphenyl)acetamide).[2][4]

Table 1: Physicochemical Properties of N-(4-ethoxyphenyl)-2-methylbutanamide

PropertyEstimated Value / CharacteristicRationale for HPLC Parameter Selection
Structure Chemical Structure of N-(4-ethoxyphenyl)-2-methylbutanamideThe presence of a non-polar ethylbutanamide side chain and an ethoxyphenyl ring suggests significant hydrophobic character.
Molecular Formula C₁₃H₁₉NO₂-
Molecular Weight 221.30 g/mol -
Polarity (XLogP3-AA) ~2.5 - 3.5 (Estimated)The positive LogP value indicates the compound is non-polar, making it an ideal candidate for Reversed-Phase (RP) chromatography.[5] A C18 column is the logical first choice for the stationary phase.[6]
pKa (Amide Proton) ~17-18 (Estimated)The amide proton is exceptionally weak and will not ionize under typical HPLC pH conditions (2-8). Therefore, the molecule can be treated as neutral, simplifying mobile phase selection as pH control is not critical for retention.[7]
UV Chromophore Ethoxyphenyl groupThe ethoxyphenyl group is expected to have a UV absorbance maximum (λmax) similar to phenacetin, around 250 nm.[2] This provides a suitable wavelength for UV detection.

The following diagram illustrates how these foundational properties guide the initial choice of HPLC parameters.

G cluster_properties Analyte Physicochemical Properties cluster_params Initial HPLC Parameter Selection P1 High LogP (~3.0) (Non-polar, Hydrophobic) C1 Column: Reversed-Phase C18 P1->C1 Hydrophobic analyte requires hydrophobic stationary phase M1 Mobile Phase: Acetonitrile/Water P1->M1 Non-polar analyte requires polar mobile phase P2 Neutral Compound (pKa outside 2-8 range) P2->M1 No pH control needed, simplifies buffer choice P3 Ethoxyphenyl Chromophore D1 Detector: UV @ ~250 nm P3->D1 Chromophore dictates optimal detection wavelength

Caption: Logical relationship between analyte properties and initial HPLC parameters.

Experimental Protocols

Materials and Reagents
  • N-(4-ethoxyphenyl)-2-methylbutanamide (Reference Standard, >99% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

Instrumentation and Chromatographic Conditions

The experiments were conducted on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

Table 2: Optimized HPLC Method Parameters

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 250 nm
Run Time 8 minutes
Standard and Sample Preparation Protocol

Protocol 1: Preparation of Stock and Working Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the N-(4-ethoxyphenyl)-2-methylbutanamide reference standard and transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of methanol and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature, then dilute to the mark with methanol. Mix thoroughly.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution using the mobile phase (Acetonitrile:Water 60:40) as the diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation

The optimized method was validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[8][9]

The overall workflow for method development and validation is depicted below.

G A Phase 1: Method Development B Analyte Property Analysis (LogP, pKa, UV) A->B C Initial Parameter Selection (Column, Mobile Phase, Detector) B->C D Method Optimization (Flow Rate, Temp, % Organic) C->D E Final Optimized Method D->E F Phase 2: Method Validation (ICH Q2) E->F G Specificity F->G H Linearity & Range F->H I Accuracy F->I J Precision (Repeatability & Intermediate) F->J K LOD & LOQ F->K L Validated Method Report G->L H->L I->L J->L K->L

Caption: Workflow for HPLC method development and validation.

System Suitability

System suitability tests are essential to verify that the chromatographic system is adequate for the analysis.[10][11] Before sample analysis, a standard solution (25 µg/mL) was injected six times.

Table 3: System Suitability Results (n=6)

ParameterAcceptance Criteria (USP <621>)Observed ResultStatus
Tailing Factor (T) T ≤ 2.01.15Pass
Theoretical Plates (N) N > 20008500Pass
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%0.45%Pass
Specificity

Specificity was evaluated by comparing the chromatograms of a blank (mobile phase), the standard solution, and a sample matrix spiked with the analyte. The retention time of the analyte peak in the sample was identical to the standard, and no interfering peaks were observed at this retention time in the blank chromatogram.

Linearity and Range

Linearity was assessed by injecting the prepared working standard solutions in triplicate. A calibration curve was constructed by plotting the mean peak area against the concentration.

  • Linear Range: 1 - 100 µg/mL

  • Regression Equation: y = 45872x + 1520

  • Correlation Coefficient (R²): 0.9998

The high R² value confirms an excellent linear relationship between concentration and detector response across the specified range.[9]

Accuracy

Accuracy was determined by the percent recovery method. A known amount of analyte was added to a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration of 25 µg/mL).

Table 4: Accuracy (Recovery) Study Results

Concentration LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL, n=3)Mean Recovery (%)%RSD
80%20.019.999.5%0.6%
100%25.025.2100.8%0.4%
120%30.030.4101.3%0.5%

The mean recovery values were within the acceptable range of 98-102%, demonstrating the accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Six replicate injections of the 25 µg/mL standard were analyzed on the same day. The %RSD for the peak areas was 0.52% .

  • Intermediate Precision (Inter-day precision): The analysis was repeated by a different analyst on a different day. The %RSD over two days was 0.89% .

Both results are well below the 2% limit, indicating excellent method precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.25 µg/mL

  • LOQ: 0.75 µg/mL

The method demonstrates sufficient sensitivity for detecting and quantifying trace amounts of the analyte.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method for the quantification of N-(4-ethoxyphenyl)-2-methylbutanamide has been successfully developed and validated. The method meets all the performance criteria outlined in the ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and sensitivity. This validated protocol is well-suited for routine quality control and research applications in the pharmaceutical industry.

References

  • United States Pharmacopeia. General Chapters: <621> Chromatography. [Link]

  • Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>. [Link]

  • ICH. (2023). Quality Guidelines - Q2(R2) Revision of Q2(R1) Guideline on Validation of Analytical Procedures. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • ICH. (2005). Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. [Link]

  • ResearchGate. (2001). Determination of Acetaminophen and Phenacetin in Porcine Microsomal Samples. [Link]

  • National Institute of Standards and Technology (NIST). Phenacetin - NIST WebBook. [Link]

  • PubMed. (2019). A UHPLC-MS/MS method...for the quantitation of phenacetin... [Link]

  • PubChem. Phenacetin | C10H13NO2 | CID 4754. [Link]

  • National Institute of Standards and Technology (NIST). Phenacetin UV/Visible spectrum. [Link]

  • International Journal of Pharmaceutical Sciences. (2024). HPLC Development Method and Validation. [Link]

Sources

Application

Application Note: Preparation of N-(4-ethoxyphenyl)-2-methylbutanamide Stock Solutions for In Vitro Assays

[1] Abstract & Introduction The accurate preparation of stock solutions is the foundational step in any in vitro assay. For lipophilic amides such as N-(4-ethoxyphenyl)-2-methylbutanamide , improper solubilization can le...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

The accurate preparation of stock solutions is the foundational step in any in vitro assay. For lipophilic amides such as N-(4-ethoxyphenyl)-2-methylbutanamide , improper solubilization can lead to compound precipitation, resulting in false negatives (due to lower effective concentration) or false positives (due to non-specific aggregation effects).[1]

This guide provides a standardized protocol for the preparation, storage, and dilution of N-(4-ethoxyphenyl)-2-methylbutanamide.[1] Given the structural homology of this compound to known sensory agents (e.g., cooling agents like WS-23) and pharmaceutical intermediates (e.g., Phenacetin), this protocol is designed to mitigate common risks associated with hydrophobicity and solvent incompatibility.

Physicochemical Profile (Calculated)

Before handling, it is critical to understand the compound's properties to predict its behavior in aqueous media. As specific experimental data for this analog is limited in public repositories, the following parameters are derived from structural analysis and quantitative structure-property relationship (QSPR) models.

ParameterValueRationale / Implication
Chemical Formula C₁₃H₁₉NO₂Core structure: Phenetidine + 2-Methylbutanoic Acid
Molecular Weight 221.30 g/mol Used for all molarity calculations.[1]
Predicted LogP ~2.8 – 3.2Highly lipophilic. Significant risk of precipitation in aqueous buffers >100 µM.
Solubility (Water) < 0.1 mg/mLClass II (Low Solubility). Requires organic co-solvent (DMSO).
Solubility (DMSO) > 50 mMExcellent solubility in aprotic polar solvents.
Stability HighAmide bond is resistant to hydrolysis at neutral pH.

Materials & Equipment

Reagents
  • N-(4-ethoxyphenyl)-2-methylbutanamide (Solid, >98% purity).[1]

  • Dimethyl Sulfoxide (DMSO) : Anhydrous, ≥99.9%, sterile-filtered (Sigma-Aldrich or equivalent).[1] Note: Avoid "wet" DMSO as water uptake accelerates degradation.

  • Assay Buffer : PBS, HBSS, or specific cell culture media (e.g., DMEM).

Equipment
  • Analytical Balance : Readable to 0.01 mg.

  • Vortex Mixer : Variable speed.

  • Ultrasonic Bath : For breaking up stubborn crystal lattices.

  • Glass Vials : Amber borosilicate glass (to protect from potential photo-oxidation).[1] Avoid polystyrene plastics for concentrated stocks.

Protocol 1: Preparation of Primary Stock Solution (100 mM)

This protocol describes the preparation of a 100 mM master stock in anhydrous DMSO. This concentration allows for high dilution factors (>1000x) to minimize DMSO toxicity in final assays.

Step-by-Step Procedure
  • Equilibration: Allow the vial of solid compound to reach room temperature before opening to prevent water condensation on the hygroscopic solid.

  • Weighing: Weigh approximately 22.13 mg of N-(4-ethoxyphenyl)-2-methylbutanamide into a tared, sterile amber glass vial.

    • Calculation:

      
      
      
    • Example:

      
      
      
  • Solvation: Add 1.0 mL of anhydrous DMSO directly to the vial.

    • Critical Step: Do not add the full volume at once if preparing large batches. Add 80% of the volume, dissolve, then adjust to final volume. For 1 mL, direct addition is acceptable.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Inspect visually.[2][3] If solid particles remain, sonicate in a water bath at room temperature for 5 minutes.

    • Success Criteria: The solution must be completely clear and colorless.

  • Storage:

    • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

    • Labeling: Include Compound Name, Concentration, Solvent, Date, and User Initials.

Protocol 2: Preparation of Working Solutions (Serial Dilution)

The "Crash-Out" Risk: Direct dilution of a high-concentration lipophilic stock (100 mM) into aqueous media often causes immediate precipitation.[1] Use the Intermediate Dilution Method .

Workflow Diagram

The following diagram illustrates the optimal dilution pathway to ensure solubility.

DilutionWorkflow Stock Primary Stock (100 mM in DMSO) Inter Intermediate Stock (1 mM in DMSO/Media) Stock->Inter 1:100 Dilution (Add 10µL Stock to 990µL Media/Buffer) Working Working Solution (10 µM in Assay Media) Inter->Working 1:100 Dilution (Add 10µL Inter to 990µL Media) PrecipCheck Check for Precipitation? Inter->PrecipCheck Assay Cell/Enzyme Assay (Final DMSO < 0.5%) Working->Assay Apply to Cells

Caption: Step-wise dilution strategy to mitigate precipitation risks for lipophilic amides.

Dilution Steps (Example for 10 µM Final Assay Concentration)
  • Thaw Stock: Thaw the 100 mM DMSO stock at room temperature (or 37°C if crystals are visible). Vortex well.

  • Intermediate Dilution (100x Concentrated):

    • Prepare a 1 mM intermediate solution.

    • Add 10 µL of 100 mM Stock to 990 µL of assay buffer (or serum-free media).[1]

    • Note: This step creates a 1% DMSO solution. Vortex immediately.

    • Visual Check: Hold the tube up to a light source. If the solution is cloudy (Tyndall effect), the compound has crashed out.

      • Correction: If cloudy, prepare the intermediate in 100% Ethanol or 50% DMSO/Buffer instead.

  • Final Working Solution (1x Concentrated):

    • Dilute the 1 mM Intermediate 1:100 into the final assay medium.

    • Final Concentration: 10 µM .

    • Final DMSO Concentration: 0.01% (well below the 0.1-0.5% toxicity threshold for most cell lines).[1]

Quality Control & Troubleshooting

Solubility Validation (The "Light Scattering" Test)

Before running a large screen, validate the solubility limit of N-(4-ethoxyphenyl)-2-methylbutanamide in your specific assay buffer.[1]

  • Prepare a series of concentrations (e.g., 1, 10, 30, 100 µM) in the assay buffer.

  • Incubate at assay temperature (e.g., 37°C) for 1 hour.

  • Measure Absorbance at 600 nm (or similar non-absorbing wavelength).

  • Result: An increase in OD600 indicates precipitation.

Troubleshooting Table
IssuePossible CauseSolution
Precipitation in Stock Temperature too low or saturation reached.[1]Warm to 37°C and sonicate. If persistent, dilute stock to 50 mM.
Cloudiness on Dilution "Crash-out" due to rapid polarity change.[1]Use the "Intermediate Dilution" step. Increase vortexing speed during addition.
Inconsistent Assay Data Compound adhering to plastic.Use Low-Binding pipette tips and plates.[1] Switch to glass-coated plates if possible.[1]
Yellowing of Stock Oxidation of the phenetidine moiety.Discard stock. Prepare fresh under low-light conditions. Store under Nitrogen/Argon.

References

  • Di, L., & Kerns, E. H. (2015).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard reference for solubility and lipophilicity in drug discovery).
  • Waybright, T. J., et al. (2009). "Best Practices for Compound Management: Storage and Handling." Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Sigma-Aldrich. "DMSO Solubility and Stability Technical Guide." (General reference for DMSO handling). Link

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] (Foundational text on LogP and solubility rules).

Sources

Method

Systematic Development of Recrystallization Protocols for the Purification of N-(4-ethoxyphenyl)-2-methylbutanamide

Application Note: A-0815 For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-0815

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive guide for developing a robust recrystallization protocol for N-(4-ethoxyphenyl)-2-methylbutanamide, an N-aryl amide of interest in research and development. Due to the limited availability of specific crystallization data for this exact molecule, this guide emphasizes a first-principles approach. It details the systematic evaluation of solvent systems, the execution of both single-solvent and binary-solvent recrystallization techniques, and the subsequent analytical methods for purity verification. The protocols are designed to be self-validating, incorporating in-process checks and post-purification quality control to ensure the final product meets high-purity standards.

Introduction: The Critical Role of Purity

N-(4-ethoxyphenyl)-2-methylbutanamide belongs to the N-aryl amide class of compounds. In drug development and materials science, the purity of an active compound is paramount, as even minor impurities can significantly alter biological activity, pharmacokinetic profiles, and material properties.[1] Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[2] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. By dissolving the crude solid in a minimum amount of a hot solvent and allowing it to cool slowly, the target compound crystallizes out of the supersaturated solution, while impurities remain dissolved in the mother liquor.[3]

This guide provides a detailed framework for researchers to develop a tailored and effective recrystallization procedure for N-(4-ethoxyphenyl)-2-methylbutanamide, ensuring high purity and crystalline integrity.

Physicochemical Profile & Solvent Selection Rationale

The molecular structure of N-(4-ethoxyphenyl)-2-methylbutanamide—featuring a polar amide group, a semi-polar aromatic ether, and a nonpolar alkyl chain—suggests it will be a crystalline solid with moderate polarity. This profile makes it poorly soluble in water but soluble in various organic solvents.[4]

The ideal recrystallization solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at room temperature or below.[5] A systematic screening process is the most reliable method for identifying a suitable solvent.

2.1. Inferred Properties from Analogs

To inform our solvent selection, we can examine the properties of a structurally similar compound, Phenacetin (N-(4-ethoxyphenyl)acetamide). Phenacetin has a melting point of 134-136°C and is soluble in hot water, ethanol, and acetone, but only slightly soluble in cold water.[6][7] This suggests that polar protic and polar aprotic solvents are promising candidates for N-(4-ethoxyphenyl)-2-methylbutanamide.

2.2. Recommended Solvent Screening Protocol

  • Place approximately 20-30 mg of the crude N-(4-ethoxyphenyl)-2-methylbutanamide into several small test tubes.

  • To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, vortexing after each addition. Note the solubility. If the compound dissolves readily in a solvent at room temperature, that solvent is unsuitable for single-solvent recrystallization but may be used as the "soluble" solvent in a binary system.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid dissolves completely.

  • Allow the clear solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.

  • Observe the quality and quantity of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.

Table 1: Candidate Solvents for Recrystallization Screening

SolventClassBoiling Point (°C)Rationale & Expected Behavior
Water Polar Protic100Likely a poor solvent at room temp, but may show increased solubility when hot. Could serve as an anti-solvent.
Ethanol (95%) Polar Protic78Good general-purpose solvent for amides.[8] High likelihood of success.
Acetone Polar Aprotic56Often effective for compounds with moderate polarity.[8]
Ethyl Acetate Polar Aprotic77Good solvent for N-aryl amides; often used in binary systems with hexanes.[9]
Toluene Nonpolar111May be effective if impurities are highly polar.
Hexanes Nonpolar69Compound is likely insoluble. Excellent candidate for an anti-solvent in a binary system.[10]

Protocol I: Single-Solvent Recrystallization

This protocol is ideal when a single solvent with a steep solubility-temperature gradient is identified.

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask equipped with a stir bar. Add a minimal amount of the selected solvent. Heat the mixture to a gentle boil with continuous stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[11] Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing the yield.

  • Hot Filtration (Optional): If insoluble impurities are present, or if the solution is colored and requires charcoal treatment, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2] Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent. Causality: Using ice-cold solvent removes residual soluble impurities from the crystal surfaces without significantly re-dissolving the product.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol II: Binary (Mixed-Solvent) Recrystallization

This technique is employed when no single solvent is ideal. It uses a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").[12][13] The ethanol/water system is a common and effective choice for many N-aryl amides.[14]

Methodology:

  • Dissolution: Dissolve the crude solid in a minimum volume of the hot "solvent" (e.g., ethanol) in an Erlenmeyer flask, bringing it to a gentle boil.

  • Inducing Saturation: While maintaining the high temperature, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid).[12] This indicates the point of saturation.

  • Re-solubilization: Add a few drops of the hot "solvent" until the cloudiness just disappears, resulting in a hot, saturated solution.

  • Crystallization, Collection, and Drying: Follow steps 3 through 6 from the Single-Solvent Protocol above. For washing, use an ice-cold mixture of the solvent/anti-solvent in the same proportion as the final crystallization mixture.

Purity Verification & Quality Control

A successful recrystallization must be confirmed with analytical data.[15] Melting point analysis and Thin-Layer Chromatography (TLC) are rapid and effective methods for this purpose.

5.1. Melting Point Analysis

Pure crystalline solids melt over a sharp, narrow temperature range (typically < 2°C).[16][17] Impurities depress and broaden the melting point range.[18]

  • Procedure: Determine the melting point of the crude material and the recrystallized product.

  • Self-Validation: A successful purification is indicated by a melting point that is both higher and sharper (narrower range) than that of the crude material.

5.2. Thin-Layer Chromatography (TLC)

TLC is a quick and versatile technique to qualitatively assess the number of components in a mixture.[19][20][21]

  • Procedure: Dissolve small amounts of the crude material and the purified product in a suitable solvent (e.g., ethyl acetate). Spot them side-by-side on a silica gel TLC plate. A co-spot, containing both crude and pure samples, is also recommended for direct comparison.[22] Develop the plate in an appropriate eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). Visualize the spots under UV light.

  • Self-Validation: The crude material may show multiple spots, while the purified product should ideally show a single, distinct spot.

Table 2: Hypothetical Purity Assessment Data

SampleMelting Point (°C)TLC Analysis (Rf Value)Interpretation
Crude Product 128–1330.45 (major), 0.60 (minor)Impure sample with a broad melting range.
Recrystallized Product 135–1360.45 (single spot)High purity indicated by a sharp melting point and a single TLC spot.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used; the solution is not supersaturated.Boil off some solvent to concentrate the solution and allow it to cool again.[23] Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[23]
"Oiling Out" The compound's melting point is lower than the solvent's boiling point; the solid is melting before dissolving.[24] The compound is too impure.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool very slowly.[23] Consider a different solvent with a lower boiling point.[25]
Low Recovery Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration.Use the minimum amount of solvent. Ensure the solution is thoroughly cooled in an ice bath before filtration. Ensure filtration apparatus is pre-heated.

Workflow Visualization

The following diagrams illustrate the logical flow of the recrystallization process and the underlying principles.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification & Isolation cluster_analysis Analysis & Final Product Crude Crude Solid Solvent_Screen Solvent Screening Crude->Solvent_Screen Choose_Solvent Select Optimal Solvent(s) Solvent_Screen->Choose_Solvent Dissolve Dissolve in Minimum Hot Solvent Choose_Solvent->Dissolve Hot_Filter Hot Filtration (if needed) Dissolve->Hot_Filter Cool Slow Cooling & Crystallization Hot_Filter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash with Ice-Cold Solvent Collect->Wash Dry Dry Under Vacuum Wash->Dry Pure_Product Pure Crystalline Product Dry->Pure_Product QC QC Analysis (TLC, Melting Point) Pure_Product->QC Final Verified Pure Compound QC->Final

Caption: Workflow for systematic recrystallization.

Caption: Solubility curve illustrating the principle of recrystallization.

References

  • University of York. (n.d.). Thin Layer Chromatography. Chemistry Teaching Labs. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Melting point determination. Education in Chemistry. Retrieved from [Link]

  • Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

  • Wikipedia. (n.d.). Thin-layer chromatography. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenacetin (CAS 62-44-2). Retrieved from [Link]

  • YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]

  • Government of Canada. (n.d.). Final Screening Assessment Acetamide, N-(4-ethoxyphenyl)- (Phenacetin). Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry. Retrieved from [Link]

  • Unknown Source. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]

  • Unknown Source. (n.d.). Two Methods for the Synthesis of Phenacetin. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Phenacetin. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (2020, August 28). Synthesis of Phenacetin. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • thinkSRS.com. (2005, October 10). Material Safety Data Sheet - Phenacetin MSDS. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Bartleby. (n.d.). Purification Of Phenacetin Lab Report. Retrieved from [Link]

  • YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]

  • Unknown Source. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Unknown Source. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237431A - Preparation and crystallization method of phenacetin.
  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]

  • YouTube. (2021, February 13). Synthesis of Phenacetin part 4: recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • Solubility of Things. (n.d.). Phenacetin. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Standard Operating Procedure for N-(4-ethoxyphenyl)-2-methylbutanamide

Abstract This document provides a comprehensive guide for the safe handling and use of N-(4-ethoxyphenyl)-2-methylbutanamide in a research setting. While specific toxicological and reactivity data for this compound are n...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the safe handling and use of N-(4-ethoxyphenyl)-2-methylbutanamide in a research setting. While specific toxicological and reactivity data for this compound are not extensively available, this guide is formulated based on established protocols for structurally similar aromatic amide compounds, such as Phenacetin (N-(4-ethoxyphenyl)acetamide) and Bucetin (N-(4-ethoxyphenyl)-3-hydroxybutanamide).[1] The procedures outlined herein are designed to ensure the safety of laboratory personnel and the integrity of experimental outcomes. Researchers must exercise caution and adhere to these guidelines, treating the compound as potentially hazardous.

Compound Profile and Scientific Context

N-(4-ethoxyphenyl)-2-methylbutanamide belongs to the amide class of organic compounds, characterized by a carbonyl group bonded to a nitrogen atom. Its structure, featuring an ethoxyphenyl group, suggests potential biological activity, drawing parallels to compounds like phenacetin, which has historical use as an analgesic and antipyretic.[1] However, it's crucial to note that phenacetin was withdrawn from the market in some countries due to concerns about renal toxicity and carcinogenesis.[1] Given these precedents, N-(4-ethoxyphenyl)-2-methylbutanamide should be handled with the assumption of similar potential hazards until comprehensive toxicological data becomes available.

Chemical Structure:

  • IUPAC Name: N-(4-ethoxyphenyl)-2-methylbutanamide

  • Molecular Formula: C13H19NO2

  • Molecular Weight: 221.3 g/mol [2]

Table 1: Physicochemical Properties of Structurally Related Compounds

PropertyPhenacetin (N-(4-ethoxyphenyl)acetamide)Bucetin (N-(4-ethoxyphenyl)-3-hydroxybutanamide)
CAS Number 62-44-2[3][4][5]1083-57-4[1]
Molecular Formula C10H13NO2[3][4][5]C12H17NO3[1]
Molecular Weight 179.22 g/mol [3][4][6]239.27 g/mol
Melting Point 134-136 °C[3]Not specified
Boiling Point 242-245 °C[3]Not specified
Solubility Soluble in methanol, ethanol, 1-propanol, 1-butanol, 1-pentanol, tetrahydrofuran, ethyl acetate, and benzene.[6]Soluble in boiling deionized water.[1]

Hazard Identification and Safety Precautions

Given the lack of specific safety data for N-(4-ethoxyphenyl)-2-methylbutanamide, a precautionary approach is mandatory. The hazards associated with the structurally similar compound Phenacetin include:

  • Harmful if swallowed. [3][7]

  • May cause an allergic skin reaction. [3][8]

  • Suspected of causing genetic defects. [3][8]

  • Suspected of causing cancer. [3]

2.1. Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is critical. The following should be considered the minimum requirement:

  • Eye Protection: Chemical safety goggles or a face shield.[9]

  • Hand Protection: Nitrile or other chemically resistant gloves.[9] Always inspect gloves for integrity before use.

  • Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[8][9]

2.2. Engineering Controls

  • All handling of solid N-(4-ethoxyphenyl)-2-methylbutanamide and preparation of its solutions must be performed within a functioning chemical fume hood.[8]

  • A safety shower and eyewash station must be readily accessible.

2.3. Spill and Waste Disposal

  • Spills: In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material in a sealed container for disposal.

  • Waste Disposal: Dispose of all waste materials (including contaminated PPE) in accordance with local, state, and federal regulations for hazardous chemical waste.[8]

Experimental Protocols

3.1. Preparation of Stock Solutions

The choice of solvent will depend on the specific experimental requirements. Based on the solubility of related compounds, solvents such as DMSO, ethanol, or methanol are likely candidates.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Pre-weighing: Tare a clean, dry vial on an analytical balance.

  • Weighing: Carefully weigh the desired amount of N-(4-ethoxyphenyl)-2-methylbutanamide in the chemical fume hood. For example, for 1 mL of a 10 mM solution, weigh 2.213 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial.

  • Solubilization: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but the thermal stability of the compound should be considered.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light.

Stock_Solution_Preparation cluster_workflow Stock Solution Workflow start Start weigh Weigh Compound in Fume Hood start->weigh 1. add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent 2. dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve 3. store Aliquot and Store at -20°C / -80°C dissolve->store 4. end End store->end

Caption: Workflow for preparing a stock solution of N-(4-ethoxyphenyl)-2-methylbutanamide.

3.2. In Vitro Cellular Assays

When investigating the biological effects of N-(4-ethoxyphenyl)-2-methylbutanamide on cell cultures, it is crucial to determine the optimal concentration range and to include appropriate controls.

Protocol 2: General Protocol for Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the N-(4-ethoxyphenyl)-2-methylbutanamide stock solution in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant across all treatments and should not exceed a level known to be non-toxic to the cells (typically <0.5%).

  • Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include vehicle-only controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay Procedure: Follow the manufacturer's instructions for the chosen cell viability assay (e.g., add MTT reagent, incubate, and then add solubilization solution).

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.

Cell_Viability_Assay cluster_protocol Cell Viability Assay Protocol seed Seed Cells in 96-well Plate treat Treat with Serial Dilutions of Compound seed->treat incubate Incubate for Desired Time treat->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay read Read Absorbance assay->read analyze Analyze Data (Calculate IC50) read->analyze

Caption: General workflow for an in vitro cell viability assay.

Potential Metabolism and Toxicological Considerations

The metabolism of structurally similar compounds can provide insights into the potential biotransformation of N-(4-ethoxyphenyl)-2-methylbutanamide. For instance, the metabolism of some xenobiotics can involve Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) enzymes.[10] The toxicity of phenacetin is linked to its metabolic activation to reactive intermediates.[11] Therefore, it is plausible that N-(4-ethoxyphenyl)-2-methylbutanamide could undergo similar metabolic pathways, potentially leading to the formation of reactive metabolites.

Potential_Metabolism cluster_metabolism Hypothetical Metabolic Pathway parent N-(4-ethoxyphenyl)- 2-methylbutanamide phase1 Phase I Metabolism (e.g., CYP450) Oxidation, Hydrolysis parent->phase1 intermediate Intermediate Metabolites phase1->intermediate phase2 Phase II Metabolism (e.g., UGT, SULT) Conjugation intermediate->phase2 excretion Excretion phase2->excretion

Caption: A hypothetical metabolic pathway for N-(4-ethoxyphenyl)-2-methylbutanamide.

First Aid Measures

In the event of exposure, immediate action is crucial.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][12]

References

  • Amide Synthesis - YouTube. (2020, July 17).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 18).
  • 1 - SAFETY DATA SHEET. (2015, March 26).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences. (2024, March 29).
  • Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry - YouTube. (2025, November 7).
  • Amides Preparation and Reactions Summary - Chemistry Steps. (n.d.).
  • Safety Data Sheet - Cayman Chemical. (2025, August 6).
  • SAFETY DATA SHEET - Spectrum Chemical. (2022, June 17).
  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28).
  • rac-N-(4-Ethoxyphenyl)-3-hydroxybutanamide - PMC. (n.d.).
  • N-(4-ethoxyphenyl)ethanamide -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT). (n.d.).
  • Chemical Properties of Phenacetin (CAS 62-44-2) - Cheméo. (n.d.).
  • N-(4-ETHOXYPHENYL)ACETAMIDE | CAS 62-44-2 - Matrix Fine Chemicals. (n.d.).
  • Phenacetin - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
  • Compound N-(2-ethoxyphenyl)-2-methylbutanamide - Chemdiv. (n.d.).
  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed. (2020, September 15).
  • Differential roles of phase I and phase II enzymes in 3,4-methylendioxymethamphetamine-induced cytotoxicity - PubMed. (n.d.).

Sources

Method

Dosage and administration protocols for N-(4-ethoxyphenyl)-2-methylbutanamide in animal models

Application Note: In Vivo Evaluation Protocols for N-(4-ethoxyphenyl)-2-methylbutanamide (4-E-2MB) Abstract This application note outlines the dosage, formulation, and administration protocols for N-(4-ethoxyphenyl)-2-me...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Evaluation Protocols for N-(4-ethoxyphenyl)-2-methylbutanamide (4-E-2MB)

Abstract

This application note outlines the dosage, formulation, and administration protocols for N-(4-ethoxyphenyl)-2-methylbutanamide (herein referred to as 4-E-2MB ). As a lipophilic analog of phenacetin (N-(4-ethoxyphenyl)acetamide), 4-E-2MB presents unique formulation challenges due to the steric bulk and hydrophobicity of the 2-methylbutyryl moiety. This guide provides a standardized workflow for researchers to evaluate its analgesic efficacy while mitigating the risks of methemoglobinemia associated with p-phenetidine metabolites.

Physicochemical Profiling & Vehicle Selection

Scientific Rationale: 4-E-2MB is structurally characterized by a p-ethoxyaniline core acylated with 2-methylbutanoic acid. Compared to phenacetin, the addition of the 2-methylbutyl chain significantly increases the partition coefficient (LogP), rendering standard aqueous vehicles ineffective. Furthermore, the steric hindrance at the


-carbon of the amide bond is predicted to increase metabolic stability against amidases, potentially altering the pharmacokinetic profile compared to linear analogs.

Solubility Challenge:

  • Predicted LogP: > 2.5 (High Lipophilicity)

  • Aqueous Solubility: Negligible (< 0.1 mg/mL)

Formulation Decision Matrix

Do not use simple saline suspensions, as crystal agglomeration will lead to erratic absorption and high variability in data.

FormulationStrategy Start Target Concentration? Low < 5 mg/mL (IV or Low Dose) Start->Low High > 5 mg/mL (PO or IP High Dose) Start->High Solvent1 5% DMSO + 5% Tween 80 + 90% Saline Low->Solvent1 Solvent2 10% DMSO + 40% PEG 400 + 50% Water High->Solvent2 Check Visual Clarity Check Solvent1->Check Solvent2->Check Success Proceed to Dosing Check->Success Clear Fail Switch to Lipid Emulsion (Corn Oil or Intralipid) Check->Fail Precipitate

Figure 1: Decision tree for vehicle selection based on required concentration. High lipophilicity of 4-E-2MB often necessitates PEG-based co-solvents.

Recommended Vehicle (Standard Protocol): For doses up to 100 mg/kg (conc. ~10 mg/mL):

  • Dissolve 4-E-2MB in 10% DMSO (v/v). Vortex until clear.

  • Add 40% PEG 400 (v/v). Sonicate for 5 minutes at 37°C.

  • Slowly add 50% Sterile Water (v/v) while vortexing.

    • Note: If precipitation occurs upon water addition, switch to a suspension vehicle: 0.5% Carboxymethylcellulose (CMC) + 0.1% Tween 80 .

Dosage & Administration Protocols

Dose Justification: Based on molar equivalency to Phenacetin (MW: 179.2 g/mol ) and Bucetin (MW: 223.2 g/mol ), 4-E-2MB (MW: ~221.3 g/mol ) requires adjustment. However, the 2-methyl group may enhance half-life by reducing first-pass hydrolysis.

  • Starting Range: 50–200 mg/kg (PO/IP).

  • Toxic Threshold: Likely > 500 mg/kg (based on phenetidine class data).

Protocol A: Single-Dose Analgesic Screening (Mouse)

Objective: Assess antinociceptive activity (e.g., Writhing Test, Hot Plate).

  • Acclimatization: Fast mice (ICR or C57BL/6) for 4 hours prior to oral dosing to standardize absorption.

  • Preparation: Prepare three dose levels: 50, 100, and 200 mg/kg .

  • Administration (Oral Gavage - PO):

    • Use a flexible gavage needle (20G).

    • Volume: 10 mL/kg (e.g., 0.2 mL for a 20g mouse).

  • Time-Point Analysis:

    • Due to the steric bulk of the 2-methylbutyryl group, absorption may be slower than phenacetin.

    • Test at 30, 60, 120, and 240 minutes post-dose.

Protocol B: Pharmacokinetic (PK) Sampling (Rat)

Objective: Determine half-life (


) and Bioavailability (

).
  • Subjects: Sprague-Dawley Rats (200–250g), cannulated (jugular vein).

  • Dosing:

    • IV Group: 10 mg/kg (dissolved in 5% DMSO/5% Tween/Saline).

    • PO Group: 50 mg/kg (in PEG/Water vehicle).

  • Sampling Schedule:

    • Collect 0.2 mL blood into heparinized tubes.

    • Timepoints: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 h.

  • Bioanalysis: Plasma extraction with Acetonitrile; analysis via LC-MS/MS monitoring the parent transition (approx. m/z 222

    
     138).
    

Safety Monitoring: The "Self-Validating" System

Mechanism of Toxicity: The primary risk for aniline derivatives is the metabolic hydrolysis to p-phenetidine , which undergoes N-hydroxylation to form reactive metabolites that oxidize hemoglobin (


) to methemoglobin (

), causing hypoxia.

The 2-Methyl Hypothesis: The branched chain at the amide interface should theoretically reduce hydrolysis by amidases, potentially lowering toxicity compared to phenacetin. However, this must be validated.

ToxicityPathway cluster_legend Pathway Logic Compound 4-E-2MB (Parent) Metabolite1 Acetaminophen-like Analog (Analgesic) Compound->Metabolite1 CYP1A2 (O-Deethylation) Metabolite2 p-Phenetidine (Toxic) Compound->Metabolite2 Amidase (Hydrolysis) MetHb Methemoglobinemia (Hypoxia) Metabolite2->MetHb N-Hydroxylation Note Steric hindrance of 2-methyl group may inhibit the Red Pathway (Hydrolysis)

Figure 2: Metabolic divergence. The protocol must monitor the "Red Pathway" (Hydrolysis) to ensure safety.

Mandatory Safety Assay: Methemoglobin (MetHb) Check

Perform this alongside efficacy studies.

  • Collection: Collect 50

    
    L tail vein blood 2 hours post-dose.
    
  • Lysis: Mix with phosphate buffer (pH 6.5) containing saponin.

  • Measurement: Measure absorbance at 630 nm (MetHb) and 540 nm (Total Hb).

  • Stop Criteria: If MetHb levels exceed 10% , terminate the high-dose group immediately.

Summary of Key Parameters

ParameterSpecificationNotes
Compound N-(4-ethoxyphenyl)-2-methylbutanamideMW: ~221.3 g/mol
Primary Vehicle 10% DMSO / 40% PEG400 / 50% WaterFor solution dosing (clear).
Alternative Vehicle 0.5% CMC / 0.1% Tween 80For suspension dosing (opaque).
Route Oral Gavage (PO)Preferred for analgesic assessment.
Dose Range 50 – 200 mg/kgScale linearly; do not exceed 10 mL/kg volume.
Safety Marker Methemoglobin levelsMonitor for cyanosis (blue extremities).
Storage -20°C (Powder), 4°C (Solution)Use solutions within 24 hours.

References

  • Dugura, A., et al. (2025). Vehicles for Lipophilic Drugs: Implications for Experimental Design and Neuroprotection.[1][2] ResearchGate. Link

  • Smith, P.K. (1958). Acetophenetidin: A Critical Bibliographic Review. Interscience Publishers. (Classic text on phenetidine class pharmacology).
  • OECD Guidelines. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing. Link

  • Testa, B., & Mayer, J.M. (2003). Hydrolysis in Drug and Prodrug Metabolism.[3] Wiley-VCH. (Source for steric hindrance effects on amidase activity).

  • PubChem. (2025).[4] Compound Summary: Phenacetin (Related Structure).[5] National Library of Medicine. Link

Sources

Application

Application Notes and Protocols for Enhancing the Oral Bioavailability of N-(4-ethoxyphenyl)-2-methylbutanamide

Introduction: The Challenge of N-(4-ethoxyphenyl)-2-methylbutanamide Bioavailability N-(4-ethoxyphenyl)-2-methylbutanamide is a promising therapeutic agent whose clinical potential is hampered by poor oral bioavailabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of N-(4-ethoxyphenyl)-2-methylbutanamide Bioavailability

N-(4-ethoxyphenyl)-2-methylbutanamide is a promising therapeutic agent whose clinical potential is hampered by poor oral bioavailability. Based on its structural characteristics—a lipophilic ethoxyphenyl group and a methylbutanamide side chain—it is anticipated to exhibit low aqueous solubility. This positions the compound as a likely Biopharmaceutics Classification System (BCS) Class II drug, characterized by high membrane permeability but poor solubility, making its dissolution in the gastrointestinal tract the rate-limiting step for absorption.[1][2] Enhancing the bioavailability of such compounds is a critical challenge in pharmaceutical development.[3]

This comprehensive guide provides detailed application notes and protocols for various formulation strategies aimed at overcoming the solubility and bioavailability challenges of N-(4-ethoxyphenyl)-2-methylbutanamide. The strategies discussed are grounded in established pharmaceutical principles and are designed to provide researchers, scientists, and drug development professionals with a practical framework for successful formulation development.

Strategic Formulation Pathways for Bioavailability Enhancement

The selection of an appropriate formulation strategy is contingent on the specific physicochemical properties of the drug molecule, the desired pharmacokinetic profile, and manufacturing considerations.[4] For N-(4-ethoxyphenyl)-2-methylbutanamide, several key approaches can be employed to significantly improve its oral bioavailability. The following sections will delve into the mechanistic basis and provide detailed protocols for each of these strategies.

Diagram 1: Formulation Strategy Selection Workflow

Formulation_Strategy_Selection cluster_0 Initial Assessment cluster_1 Primary Formulation Strategies cluster_2 Downstream Development & Evaluation A Physicochemical Characterization (Solubility, Permeability, LogP, pKa) B BCS Classification (Likely Class II) A->B C Amorphous Solid Dispersions (ASDs) B->C D Lipid-Based Drug Delivery Systems (LBDDS) B->D E Co-Crystallization B->E F Nanoparticle Formulations B->F G In Vitro Dissolution & Permeability Studies C->G D->G E->G F->G H In Vivo Pharmacokinetic Studies G->H I Stability & Scalability Assessment H->I

Caption: A workflow for selecting and evaluating formulation strategies.

Amorphous Solid Dispersions (ASDs)

Scientific Rationale

Amorphous solid dispersions (ASDs) are a powerful technique for enhancing the solubility and dissolution rate of poorly water-soluble drugs.[5][6] By converting the crystalline drug into its higher-energy amorphous state and dispersing it within a hydrophilic polymer matrix, the energy barrier for dissolution is significantly reduced.[7] The polymer also serves to stabilize the amorphous drug, preventing recrystallization during storage and in the gastrointestinal tract, thereby maintaining a supersaturated state that drives absorption.[8]

Protocol: Preparation of an ASD by Spray Drying
  • Polymer and Solvent Selection:

    • Select a suitable polymer such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or a copolymer like Soluplus®.

    • Choose a common solvent system in which both N-(4-ethoxyphenyl)-2-methylbutanamide and the selected polymer are soluble (e.g., methanol, ethanol, acetone, or a mixture thereof).

  • Solution Preparation:

    • Prepare a solution by dissolving the drug and polymer in the chosen solvent. A typical drug-to-polymer ratio to screen is 1:1, 1:2, and 1:4 (w/w).

    • Ensure complete dissolution by gentle heating or sonication if necessary.

  • Spray Drying Process:

    • Set the spray dryer parameters (e.g., inlet temperature, atomization pressure, and feed rate) based on the solvent system and desired particle characteristics.

    • Pump the drug-polymer solution through the atomizer into the drying chamber.

    • The solvent rapidly evaporates, forming a dry powder of the amorphous solid dispersion.

  • Powder Collection and Secondary Drying:

    • Collect the dried powder from the cyclone.

    • Perform secondary drying under vacuum at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Characterization:

    • Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) to confirm the absence of a melting endotherm for the drug, indicating an amorphous state. Powder X-ray Diffraction (PXRD) should show a halo pattern, confirming the lack of crystallinity.

    • In Vitro Dissolution: Perform dissolution testing in simulated gastric and intestinal fluids to compare the dissolution rate of the ASD to the crystalline drug.

Parameter Crystalline Drug ASD (1:2 Drug:Polymer)
Aqueous Solubility LowSignificantly Increased
Dissolution Rate SlowRapid
Physical State CrystallineAmorphous

Lipid-Based Drug Delivery Systems (LBDDS)

Scientific Rationale

Lipid-based drug delivery systems (LBDDS) are an effective approach for enhancing the oral bioavailability of lipophilic drugs.[9][10] These formulations, which include Self-Emulsifying Drug Delivery Systems (SEDDS), can improve drug solubilization in the gastrointestinal tract and facilitate absorption through the lymphatic system, thereby bypassing first-pass metabolism in the liver.[11]

Protocol: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening:

    • Oils: Screen various oils (e.g., Capryol 90, Labrafil M 1944 CS) for their ability to solubilize N-(4-ethoxyphenyl)-2-methylbutanamide.

    • Surfactants: Evaluate the emulsification efficiency of different surfactants (e.g., Kolliphor EL, Tween 80).

    • Co-solvents/Co-surfactants: Assess the ability of co-solvents (e.g., Transcutol HP, propylene glycol) to improve drug solubility and the emulsification process.

  • Ternary Phase Diagram Construction:

    • Construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.

    • Titrate mixtures with water and observe for the spontaneous formation of a clear or bluish-white emulsion.

  • SEDDS Formulation:

    • Select an optimized ratio of oil, surfactant, and co-solvent from the self-emulsifying region.

    • Dissolve N-(4-ethoxyphenyl)-2-methylbutanamide in the oil phase with gentle heating and stirring.

    • Add the surfactant and co-solvent to the oil phase and mix until a homogenous solution is formed.

  • Characterization:

    • Self-Emulsification Time: Determine the time taken for the SEDDS to form an emulsion upon dilution with an aqueous medium under gentle agitation.

    • Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the resulting emulsion using dynamic light scattering.

    • In Vitro Drug Release: Perform in vitro drug release studies using a dialysis bag method to assess the release profile of the drug from the emulsion.

Diagram 2: Mechanism of LBDDS Bioavailability Enhancement

LBDDS_Mechanism A Oral Administration of LBDDS B Dispersion & Emulsification in GI Fluids A->B C Enhanced Drug Solubilization B->C D Increased Membrane Permeation C->D E Lymphatic Uptake D->E F Bypass of First-Pass Metabolism E->F G Increased Systemic Bioavailability F->G

Caption: Pathway of LBDDS in enhancing drug bioavailability.

Co-Crystallization

Scientific Rationale

Pharmaceutical co-crystals are multi-component crystalline structures where the active pharmaceutical ingredient (API) and a co-former are held together by non-covalent interactions, typically hydrogen bonding.[12][13] Co-crystallization can modify the physicochemical properties of the API, such as solubility and dissolution rate, without altering its pharmacological activity.[14][15] For a non-ionizable compound like N-(4-ethoxyphenyl)-2-methylbutanamide, co-crystallization offers a viable alternative to salt formation.[13]

Protocol: Preparation of Co-crystals by Solvent Evaporation
  • Co-former Selection:

    • Select pharmaceutically acceptable co-formers from the GRAS (Generally Recognized as Safe) list that have the potential to form hydrogen bonds with the amide group of N-(4-ethoxyphenyl)-2-methylbutanamide (e.g., carboxylic acids, amides).

  • Co-crystal Screening:

    • Dissolve equimolar amounts of the drug and the co-former in a suitable solvent.

    • Allow the solvent to evaporate slowly at room temperature.

    • Visually inspect for the formation of new crystalline material.

  • Co-crystal Synthesis and Scale-up:

    • Once a promising co-crystal is identified, scale up the synthesis using the slow evaporation method or other techniques like slurry conversion or grinding.

  • Characterization:

    • Solid-State Characterization: Use DSC to identify a new melting point that is different from the drug and co-former. Confirm the formation of a new crystalline phase using PXRD.

    • Solubility and Dissolution: Determine the aqueous solubility and dissolution rate of the co-crystal and compare it to the pure drug.

Property Pure Drug Co-crystal
Crystal Lattice HomomericHeteromeric
Solubility LowPotentially Higher
Dissolution Rate SlowPotentially Faster

Nanoparticle Formulations

Scientific Rationale

Reducing the particle size of a drug to the nanometer range dramatically increases its surface area-to-volume ratio, leading to a significant enhancement in dissolution velocity as described by the Noyes-Whitney equation.[16][17] Nanoparticle formulations, such as nanocrystals and polymeric nanoparticles, can improve the bioavailability of poorly soluble drugs.[18][19]

Protocol: Preparation of Polymeric Nanoparticles by Solvent Evaporation
  • Polymer and Solvent Selection:

    • Choose a biodegradable and biocompatible polymer such as polylactic-co-glycolic acid (PLGA) or polycaprolactone (PCL).

    • Select an organic solvent that can dissolve both the drug and the polymer (e.g., dichloromethane, ethyl acetate).

  • Emulsification:

    • Dissolve N-(4-ethoxyphenyl)-2-methylbutanamide and the polymer in the organic solvent to form the oil phase.

    • Prepare an aqueous phase containing a stabilizer, such as polyvinyl alcohol (PVA).

    • Add the oil phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

  • Solvent Evaporation:

    • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate.

    • This leads to the precipitation of the polymer, encapsulating the drug to form nanoparticles.

  • Nanoparticle Recovery:

    • Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.

    • Wash the nanoparticles with deionized water to remove any excess stabilizer.

    • Lyophilize the nanoparticles to obtain a dry powder.

  • Characterization:

    • Particle Size and Zeta Potential: Determine the size distribution and surface charge of the nanoparticles using dynamic light scattering and zeta potential analysis.

    • Drug Loading and Encapsulation Efficiency: Quantify the amount of drug encapsulated within the nanoparticles.

    • In Vitro Drug Release: Study the release of the drug from the nanoparticles over time in a suitable release medium.

Diagram 3: Nanoparticle Drug Release Mechanisms

Nanoparticle_Release NP Drug-Loaded Nanoparticle Release Drug Release NP->Release Diffusion Diffusion Release->Diffusion Erosion Polymer Erosion Release->Erosion Swelling Polymer Swelling Release->Swelling

Caption: Mechanisms of drug release from polymeric nanoparticles.

Conclusion

The successful formulation of N-(4-ethoxyphenyl)-2-methylbutanamide for enhanced oral bioavailability requires a systematic and scientifically driven approach. The strategies outlined in this guide—amorphous solid dispersions, lipid-based drug delivery systems, co-crystallization, and nanoparticle formulations—represent the forefront of pharmaceutical technology for addressing the challenges of poorly soluble compounds. Each of these platforms offers distinct advantages, and the optimal choice will depend on a thorough evaluation of the drug's properties and the desired therapeutic outcome. By implementing these detailed protocols and characterization methods, researchers can significantly improve the clinical viability of this promising therapeutic agent.

References

  • Vertex AI Search. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Vertex AI Search. (n.d.). Mechanisms of increased bioavailability through amorphous solid dispersions: a review.
  • Vertex AI Search. (n.d.). (PDF)
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Techniques used to Enhance Bioavailability of BCS Class II Drugs: A Review.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes - Walsh Medical Media.
  • Vertex AI Search. (n.d.). Spray Drying: Solving solubility issues with amorphous solid dispersions.
  • Vertex AI Search. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Role of Solid Dispersions in Enhancing Bioavailability of BCS Class II Drugs - Hilaris Publisher.
  • Vertex AI Search. (n.d.). Improving Solubility with Amorphous Solid Dispersions - Pharmaceutical Technology.
  • Vertex AI Search. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC.
  • Vertex AI Search. (n.d.). Amorphous solid dispersions for enhanced drug solubility and stability.
  • Vertex AI Search. (n.d.). A Review on Co-Crystallization: A Novel Technique for Enhancement of Solubility and Bioavailability.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics - PMC.
  • Vertex AI Search. (n.d.). Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review.
  • Vertex AI Search. (n.d.). Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC.
  • Vertex AI Search. (n.d.). Formulations, Characterization and Applications of Nanoparticle in Drug Delivery: Review.
  • Vertex AI Search. (n.d.). Techniques used to Enhance Bioavailability of BCS Class II Drugs: - IT Medical Team.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Nanoparticle drug delivery - Wikipedia.
  • Vertex AI Search. (n.d.). Nanoparticulate Drug Delivery as Versatile Platform for Enhanced Drug Delivery: Mechanisms, Challenges, and Future Perspective.
  • Vertex AI Search. (n.d.). Techniques used to Enhance Bioavailability of BCS Class II Drugs: A Review | Abstract.
  • Vertex AI Search. (n.d.). Lipid-Based Drug Delivery Systems - PMC - NIH.
  • Vertex AI Search. (n.d.). Recent advances in improving oral drug bioavailability by cocrystals - PMC - NIH.
  • Vertex AI Search. (n.d.). Nanoparticle Formulation in Drug Delivery | Blog - Roots Analysis.
  • Vertex AI Search. (n.d.). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications - International Journal of Scientific Research & Technology.
  • Vertex AI Search. (n.d.).

Sources

Method

Application Note: Optimized Conditions for the Synthesis of N-(4-ethoxyphenyl)-2-methylbutanamide

Abstract This application note provides a comprehensive guide to the synthesis of N-(4-ethoxyphenyl)-2-methylbutanamide, a key amide structure. It delves into the fundamental principles of amide bond formation, evaluates...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the synthesis of N-(4-ethoxyphenyl)-2-methylbutanamide, a key amide structure. It delves into the fundamental principles of amide bond formation, evaluates various synthetic strategies, and presents detailed, field-proven protocols for researchers, scientists, and drug development professionals. The causality behind experimental choices, from reagent selection to reaction conditions, is explained to ensure both reproducibility and a deep understanding of the underlying chemistry.

Introduction: The Ubiquity and Synthesis of the Amide Bond

The amide bond is a cornerstone of organic chemistry and biology, most notably forming the backbone of proteins and peptides.[1][2] Its remarkable stability, a result of resonance delocalization, makes it a favored functional group in pharmaceuticals and advanced materials.[1] The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[3][4] Consequently, the synthesis of amides in a laboratory setting necessitates the activation of the carboxylic acid moiety to enhance its electrophilicity.

This guide focuses on the synthesis of N-(4-ethoxyphenyl)-2-methylbutanamide, a molecule incorporating the pharmaceutically relevant 4-ethoxyaniline (p-phenetidine) moiety. We will explore robust and efficient methods for its preparation, emphasizing the selection of appropriate coupling reagents and reaction conditions to achieve high yields and purity.

Mechanistic Overview of Amide Bond Formation

The most prevalent strategy for amide synthesis involves the in-situ activation of a carboxylic acid (2-methylbutanoic acid in this case) to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (4-ethoxyaniline). The choice of coupling reagent is critical and dictates the nature of the activated species.

Carbodiimide-Mediated Coupling

Carbodiimides, such as dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling reagents.[3][5][6] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[3][7] This intermediate can then react with the amine to form the desired amide and a urea byproduct.

However, the O-acylisourea intermediate is susceptible to side reactions, including rearrangement to a stable N-acylurea and racemization if the carboxylic acid has a chiral center.[7] To mitigate these issues, additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often employed. These additives react with the O-acylisourea to form an activated ester, which is more stable and less prone to side reactions.[3]

Carbodiimide-Mediated Amide Formation cluster_activation Activation Step cluster_coupling Coupling Step RCOOH 2-Methylbutanoic Acid O_acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_acylisourea + EDC EDC EDC Active_Ester Active Ester O_acylisourea->Active_Ester + HOBt N_Acylurea N-Acylurea (Byproduct) O_acylisourea->N_Acylurea Side Reaction (Rearrangement) Amide N-(4-ethoxyphenyl)- 2-methylbutanamide O_acylisourea->Amide Urea Urea Byproduct HOBt HOBt (Additive) Active_Ester->Amide + Amine Amine 4-Ethoxyaniline Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine Carboxylic Acid, Amine, and Coupling Reagents react Stir at Defined Temperature and Time start->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench Reaction monitor->quench Complete extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify end Pure Product purify->end

Sources

Application

Application Notes &amp; Protocols: Storage and Shelf-Life Determination for N-(4-ethoxyphenyl)-2-methylbutanamide

Abstract This document provides a comprehensive technical guide for establishing appropriate storage conditions and determining the shelf-life of N-(4-ethoxyphenyl)-2-methylbutanamide, a novel amide-containing compound....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for establishing appropriate storage conditions and determining the shelf-life of N-(4-ethoxyphenyl)-2-methylbutanamide, a novel amide-containing compound. Given the limited publicly available stability data for this specific molecule, this guide synthesizes first-principle chemical stability considerations with the globally recognized standards set by the International Council for Harmonisation (ICH). The protocols herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for forced degradation, long-term stability studies, and the development of a stability-indicating analytical method. The objective is to ensure the integrity, purity, and safety of N-(4-ethoxyphenyl)-2-methylbutanamide throughout its lifecycle in a research and development setting.

Introduction and Foundational Principles

N-(4-ethoxyphenyl)-2-methylbutanamide is an organic compound featuring a secondary amide linkage and an ethoxy-substituted phenyl group. The stability of such a molecule is not absolute and is intrinsically linked to its chemical structure and its environment. The amide bond is susceptible to hydrolysis under both acidic and basic conditions, while the aromatic ether and alkyl portions of the molecule may be prone to oxidation.[1] Environmental factors such as temperature, humidity, and light can provide the energy needed to overcome activation barriers for these degradation reactions.[2]

Therefore, a systematic evaluation of this compound's stability is paramount for ensuring the validity of experimental results and for regulatory compliance in later stages of drug development.[3] This guide outlines the necessary studies, grounded in the ICH Harmonised Guidelines, specifically Q1A(R2) for stability testing of new drug substances, to build a comprehensive stability profile.[4][5]

Preliminary Storage and Handling Recommendations

Prior to the completion of formal stability studies, conservative storage conditions must be implemented to minimize potential degradation. These initial recommendations are based on the chemical nature of amides and the general principles of handling research chemicals.

Rationale: Amide compounds can be sensitive to moisture, which can facilitate hydrolysis.[6] Many organic molecules are also susceptible to photo-degradation and oxidation, which is often accelerated by heat.[2] An inert atmosphere is recommended to prevent oxidative degradation, especially for long-term storage.

Table 1: Recommended Preliminary Storage and Handling Conditions

ParameterConditionRationale & Justification
Temperature 2-8°C (Refrigerated)Reduces the rate of potential hydrolytic and oxidative reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes risk of oxidation. The use of an inert atmosphere is a standard precaution for long-term storage of sensitive organic compounds.
Light Protected from Light (Amber Vial)Prevents potential photolytic degradation pathways. ICH Q1B guidelines mandate photostability testing for new drug substances.[7]
Humidity Dry/Anhydrous (Store with Desiccant)Minimizes water availability for hydrolysis of the amide bond. Store in a tightly sealed container.
Container Tightly-sealed, Class A Borosilicate Glass VialEnsures an inert storage surface and prevents moisture ingress.

Protocol for Comprehensive Stability Assessment

A multi-stage approach is required to fully characterize the stability of N-(4-ethoxyphenyl)-2-methylbutanamide. This involves initial stress testing to identify degradation pathways, followed by formal studies under controlled conditions to determine shelf-life.

Stage 1: Forced Degradation (Stress Testing)

Forced degradation studies are essential to understand the intrinsic stability of the molecule by exposing it to conditions more severe than those used in accelerated stability testing.[8][9] The primary goals are to identify potential degradation products, establish degradation pathways, and, critically, to develop and validate a stability-indicating analytical method that can resolve the parent compound from all significant degradants.[10]

Forced_Degradation_Workflow cluster_start cluster_stress cluster_analysis API N-(4-ethoxyphenyl)-2-methylbutanamide (Solid & Solution) Acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) API->Acid Base Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H2O2, RT) API->Oxidation Thermal Thermal (e.g., 80°C, Dry Heat) API->Thermal Photo Photolytic (ICH Q1B Light Source) API->Photo Analysis Stability-Indicating HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradation Products Establish Degradation Pathways Validate Analytical Method Analysis->Outcome

Caption: Workflow for Forced Degradation Studies.

Experimental Protocols:

  • Objective: To achieve approximately 5-20% degradation of the active substance. This level of degradation is sufficient to produce and detect degradation products without being so extensive that secondary or tertiary products complicate the analysis.[11]

  • Control Sample: An unstressed sample of N-(4-ethoxyphenyl)-2-methylbutanamide, dissolved in the same solvent and at the same concentration as the stressed samples, should be prepared and analyzed alongside to serve as a baseline (t=0).

  • Acidic Hydrolysis Protocol:

    • Prepare a stock solution of N-(4-ethoxyphenyl)-2-methylbutanamide (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).

    • In a sealed vial, mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.

    • Place the vial in a controlled temperature bath at 60°C.

    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis to halt the reaction.

    • Analyze using the developed stability-indicating method.

    • Causality: This protocol simulates degradation in an acidic environment, targeting the amide bond which is known to be susceptible to acid-catalyzed hydrolysis.[1][10]

  • Basic Hydrolysis Protocol:

    • Follow steps 1.1 and 1.3-1.6 from the Acidic Hydrolysis protocol.

    • In a sealed vial, mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.

    • Causality: This protocol simulates degradation in an alkaline environment, which also catalyzes the hydrolysis of the amide linkage, often at a faster rate than acidic conditions.[10]

  • Oxidative Degradation Protocol:

    • Prepare a stock solution as described in 1.1.

    • In a sealed vial, mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the vial at room temperature, protected from light.

    • Withdraw and analyze aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

    • Causality: This protocol assesses the compound's susceptibility to oxidation. The ethoxy group and the aromatic ring are potential sites for oxidative attack. Hydrogen peroxide is a commonly used oxidant for these studies.[10]

  • Photostability Protocol (as per ICH Q1B): [7]

    • Expose a solid sample and a solution sample of the compound to a light source that provides a standardized output of both cool white fluorescent and near-ultraviolet (UV) light.

    • The overall illumination should be not less than 1.2 million lux hours, and the integrated near-UV energy should be not less than 200 watt hours/square meter.

    • A control sample, shielded from light (e.g., with aluminum foil), should be placed in the same chamber to differentiate between thermal and photolytic degradation.

    • Analyze the exposed and control samples for degradation.

    • Causality: This test is a regulatory requirement and identifies if the molecule absorbs light energy leading to bond cleavage or rearrangement.

  • Thermal Degradation Protocol:

    • Place a solid sample of the compound in a controlled temperature oven (e.g., at 80°C).

    • Ensure the container is loosely capped to allow for the escape of any volatile degradation products.

    • Analyze the sample at specified time points (e.g., 1, 3, 7 days).

    • Causality: This protocol assesses the solid-state thermal stability of the compound and its melting point is not a factor.

Stage 2: Formal Stability Studies (as per ICH Q1A)

Once the degradation profile is understood and a stability-indicating method is in place, formal studies are conducted to establish a re-test period or shelf-life.[4][7] This involves storing the compound under defined long-term and accelerated conditions.

Table 2: ICH Q1A(R2) Storage Conditions for Stability Studies [7]

Study TypeStorage ConditionMinimum Duration
Long-term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity. Intermediate testing is only required if a significant change occurs during accelerated testing.

ICH_Stability_Protocol cluster_studies start Place API in Primary Packaging (e.g., Amber Glass Vials) long_term Long-Term Study 25°C / 60% RH start->long_term accelerated Accelerated Study 40°C / 75% RH start->accelerated analysis Analyze Samples at Time Points (e.g., 0, 3, 6, 9, 12 months) Using Validated Method long_term->analysis accelerated->analysis decision Significant Change in Accelerated Study at 6 months? analysis->decision intermediate Initiate Intermediate Study 30°C / 65% RH decision->intermediate Yes evaluation Evaluate Data (Long-term & Intermediate if needed) decision->evaluation No intermediate->evaluation shelf_life Establish Re-Test Period or Shelf-Life evaluation->shelf_life

Caption: Decision workflow for an ICH-compliant stability study.

Formal Stability Protocol:

  • Batch Selection: Use at least one representative batch of N-(4-ethoxyphenyl)-2-methylbutanamide with a purity profile that is representative of the material to be used in further studies.

  • Container Closure System: Store the samples in the same container closure system intended for routine storage (e.g., amber glass vials with PTFE-lined caps).

  • Study Initiation: Place a sufficient number of samples into calibrated stability chambers set to both long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions.

  • Testing Frequency: For a 12-month long-term study, recommended testing points are 0, 3, 6, 9, and 12 months. For the 6-month accelerated study, testing points are 0, 3, and 6 months.[7]

  • Analytical Tests: At each time point, the samples should be tested for:

    • Appearance (visual inspection)

    • Assay/Potency (e.g., by HPLC-UV)

    • Purity and Degradation Products (e.g., by HPLC-UV or LC-MS)

  • Data Evaluation: Analyze the data for trends. If a "significant change" (e.g., >5% loss in assay, or any specified degradant exceeding its limit) occurs during the accelerated study, an intermediate study is required.[4] The shelf-life is determined by the time at which the compound no longer meets its pre-defined acceptance criteria under long-term storage conditions.

Conclusion

The stability of N-(4-ethoxyphenyl)-2-methylbutanamide is a critical quality attribute that must be scientifically established. This guide provides a robust, two-stage framework for this purpose. By first using forced degradation to understand the molecule's intrinsic vulnerabilities and to develop a reliable analytical method, researchers can then confidently undertake formal ICH-compliant stability studies. This systematic approach ensures that the determined storage conditions and shelf-life are based on sound scientific data, safeguarding the quality and integrity of the compound for its intended research and development applications.

References

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. EMA.
  • International Council for Harmonis
  • Regulatory Affairs Professionals Society. (2025).
  • SlideShare. ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx. SlideShare.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • STABILITY AND SHELF LIFE. (n.d.).
  • Vanderbilt University. Sodium Amide and Potassium Metal. Vanderbilt University Environmental Health and Safety.
  • Stability Strategies for Pharmacy Compounding and Short-Shelf-Life Prepar
  • PMC. Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation.
  • NANOLAB. Shelf Life and Stability Tests in Pharmaceuticals. NANOLAB.
  • Pharmaceutical Technology. (2016). Putting Shelf-Life to the Test. Pharmaceutical Technology.
  • Labinsights. (2023).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • BenchChem. (2025). Application Note: Forced Degradation Studies of Amoxicillin for Impurity Profiling. BenchChem.
  • Development of forced degradation and stability indic
  • Sigma-Aldrich. (2025).

Sources

Technical Notes & Optimization

Troubleshooting

Improving synthetic yield of N-(4-ethoxyphenyl)-2-methylbutanamide

To: User From: Dr. Aris Thorne, Senior Application Scientist, Chemical Synthesis Division Subject: Technical Support Case #8821: Optimization of N-(4-ethoxyphenyl)-2-methylbutanamide Synthesis Executive Summary & Core Di...

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Dr. Aris Thorne, Senior Application Scientist, Chemical Synthesis Division Subject: Technical Support Case #8821: Optimization of N-(4-ethoxyphenyl)-2-methylbutanamide Synthesis

Executive Summary & Core Directive

You are encountering yield limitations in the synthesis of N-(4-ethoxyphenyl)-2-methylbutanamide . This molecule is a structural analog of phenacetin, distinguished by a 2-methylbutyryl chain.

The Central Challenge: Unlike simple acetamides, the 2-methyl substitution at the


-position of the carbonyl creates a steric barrier . While p-phenetidine (4-ethoxyaniline) is a strong nucleophile, the branched electrophile retards the rate of nucleophilic attack, allowing competing pathways (hydrolysis, aniline oxidation) to dominate if reaction conditions are not rigorously controlled.

This guide moves beyond generic protocols to provide a sterically-optimized workflow .

Technical Support & Troubleshooting (Q&A)

Q1: My reaction turns black/dark purple within minutes. Is this normal?

Diagnosis: No. This indicates oxidative degradation of your starting material, p-phenetidine. Electron-rich anilines are highly susceptible to oxidation by atmospheric oxygen, especially in the presence of trace metals or under basic conditions. Corrective Action:

  • Purify the Amine: If your p-phenetidine is not a clear or pale yellow oil/solid, it must be distilled (or recrystallized if solid) under inert atmosphere before use.

  • Inert Atmosphere: You must run this reaction under Nitrogen or Argon.

  • Degas Solvents: Sparge your solvent (DCM or THF) with inert gas for 15 minutes prior to addition.

Q2: I see significant starting material (Acid/Acid Chloride) remaining despite long reaction times.

Diagnosis: This is the "Steric Wall" effect . The isopropyl-like bulk of the 2-methylbutyl group protects the carbonyl carbon. Standard "room temperature, 1 hour" protocols often fail here. Corrective Action:

  • Switch Activation: If using carbodiimides (EDC/DCC), switch to the Acid Chloride method . It generates a far more reactive electrophile (

    
    ) that can overcome the steric barrier.
    
  • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine) . DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the aniline much faster than the acid chloride alone.

Q3: My yield is low (<50%) after aqueous workup. Where did the product go?

Diagnosis: The product is an amide with a lipophilic tail and an ethoxy group. However, if you are using large amounts of ethanol or methanol during workup, or if the pH is not controlled, you may be losing product to the aqueous phase or failing to crystallize it. Corrective Action:

  • Phase Control: Ensure the aqueous phase is basic (pH > 9) during the first extraction to keep unreacted acid (as carboxylate) in the water, but p-phenetidine might also extract.

  • Acid Wash: Wash the organic layer with 1M HCl to remove unreacted p-phenetidine (forms water-soluble anilinium salt). Note: The amide product is neutral and will stay in the organic layer.

Optimized Experimental Protocols

I am providing two protocols. Protocol A is the industry standard for high yield. Protocol B is for instances where the acid chloride is unavailable or sensitive functional groups are present.

Protocol A: The Acid Chloride Method (Recommended)

Best for: Scale-up, high yield, overcoming steric hindrance.

Reagents:

  • A: 4-Ethoxyaniline (1.0 equiv)

  • B: 2-Methylbutanoyl chloride (1.1 equiv)

  • Base: Triethylamine (TEA) (1.2 equiv)

  • Catalyst: DMAP (0.1 equiv)

  • Solvent: Dichloromethane (DCM) [Anhydrous]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Solvation: Dissolve A (4-Ethoxyaniline) and TEA in DCM (concentration ~0.5 M). Add DMAP .

  • Cooling: Cool the solution to 0°C in an ice bath. Crucial: Although the reaction needs energy to overcome sterics, mixing must be cold to prevent exotherms from decomposing the sensitive acid chloride.

  • Addition: Add B (Acid Chloride) dropwise over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours . Monitor by TLC (EtOAc/Hexane 1:3).

  • Quench: Add saturated

    
     solution.
    
  • Workup:

    • Separate organic layer.[1]

    • Wash 1: 1M HCl (removes unreacted aniline).

    • Wash 2: Saturated

      
       (removes unreacted acid).
      
    • Wash 3: Brine.[1]

    • Dry over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Ethanol/Water (hot/cold) or Flash Chromatography (0-30% EtOAc in Hexanes).

Protocol B: HATU Coupling (Alternative)

Best for: Small scale, avoiding acid chlorides.

Reagents:

  • A: 2-Methylbutanoic acid (1.0 equiv)

  • B: 4-Ethoxyaniline (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (Hunig's Base) (2.0 equiv)

  • Solvent: DMF (Dimethylformamide)

Step-by-Step:

  • Dissolve A in DMF.[2] Add DIPEA .

  • Add HATU and stir for 15 minutes at RT (Activation step). Solution usually turns yellow/orange.

  • Add B .[3] Stir for 12–24 hours.

  • Dilute with EtOAc (5x reaction volume) to pull product out of DMF.

  • Wash extensively with water and LiCl solution (to remove DMF).

  • Proceed to standard workup.

Quantitative Data & Comparison

ParameterAcid Chloride Method (Prot. A)Carbodiimide (EDC/NHS)HATU Coupling (Prot. B)
Typical Yield 85 – 95% 40 – 60%75 – 90%
Reaction Time 4 – 12 Hours12 – 24 Hours12 – 24 Hours
Steric Tolerance HighLowModerate-High
Purification Crystallization often sufficientChromatography required (Urea byproduct)Chromatography required (HATU byproducts)
Cost LowLowHigh

Visualized Workflows (Graphviz)

Diagram 1: Reaction Mechanism & Steric Logic

This diagram illustrates the critical "Activation" step required to overcome the steric bulk of the 2-methyl group.

ReactionPathway cluster_steric Steric 'Wall' Effect Start 2-Methylbutanoic Acid Activation Activation Step (Conversion to Acid Chloride) Start->Activation SOCl2 / Cat. DMF Intermediate Reactive Electrophile (Acyl Chloride / Acyl-DMAP) Activation->Intermediate Generates High Energy Species TS Tetrahedral Intermediate (Sterically Crowded) Intermediate->TS + Nucleophile (Fast w/ DMAP) Nucleophile Nucleophile (p-Phenetidine) Nucleophile->TS Product Target Amide N-(4-ethoxyphenyl)-2-methylbutanamide TS->Product - HCl (Irreversible)

Caption: The 2-methyl group creates steric crowding at the Tetrahedral Intermediate. High-energy activation (Acid Chloride) is required to drive the equilibrium forward.

Diagram 2: Troubleshooting Logic Tree

Troubleshooting Issue Low Yield / Impure Product Check1 Is the reaction mixture DARK/BLACK? Issue->Check1 Yes1 Aniline Oxidation Check1->Yes1 Yes No1 Color is Orange/Pale Check1->No1 No Sol1 Action: Distill p-Phenetidine Use Inert Atmosphere Yes1->Sol1 Check2 TLC shows Starting Material? No1->Check2 Yes2 Incomplete Conversion Check2->Yes2 Yes No2 Conversion looks good on TLC Check2->No2 No Sol2 Action: Add DMAP (Catalyst) Switch to Acid Chloride Heat to Reflux Yes2->Sol2 Check3 Yield loss during Workup? No2->Check3 Sol3 Action: Check pH of aqueous layer Recover from organic wash Check3->Sol3

Caption: Diagnostic flowchart for isolating the root cause of yield loss in phenetidine amide synthesis.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4] Tetrahedron, 61(46), 10827-10852.

    • Grounding: Authoritative review on amide coupling reagents, supporting the choice of Acid Chlorides/HATU for hindered substr
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Grounding: Discusses the limitations of standard coupling agents and the necessity of highly active electrophiles for difficult couplings.
  • National Institute of Standards and Technology (NIST). (2023). Phenacetin (N-(4-ethoxyphenyl)acetamide) Chemical Properties. NIST Chemistry WebBook.

    • Grounding: Provides physical property data for the structural analog Phenacetin, validating solubility and stability assumptions.
  • PubChem. (2024). N-(4-ethoxyphenyl)acetamide Compound Summary. National Library of Medicine.

    • Grounding: Confirms the structure and oxidative susceptibility of the phenetidine moiety.

Sources

Optimization

Troubleshooting solubility issues of N-(4-ethoxyphenyl)-2-methylbutanamide in aqueous buffers

Technical Support Center: Solubility Optimization Guide Topic: N-(4-ethoxyphenyl)-2-methylbutanamide (NEMB) Ticket ID: SOL-NEMB-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Topic: N-(4-ethoxyphenyl)-2-methylbutanamide (NEMB) Ticket ID: SOL-NEMB-001 Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1][2]

Executive Summary

You are likely reading this because your compound precipitated immediately upon addition to your assay buffer, or you noticed inconsistent data suggesting "crashing out" over time.

N-(4-ethoxyphenyl)-2-methylbutanamide (NEMB) presents a classic formulation challenge: it is a lipophilic, neutral amide .[1][2][3] Unlike amines, it does not protonate at physiological pH; unlike carboxylic acids, it does not deprotonate.[2][3] Consequently, standard pH adjustments (acidification/alkalinization) are chemically futile and will not enhance solubility.[2][3]

This guide provides the specific physicochemical logic and validated protocols to solubilize NEMB for biological assays (in vitro/in vivo) without compromising data integrity.

Part 1: The Physicochemical Reality (Why it Precipitates)

To troubleshoot effectively, we must first diagnose the molecular behavior.[2][3]

PropertyValue (Est.)Implication for Solubility
LogP ~2.5 – 3.2Highly Lipophilic.[1][2][3] Partitioning into water is thermodynamically unfavorable.[2][3]
pKa > 15 (Amide)Neutral. It remains uncharged across pH 1–14.[2][3] pH adjustment is useless.
H-Bonding Donor (1), Acceptor (2)Strong intermolecular H-bonds (crystal lattice) resist disruption by water.[2][3]
Water Solubility < 10 µg/mLEssentially insoluble in pure aqueous buffers.[2][3]

The "pH Trap": A common error is treating NEMB like an aniline derivative (base).[2][3] The amide bond withdraws electron density from the nitrogen, effectively eliminating basicity.[2][3] Do not add HCl to dissolve it; you will only increase the ionic strength of your buffer, which often decreases solubility further ("salting out").[2][3]

Part 2: Troubleshooting Workflows

Workflow A: The "Solvent Spike" Method (For Acute Assays)

Best for: High-throughput screening, short-term assays (< 4 hours).[1][2]

The Issue: Direct addition of DMSO stock to buffer causes immediate cloudiness (precipitation).[2][3] The Fix: You must manage the "supersaturation window" using a kinetic solubility approach.

Protocol:

  • Prepare Stock: Dissolve NEMB in 100% DMSO at 200x the final target concentration (e.g., if target is 10 µM, stock is 2 mM).

  • The Intermediate Step (Critical): Do not pipette 1 µL of stock into 1 mL of buffer. The local concentration spike causes instant nucleation.[2][3]

    • Step 2a: Dilute the DMSO stock 1:10 into pure Ethanol or PEG-400 .[2][3]

    • Step 2b: Vortex vigorously.[2][3]

  • Final Dilution: Slowly add the Intermediate Mix to your pre-warmed (37°C) buffer while vortexing.

    • Why Warm Buffer? Solubility is endothermic; heat delays precipitation.[1][2][3]

Workflow B: The Cyclodextrin "Cloak" (For Long-Term Assays)

Best for: Cell culture (24h+), Animal injections, Stability studies.[2][3]

The Issue: Cosolvents (DMSO/Ethanol) are toxic to sensitive cells at >0.1%.[2][3] The Fix: Encapsulate the lipophilic ethoxyphenyl tail inside a hydrophilic host.[2][3] Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard here.[1][2]

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in your buffer (PBS or Media).[2][3] Filter sterilize (0.22 µm).

  • Solubilization: Add solid NEMB directly to the 20% CD solution.

  • Energy Input: Sonicate in a water bath at 40°C for 30–60 minutes. The solution should turn from cloudy to clear.[2][3]

    • Mechanism:[1][2][3] The hydrophobic 2-methylbutyl and ethoxyphenyl groups displace water from the CD cavity, forming a soluble inclusion complex.[2][3]

Part 3: Decision Logic & Visualization

Use the following decision tree to select the correct solubilization strategy for your specific experimental constraints.

G Start Start: Define Assay Constraints Q1 Is DMSO/Ethanol toxicity a concern for your system? Start->Q1 MethodA Method A: Solvent Spike (DMSO < 0.5%) Q1->MethodA No (Enzymatic/Chemical Assay) Q2 Is the assay duration > 4 hours? Q1->Q2 Yes (Cell/Animal Assay) Check Validation Step: Verify Concentration via HPLC MethodA->Check Check for precipitation (Dynamic Light Scattering) MethodB Method B: Cyclodextrin Complexation (HP-β-CD) Q2->MethodB Yes (Long-term stability needed) MethodC Method C: Micellar System (Tween 80 / Soluplus) Q2->MethodC No (But high conc. needed) MethodB->Check MethodC->Check

Caption: Figure 1. Solubilization Strategy Decision Tree. Selects the optimal formulation based on biological tolerance and assay duration.

Part 4: Frequently Asked Questions (FAQs)

Q1: I tried acidifying my buffer to pH 4, but it still precipitated. Why? A: As detailed in Part 1, NEMB is an amide, not an amine.[2][3] The nitrogen lone pair is delocalized into the carbonyl group, rendering it non-basic [1].[2][3] Acidification increases the ionic strength of the solution, which can actually reduce the solubility of neutral organics ("salting out" effect).[2][3] Maintain a neutral pH (7.4) and rely on hydrophobic interactions (cyclodextrins) or cosolvents instead.[3]

Q2: Can I use BSA (Bovine Serum Albumin) to keep it in solution? A: Yes.[2][3] BSA acts as a "sink" for lipophilic molecules.[2][3] If your assay tolerates protein, adding 0.1% - 0.5% BSA to the buffer can significantly stabilize NEMB.[2][3] The albumin binds the hydrophobic ethoxyphenyl tail, preventing crystal nucleation [2].[2][3] Note: This may reduce the "free fraction" of the drug available to bind your target receptor.[1]

Q3: My compound crashes out during serial dilution. How do I fix this? A: This is a classic "serial dilution error." If you dilute a 10 mM DMSO stock into buffer (Row A), and then transfer that buffer to Row B, the compound is likely already precipitating in Row A.[2][3]

  • Fix: Perform serial dilutions in 100% DMSO first to create a "Master Plate." Then, transfer a small volume from the Master Plate to the Assay Plate containing buffer.[2][3] This ensures every well has the exact same final DMSO concentration and kinetic starting point.[2][3]

Q4: Is the "2-methyl" group causing steric hindrance? A: While it doesn't hinder solubility directly, the branching at the 2-position increases the lipophilicity compared to a straight chain (n-butyl) and disrupts crystal packing less than expected, potentially leading to a "gummy" precipitate rather than clean crystals.[2] This makes redissolving precipitated material particularly difficult.[2][3] If it crashes out, do not try to vortex it back in. Filter the solution and quantify the remaining concentration via HPLC, or start over.

Part 5: References

  • Smith, M. B., & March, J. (2007).[2][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2][3] (Explains amide resonance and lack of basicity). [3]

  • Brewster, M. E., & Loftsson, T. (2007).[2][3] Cyclodextrins as pharmaceutical solubilizers.[2][3] Advanced Drug Delivery Reviews, 59(7), 645-666.[2][3] (The authoritative guide on using HP-β-CD for lipophilic drugs).

  • Lipinski, C. A. (2000).[2][3] Drug-like properties and the causes of poor solubility and poor permeability.[2][3] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[2][3]

  • Di, L., & Kerns, E. (2016).[2][3] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[3] (Protocols for kinetic solubility vs. thermodynamic solubility).

Sources

Troubleshooting

Technical Support Center: Identifying Degradation Products of N-(4-ethoxyphenyl)-2-methylbutanamide

Welcome to the technical support center for the analysis of N-(4-ethoxyphenyl)-2-methylbutanamide. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of N-(4-ethoxyphenyl)-2-methylbutanamide. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges encountered during the identification and characterization of its degradation products. Our approach is rooted in established scientific principles and regulatory expectations to ensure the integrity and robustness of your findings.

FAQ 1: Where do I start? I'm seeing unexpected peaks in my initial analysis before even beginning my forced degradation study.

Answer:

This is a common and critical first step. The unexpected peaks could be impurities from the synthesis process or they could be degradants formed during storage. Differentiating between these is paramount.

Causality and Recommended Actions:

  • Purity Assessment: Always begin with a high-resolution analytical technique to establish a baseline purity profile of your starting material. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this.[1][2][3]

  • Storage Conditions: N-(4-ethoxyphenyl)-2-methylbutanamide, like many complex organic molecules, should be stored in a cool, dark, and dry place. Exposure to light, heat, or humidity can initiate degradation before your experiments even start.[4]

  • Blank Injections: Before analyzing your sample, run a "blank" injection containing only your mobile phase, and another with your sample solvent (dissolving agent).[5] This helps identify peaks originating from the solvent or the HPLC system itself, often referred to as "ghost peaks."[6][7]

Workflow for Initial Assessment:

Here is a systematic approach to characterize your starting material.

cluster_0 Initial Analysis Workflow A Obtain N-(4-ethoxyphenyl) -2-methylbutanamide Sample B Prepare Sample in Mobile Phase A->B D Analyze Sample using HPLC-MS/UV B->D C Run Blank Injection (Mobile Phase Only) E Identify System-Related Peaks from Blank C->E F Characterize Sample Peaks (Retention Time, m/z) D->F E->F G Establish Baseline Purity Profile F->G

Caption: Workflow for establishing a baseline purity profile.

FAQ 2: I'm performing hydrolysis studies and getting inconsistent results. What are the expected degradation products?

Answer:

The amide bond in N-(4-ethoxyphenyl)-2-methylbutanamide is the most likely site for hydrolysis. This reaction is catalyzed by both acid and base, and the mechanism differs slightly between the two conditions.[8][9][10][11][12] Inconsistency often arises from improper control of pH, temperature, or reaction time.

Predicted Hydrolytic Degradation Products:

Under both acidic and basic conditions, the amide bond will cleave to form two primary products:

  • 4-ethoxyaniline

  • 2-methylbutanoic acid

cluster_pathway Hydrolysis Pathway Parent N-(4-ethoxyphenyl)-2-methylbutanamide Products 4-ethoxyaniline + 2-methylbutanoic acid Parent->Products H+ or OH- / Heat

Caption: Predicted hydrolytic degradation pathway.

Protocol for a Robust Forced Hydrolysis Study:

To ensure reproducible results, follow a structured protocol as suggested by ICH guidelines.[4][13][14][15] The goal is to achieve 5-20% degradation.[4][14]

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of N-(4-ethoxyphenyl)-2-methylbutanamide at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile or methanol.[14]

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M Hydrochloric Acid (HCl).

    • Heat the solution at a controlled temperature (e.g., 60-80°C) and monitor the degradation over time (e.g., 2, 4, 8, 24 hours).[10][14]

    • Before analysis, neutralize the sample with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH) to prevent damage to the HPLC column.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M Sodium Hydroxide (NaOH).

    • Follow the same heating and time-course monitoring as the acid hydrolysis.

    • Neutralize the sample with an equivalent amount of 0.1 M HCl before injection.

  • Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with both UV and MS detection.[1][2]

ParameterRecommended ConditionRationale
Acid 0.1 M - 1 M HClProvides sufficient H+ to catalyze the reaction.[9][10]
Base 0.1 M - 1 M NaOHProvides sufficient OH- for nucleophilic attack.[8][9]
Temperature 60 - 80°CAccelerates the typically slow hydrolysis of amides.[10][11]
Time 2 - 24 hoursAllows for kinetic monitoring to achieve target degradation.

FAQ 3: My sample shows several new peaks under oxidative stress that I can't identify. What are the likely products?

Answer:

Oxidative degradation can be complex, as there are multiple susceptible sites on the N-(4-ethoxyphenyl)-2-methylbutanamide molecule. The most common laboratory oxidant for these studies is hydrogen peroxide (H₂O₂).

Potential Sites of Oxidation:

  • Ethoxy Group: The ether linkage can be oxidized, potentially leading to de-ethylation to form a phenol (N-(4-hydroxyphenyl)-2-methylbutanamide) or other oxidative cleavage products.

  • Aromatic Ring: The electron-rich phenyl ring is susceptible to hydroxylation, typically at the positions ortho or para to the existing substituents.[16]

  • Benzylic Position (adjacent to Nitrogen): While less common for this structure, oxidation at the carbon adjacent to the nitrogen is a possibility.

Table of Potential Oxidative Degradation Products:

Degradation Product NameModificationExpected Mass Shift (Δm/z)
N-(4-hydroxyphenyl)-2-methylbutanamideDe-ethylation of ethoxy group-28 Da
Hydroxylated N-(4-ethoxyphenyl)-2-methylbutanamideAddition of -OH to phenyl ring+16 Da
N-oxide derivativeOxidation of the amide nitrogen+16 Da

Experimental Protocol for Oxidative Degradation:

  • Reagent: Use 3-30% hydrogen peroxide (H₂O₂).

  • Procedure: Dissolve the sample in a suitable solvent and add the H₂O₂ solution. The reaction can often proceed at room temperature but may be gently heated (e.g., 40-50°C) to accelerate degradation.

  • Analysis: Use HPLC-MS to separate the products and identify them based on their mass-to-charge ratio (m/z) and fragmentation patterns.[1][2][3]

FAQ 4: After exposing my compound to light, I'm observing a complex mixture of products. How do I systematically identify these?

Answer:

Photolytic degradation often produces a complex array of products through radical mechanisms or rearrangements.[17][18] A systematic approach, guided by ICH Q1B guidelines, is essential.[4][14]

Potential Photodegradation Pathways:

  • Photo-Fries Rearrangement: Aromatic amides can undergo rearrangement where the acyl group migrates from the nitrogen to the aromatic ring, forming amino ketone derivatives.[17][18]

  • N-C Bond Cleavage: The bond between the nitrogen and the carbonyl carbon can cleave, leading to radical species that can then recombine or react with the solvent.[17][18]

  • Oxidation: Light can catalyze oxidation, especially in the presence of oxygen, leading to products similar to those seen in forced oxidation studies.[19]

Protocol for a Controlled Photostability Study:

  • Sample Preparation: Prepare samples of the drug substance in both solid and solution form.

  • Exposure: Expose the samples to a light source that provides both UV and visible output, as specified by ICH Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[13][14]

  • Control Sample: Protect an identical set of samples from light (e.g., by wrapping in aluminum foil) and keep them under the same temperature and humidity conditions to serve as a control.

  • Analysis: At the end of the exposure period, analyze both the exposed and control samples. The differences in the chromatographic profiles will reveal the photodegradation products.

FAQ 5: My HPLC-MS method is not resolving all the degradation products. How can I improve my separation and detection?

Answer:

Method development for a stability-indicating assay can be challenging, especially with co-eluting peaks or low-level degradants.[20] Here are some troubleshooting strategies.

Troubleshooting HPLC Separation:

IssueRecommended ActionScientific Rationale
Co-eluting Peaks 1. Change Column Chemistry: Switch from a standard C18 column to one with a different selectivity (e.g., Phenyl-Hexyl, Cyano, or a polar-embedded phase).2. Modify Mobile Phase pH: Adjusting the pH can change the ionization state of acidic or basic degradants, significantly altering their retention.[21]Different stationary phases offer unique interactions (π-π, dipole-dipole) that can resolve compounds a C18 column cannot.[21] Changing the charge of a molecule has a strong effect on its polarity and interaction with the reversed-phase column.
Poor Peak Shape (Tailing) 1. Adjust Mobile Phase pH: For basic analytes (like 4-ethoxyaniline), a higher pH mobile phase (with a pH-stable column) or a low pH mobile phase with an ion-pairing agent can reduce tailing.2. Check Sample Solvent: Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase strength.[6]Tailing of basic compounds is often caused by interaction with residual acidic silanols on the silica support. Modifying pH can suppress this interaction.[22] A strong sample solvent can cause the sample to spread on the column before the gradient starts, leading to broad or split peaks.[6]
Low Sensitivity for a Degradant 1. Optimize MS Parameters: Adjust ion source parameters (e.g., capillary voltage, gas temperature) to maximize the signal for the specific m/z of the target degradant.2. Use a Different Ionization Mode: If ESI (Electrospray Ionization) is not sensitive, consider APCI (Atmospheric Pressure Chemical Ionization).Mass spectrometer sensitivity is highly compound-dependent. Fine-tuning is often required for trace-level analysis.[1] Different ionization techniques are suited for molecules of varying polarity and volatility.

Starting HPLC-MS Parameters:

ParameterSuggested Setting
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
MS Detector ESI in Positive Ion Mode

This guide provides a foundational framework for your investigation. The key to success is a systematic approach, careful control of experimental variables, and the use of orthogonal analytical techniques to confirm your findings.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Allen, Amide Hydrolysis: Mechanism, Conditions and Applic
  • SynThink, Degradation Impurities in Pharmaceutical Products : Detection and Minimiz
  • LibreTexts, Chemistry of Amides, Chemistry LibreTexts.
  • Clark, J., Hydrolysis of Amides, Chemistry LibreTexts.
  • Alsante, K. M., et al.
  • Ashenhurst, J., Amide Hydrolysis Using Acid Or Base, Master Organic Chemistry.
  • Chemistry Steps, Amide Hydrolysis: Acid and Base-C
  • Rao, K., et al., Development of forced degradation and stability indicating studies of drugs—A review, Journal of Pharmaceutical and Biomedical Analysis.
  • Pharmaguideline, Forced Degradation Study in Pharmaceutical Stability, Pharmaguideline.
  • BioPharmaSpec, Forced Degradation Studies | ICH Stability Testing, BioPharmaSpec.
  • HALO, LC Chromatography Troubleshooting Guide, Advanced M
  • Cornish, L.
  • Sigma-Aldrich, HPLC Troubleshooting Guide, MilliporeSigma.
  • Katagi, T.
  • Pharmaguideline, Understanding Extraneous Peaks in Chrom
  • Carisson, D.J., et al., The Photolyses of Fully Aromatic Amides, Canadian Journal of Chemistry.
  • Sigma-Aldrich, HPLC Troubleshooting Guide, MilliporeSigma.
  • Vallejo, D. D., et al., Analytical Methods to Determine the Stability of Biopharmaceutical Products, LCGC North America.
  • SynThink, High-Performance Liquid Chromatography (HPLC) for Impurity Analysis, SynThink Research Chemicals.
  • SynThink, Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles, SynThink Research Chemicals.
  • Slideshare, Detection identification characteriz
  • Agilent, Tips and Tricks of HPLC System Troubleshooting, Agilent Technologies.
  • AMSbiopharma, Impurity profiling and HPLC methods for drug quality compliance, AMSbiopharma.
  • IJCRT, Chromatography Method Development For Impurity Analysis And Degradation, International Journal of Cre
  • Vanhoenacker, G., et al.
  • The Pharma Review, Phase I Metabolism- Oxidation of Arom
  • Sharkey, W. H., & Mochel, W. E., Mechanism of the Photoöxidation of Amides, Journal of the American Chemical Society.

Sources

Optimization

Minimizing side reactions during N-(4-ethoxyphenyl)-2-methylbutanamide synthesis

Introduction Welcome to the technical support guide for the synthesis of N-(4-ethoxyphenyl)-2-methylbutanamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of N-(4-ethoxyphenyl)-2-methylbutanamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to minimize side reactions and optimize your synthesis for high yield and purity. The primary synthetic route discussed is the acylation of p-phenetidine (4-ethoxyaniline) with 2-methylbutyryl chloride, a classic example of the Schotten-Baumann reaction.[1][2][3] This reaction, while robust, requires careful control of conditions to prevent the formation of undesirable byproducts.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Question 1: My yield of N-(4-ethoxyphenyl)-2-methylbutanamide is significantly lower than expected. What are the likely causes?

A low yield is one of the most common issues and can stem from several factors throughout the experimental process. A systematic review of your procedure is critical.

  • Cause A: Inactivation of the Nucleophile (p-phenetidine). The reaction of the amine with the acyl chloride generates one equivalent of hydrochloric acid (HCl) as a byproduct.[4][5] If this acid is not neutralized, it will protonate the starting p-phenetidine, forming a non-nucleophilic ammonium salt. This effectively removes your starting material from the reaction.

    • Solution: Ensure at least one equivalent of a suitable base is used to scavenge the HCl as it is formed.[6] For reactions using a tertiary amine base like triethylamine (TEA) or pyridine, using slightly more than one equivalent (e.g., 1.1-1.2 eq.) can be beneficial.

  • Cause B: Hydrolysis of the Electrophile (2-methylbutyryl chloride). Acyl chlorides are highly reactive and susceptible to hydrolysis by water.[7] Any moisture in your solvent, glassware, or starting materials will convert the acyl chloride into the unreactive 2-methylbutyric acid, directly reducing the potential yield.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice to exclude atmospheric moisture.

  • Cause C: Impure Starting Materials. The purity of your starting materials is paramount. 2-methylbutyryl chloride is often prepared from 2-methylbutyric acid and thionyl chloride.[7][8] If this conversion is incomplete, the acyl chloride will be contaminated with the starting carboxylic acid, which will not participate in the amide formation.

    • Solution: Use freshly opened or distilled 2-methylbutyryl chloride. If you suspect contamination, you can check its purity via IR spectroscopy (looking for the absence of a broad O-H stretch from the carboxylic acid).

  • Cause D: Suboptimal Reaction Temperature. The acylation is typically very fast, even at low temperatures.[9] However, running the reaction at excessively high temperatures can promote side reactions or degradation, while a temperature that is too low may result in an incomplete reaction if mixing is poor or concentrations are very low.

    • Solution: The standard procedure involves cooling the amine solution to 0 °C before the slow, dropwise addition of the acyl chloride. This helps to control the initial exothermic reaction. Allowing the reaction to slowly warm to room temperature and stir for several hours ensures completion.[9]

Symptom Possible Cause Recommended Solution
Low Product YieldAmine protonation by HCl byproductUse at least 1 equivalent of a suitable base (e.g., triethylamine, pyridine).[6]
Hydrolysis of 2-methylbutyryl chlorideUse anhydrous solvents, dry glassware, and an inert atmosphere.
Impure 2-methylbutyryl chlorideUse freshly distilled or high-purity acyl chloride.[7]
Suboptimal temperature controlCool the amine solution to 0 °C before adding the acyl chloride, then allow it to warm to room temperature.[9]

Question 2: My final product is contaminated with an acidic impurity. What is it and how can I remove it?

The most likely acidic impurity is 2-methylbutyric acid . This is formed by the hydrolysis of the 2-methylbutyryl chloride reagent, as discussed above.

  • Identification: This impurity can often be detected by NMR spectroscopy (a broad singlet above 10 ppm for the carboxylic acid proton) or by its behavior during purification.

  • Removal: Fortunately, this impurity is easily removed during the aqueous workup. By washing the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH), the acidic 2-methylbutyric acid will be deprotonated to form its water-soluble carboxylate salt, which will partition into the aqueous layer. The desired amide product, being neutral, will remain in the organic layer.

Question 3: I am observing unreacted p-phenetidine in my crude product after the reaction. What went wrong?

Seeing significant amounts of starting amine suggests the reaction did not go to completion.

  • Cause A: Insufficient Acyl Chloride. The stoichiometry may have been incorrect. It is common to use a slight excess of the acyl chloride (e.g., 1.05 to 1.1 equivalents) to ensure all of the more valuable amine is consumed.

    • Solution: Re-evaluate your calculations and measurements. Ensure you are accurately dispensing the acyl chloride.

  • Cause B: Poor Mixing or Too-Rapid Addition. If the acyl chloride is added too quickly, it can create localized "hot spots" of high concentration, leading to side reactions before it has a chance to mix and react with all the amine.

    • Solution: Add the acyl chloride dropwise to the stirred amine solution over several minutes. This ensures a controlled reaction rate and efficient mixing.

Frequently Asked Questions (FAQs)

Question 1: What is the reaction mechanism for the synthesis of N-(4-ethoxyphenyl)-2-methylbutanamide?

The synthesis proceeds via a nucleophilic acyl substitution mechanism. This specific application using an acyl chloride and a base is often referred to as the Schotten-Baumann reaction .[3][9]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of p-phenetidine (the nucleophile) attacks the electrophilic carbonyl carbon of 2-methylbutyryl chloride.

  • Formation of Tetrahedral Intermediate: This attack breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate.[10]

  • Collapse of Intermediate: The intermediate is unstable and collapses. The C=O double bond is reformed, and the chloride ion is ejected as a good leaving group.

  • Proton Transfer: The resulting protonated amide is deprotonated by the base (e.g., triethylamine) to yield the final neutral amide product and the ammonium salt of the base.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products p_phenetidine N-(4-ethoxyphenyl)amine (p-phenetidine) tetrahedral Tetrahedral Intermediate p_phenetidine->tetrahedral Nucleophilic Attack acyl_chloride 2-methylbutyryl chloride acyl_chloride->tetrahedral product N-(4-ethoxyphenyl)- 2-methylbutanamide tetrahedral->product Collapse & Leaving Group Expulsion hcl HCl (neutralized by base) tetrahedral->hcl

Caption: Nucleophilic acyl substitution mechanism.

Question 2: What are the most critical side reactions to control?

The two most critical and prevalent side reactions are the hydrolysis of the acyl chloride and the protonation of the starting amine.

  • Acyl Chloride Hydrolysis: The highly electrophilic 2-methylbutyryl chloride reacts readily with water to form 2-methylbutyric acid. This is a competitive, non-productive pathway that consumes the reagent.

  • Amine Salt Formation: The HCl byproduct of the main reaction is a strong acid. It will rapidly and irreversibly react with the basic p-phenetidine to form p-phenetidinium chloride. This salt is no longer nucleophilic and cannot react with the acyl chloride.

Minimizing these two pathways is the key to a successful synthesis.

Side_Reactions cluster_side Side Reactions main Desired Reaction Path product Desired Amide Product main->product amine p-Phenetidine (Nucleophile) amine->main amine_salt p-Phenetidinium Chloride (Inactive Nucleophile) amine->amine_salt Protonation acyl_chloride 2-Methylbutyryl Chloride (Electrophile) acyl_chloride->main hydrolyzed_acid 2-Methylbutyric Acid (Inactive Electrophile) acyl_chloride->hydrolyzed_acid Hydrolysis water Water (H₂O) hcl HCl (Byproduct)

Caption: Competing side reactions in the synthesis.

Question 3: What is the optimal choice of base and solvent?

  • Base: The ideal base should be strong enough to neutralize the generated HCl but should not react with the acyl chloride or the product.

    • Tertiary Amines (e.g., Triethylamine, Pyridine): These are excellent choices.[9] They are organic-soluble, act as homogeneous bases, and are non-nucleophilic enough to not compete with the primary amine. Pyridine can sometimes act as a nucleophilic catalyst as well.

    • Aqueous Base (e.g., NaOH, NaHCO₃): In a classic biphasic Schotten-Baumann setup, an aqueous solution of an inorganic base is used.[3] The base remains in the water phase, neutralizing the acid, while the organic reactants and product stay in an immiscible organic solvent like dichloromethane. This can be very effective for preventing side reactions in the organic phase.

  • Solvent: An aprotic solvent that can dissolve the starting materials is required.

    • Dichloromethane (DCM) or Tetrahydrofuran (THF): These are common and effective choices for this reaction.[9] They are aprotic and relatively inert under the reaction conditions. It is crucial to use anhydrous grades of these solvents.

Experimental Protocols

Protocol 1: Synthesis of N-(4-ethoxyphenyl)-2-methylbutanamide

This protocol is a representative example and should be adapted and optimized as necessary.

Reagents & Stoichiometry

ReagentMolar Mass ( g/mol )Amount (mmol)Molar Eq.Volume/Mass
p-Phenetidine137.1810.01.01.37 g
2-Methylbutyryl chloride120.5810.51.051.27 g (1.30 mL)
Triethylamine (TEA)101.1911.01.11.11 g (1.52 mL)
Dichloromethane (DCM)---40 mL

Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add p-phenetidine (1.37 g, 10.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (40 mL) and triethylamine (1.52 mL, 11.0 mmol). Stir the mixture under a nitrogen atmosphere until all solids dissolve.

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • Addition: Add 2-methylbutyryl chloride (1.30 mL, 10.5 mmol) dropwise to the cold, stirred solution over 10-15 minutes using a syringe. A white precipitate (triethylammonium chloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove excess triethylamine, then with saturated NaHCO₃ solution (2 x 20 mL) to remove any acidic impurities, and finally with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure N-(4-ethoxyphenyl)-2-methylbutanamide as a solid.

Experimental_Workflow A 1. Reagent Preparation - Weigh p-phenetidine - Measure DCM, TEA, acyl chloride B 2. Reaction Setup - Combine amine, base, solvent in flask - Place under N₂ atmosphere A->B Combine C 3. Controlled Reaction - Cool to 0°C - Dropwise addition of acyl chloride - Stir at room temp for 2h B->C Initiate D 4. Aqueous Workup - Sequential washes:  1. HCl (aq)  2. NaHCO₃ (aq)  3. Brine C->D Quench & Extract E 5. Isolation - Dry organic layer (Na₂SO₄) - Filter - Evaporate solvent D->E Separate F 6. Purification & Analysis - Recrystallization - Characterize (NMR, MP, IR) E->F Purify

Caption: General experimental workflow for synthesis and purification.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Lokey Lab Protocols. (2017, March 7). Schotten-Baumann Reaction. Wikidot. Retrieved from [Link]

  • Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to synthesize the following amides. Retrieved from [Link]

  • Clark, J. (n.d.). The preparation of amides. Chemguide. Retrieved from [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • Chegg. (2020, June 24). Solved Synthesis and Purification of Phenacetin Background. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 2-Methylbutyryl chloride (97%). Retrieved from [Link]

Sources

Troubleshooting

Optimization of reaction temperature for N-(4-ethoxyphenyl)-2-methylbutanamide production

A Guide to Reaction Temperature Optimization Welcome to the technical support center for the synthesis of N-(4-ethoxyphenyl)-2-methylbutanamide. This guide, curated by our Senior Application Scientists, provides in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Reaction Temperature Optimization

Welcome to the technical support center for the synthesis of N-(4-ethoxyphenyl)-2-methylbutanamide. This guide, curated by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical parameter of reaction temperature. Our goal is to empower you with the scientific rationale and practical methodologies required to maximize yield, purity, and reproducibility in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for producing N-(4-ethoxyphenyl)-2-methylbutanamide, and why is temperature a critical parameter?

A: The synthesis of N-(4-ethoxyphenyl)-2-methylbutanamide is typically achieved through a nucleophilic acyl substitution reaction. The most common and efficient method involves reacting 4-ethoxyaniline (p-phenetidine) with an activated form of 2-methylbutanoic acid, such as 2-methylbutanoyl chloride. This specific variant, often conducted in the presence of a base, is known as the Schotten-Baumann reaction.[1][2]

Temperature is a critical parameter because it directly influences two competing factors: reaction kinetics and thermodynamic stability .

  • Kinetics: Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions. This accelerates the reaction rate, which can be essential for driving the synthesis to completion in a reasonable timeframe. Studies on similar amide bond formations have shown that increasing the temperature from 25°C to 65°C can significantly boost product yield.[3]

  • Thermodynamics & Selectivity: While heat can speed up the desired reaction, it can also provide the necessary activation energy for undesired side reactions, such as impurity formation or degradation of the starting materials and the final product.[4] The reaction between an acyl chloride and an amine is highly exothermic and can be violent if not controlled.[5][6] Therefore, temperature control is paramount for ensuring the selectivity and integrity of the synthesis.

Q2: What is a recommended starting temperature range for this synthesis, and what is the scientific rationale behind it?

A: For the reaction between 4-ethoxyaniline and 2-methylbutanoyl chloride, the recommended starting temperature is 0 °C to 5 °C .

The rationale is rooted in managing the high reactivity of the acyl chloride. Acyl chlorides are potent electrophiles that react rapidly with amines.[1][6] This initial phase of the reaction is often highly exothermic.

The recommended thermal profile is as follows:

  • Initial Addition (0 °C): The 2-methylbutanoyl chloride should be added dropwise to the solution of 4-ethoxyaniline and a suitable base (e.g., triethylamine or pyridine in an aprotic solvent like DCM) while maintaining the temperature in an ice bath.[7] This controlled addition dissipates the heat generated, preventing a dangerous thermal runaway and minimizing the formation of initial impurities.

  • Gradual Warming (Room Temperature): After the addition is complete, the reaction mixture can be allowed to warm to room temperature (20-25 °C). Many Schotten-Baumann reactions proceed to completion within a few hours at this temperature.[1] The reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), to track the consumption of the starting materials.

This staged temperature approach provides a balance between controlling the initial exotherm and providing sufficient energy for the reaction to proceed efficiently.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, with a focus on how to resolve them through the strategic optimization of reaction temperature.

Issue 1: My reaction yield is low, and analysis shows unreacted starting materials.
  • Potential Cause: The reaction may be kinetically limited, meaning it lacks sufficient thermal energy to overcome the activation energy barrier and proceed to completion.

  • Suggested Solution: If the reaction has stalled at room temperature (as confirmed by TLC monitoring over several hours), a systematic increase in temperature is the logical next step.

    • Gentle Heating: Begin by gently warming the reaction mixture to 40-50 °C. This temperature range is often effective for analogous syntheses, such as the production of phenacetin (N-(4-ethoxyphenyl)acetamide), without introducing significant degradation.[8]

    • Screening Higher Temperatures: If the reaction still does not proceed, a temperature screening study is recommended. Set up small-scale parallel reactions and heat them at different temperatures (e.g., 60 °C and 80 °C, or the reflux temperature of the solvent). Monitor each reaction to identify the optimal temperature that maximizes conversion without generating significant impurities.

    • Ensure Anhydrous Conditions: Low yield can also result from the hydrolysis of the highly reactive acyl chloride by trace amounts of water.[7][9] Ensure all glassware is oven-dried and use anhydrous solvents to rule out this possibility before significantly increasing the temperature.

Issue 2: My final product is impure, with multiple unidentified spots on the TLC plate.
  • Potential Cause: The reaction temperature may be too high, promoting side reactions or causing the thermal degradation of the reactants or the desired amide product.

  • Suggested Solution:

    • Lower the Temperature: The primary strategy is to run the reaction at a lower temperature for a longer duration. If you are currently heating the reaction, attempt the synthesis strictly at room temperature. If you are already at room temperature, ensure the initial addition of the acyl chloride is performed slowly at 0 °C to prevent initial "hot spots" in the reaction mixture.

    • Analyze Temperature-Dependent Impurity Profile: Run several small-scale reactions at different temperatures (e.g., 0 °C, 25 °C, and 50 °C). Analyze the crude product from each by TLC or LC-MS. If the impurity profile worsens with increasing temperature, it confirms that the side reactions are thermally promoted. The optimal temperature will be the one that provides an acceptable reaction rate with the cleanest product profile.

Issue 3: The reaction is extremely slow or appears to fail completely, even after warming.
  • Potential Cause: While temperature is a common culprit, other factors could be at play. If temperature adjustments fail, the issue may lie with the quality of the reagents or the fundamental reaction setup.

  • Suggested Solution:

    • Verify Reagent Quality: Use freshly opened or purified starting materials. 4-ethoxyaniline can oxidize and darken over time, which can inhibit the reaction.[10] 2-methylbutanoyl chloride can hydrolyze if exposed to atmospheric moisture. Verify the purity of your reagents via analytical techniques like NMR before proceeding.[7]

    • Check the Base: An appropriate base is required to neutralize the HCl byproduct generated during the reaction.[2] Without a base, the HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Ensure you are using at least one equivalent of a suitable non-nucleophilic base, such as triethylamine or pyridine.

    • Consider a Catalyst: While not always necessary for reactive acyl chlorides, in challenging cases, a catalyst like 4-dimethylaminopyridine (DMAP) can be added in catalytic amounts to accelerate the reaction, even at lower temperatures.

Experimental Protocols & Data

Protocol: Temperature Screening for N-(4-ethoxyphenyl)-2-methylbutanamide Synthesis

This protocol outlines a systematic approach to identify the optimal reaction temperature.

  • Preparation: In three separate oven-dried round-bottom flasks equipped with magnetic stir bars and nitrogen inlets, dissolve 4-ethoxyaniline (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane (DCM).

  • Initial Cooling: Cool all three flasks to 0 °C in an ice-water bath.

  • Reagent Addition: While stirring, slowly add a solution of 2-methylbutanoyl chloride (1.0 eq.) in anhydrous DCM to each flask over 15 minutes.

  • Temperature Differentiation:

    • Flask A: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature (25 °C) and maintain.

    • Flask B: After addition, warm the reaction to 40 °C using a pre-heated oil bath and maintain.

    • Flask C: After addition, warm the reaction to 60 °C using a pre-heated oil bath and maintain.

  • Monitoring: Monitor the progress of each reaction every hour using TLC.

  • Workup & Analysis: Once a reaction is complete (or after a set time, e.g., 8 hours), quench it with water, separate the organic layer, wash with dilute HCl and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the crude yield and purity of each sample by ¹H NMR or LC-MS.

Data Presentation: Illustrative Effect of Temperature

The following table summarizes hypothetical data from the screening protocol described above, illustrating a common outcome in such optimizations.

EntryTemperature (°C)Reaction Time (h)Crude Yield (%)Purity (%)Observations
A2587595Slow conversion, clean reaction profile.
B4049294Faster conversion, minimal new impurities.
C6029585Very fast conversion, notable increase in byproduct formation.

Visualization of Optimization Workflow

The following diagram illustrates the logical decision-making process for optimizing the reaction temperature.

Temperature_Optimization_Workflow cluster_start Phase 1: Initial Reaction cluster_monitor Phase 2: Monitoring & Decision cluster_outcome Phase 3: Optimization & Completion start Setup Reaction: - 4-ethoxyaniline (1 eq) - Base (1.1 eq) in DCM add Add 2-methylbutanoyl chloride dropwise at 0 °C start->add warm Allow to warm to Room Temp (RT) Stir for 2h add->warm check_tlc Monitor by TLC warm->check_tlc workup Reaction Complete Proceed to Workup check_tlc->workup Yes increase_temp Incomplete Reaction: Increase Temp to 40-50 °C check_tlc->increase_temp No recheck_tlc Monitor by TLC at Higher Temp increase_temp->recheck_tlc recheck_tlc->workup Complete degradation Impurity/Degradation Observed recheck_tlc->degradation Impurities Increase

Sources

Optimization

Technical Support Center: Strategies for Amide Bond Formation in Sterically Hindered 2-Methylbutanamide Derivatives

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-methylbutanamide derivatives, particularly when encountering challenges related to steric hindrance. The branched nature of the 2-methylbutanoyl group often presents significant steric challenges, leading to low yields and difficult purifications. This resource is designed to help you navigate these complexities and achieve successful amide bond formation.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses specific problems you might encounter in the lab, offering causative explanations and actionable protocols to resolve them.

Question 1: My standard amide coupling reaction (e.g., EDC/HOBt) with a 2-methylbutanoic acid derivative and a hindered secondary amine is giving very low to no product. What's going wrong and how can I fix it?

Answer:

This is a classic problem of steric hindrance. The bulky 2-methylbutanoyl group and a hindered amine create a sterically congested transition state, slowing down the nucleophilic attack of the amine on the activated carboxylic acid. Standard coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) may not be potent enough to overcome this energy barrier effectively.[1]

Probable Causes & Solutions:

  • Insufficient Carboxylic Acid Activation: The O-acylisourea intermediate formed with EDC may not be reactive enough for a sterically demanding amine to attack.

  • Slow Nucleophilic Attack: The amine's approach to the activated ester is physically blocked.

Workflow for Troubleshooting a Failed Coupling Reaction

G cluster_0 Initial Failed Reaction cluster_1 Step 1: Enhance Reagent Reactivity cluster_2 Step 2: Optimize Reaction Conditions cluster_3 Step 3: Alternative Activation Strategies A Low/No Product with EDC/HOBt B Switch to Uronium/Phosphonium Reagents (HATU, HBTU, PyBOP) A->B Initial Troubleshooting C Rationale: Forms more reactive O-acylisouronium/phosphonium active esters. B->C D Increase Temperature (40-60 °C or Microwave) B->D If yield is still low F Rationale: Overcomes activation energy barrier and prevents base-related side reactions. D->F G Convert to Acid Chloride (SOCl₂, (COCl)₂) D->G For very difficult cases E Use a Non-nucleophilic Hindered Base (DIPEA, 2,4,6-Collidine) E->F E->G I Rationale: Acyl halides are highly electrophilic, forcing the reaction even with poor nucleophiles. G->I H Convert to Acyl Fluoride (TFFH, PyFluor) H->I

Caption: Troubleshooting flowchart for sterically hindered amide coupling.

Recommended Protocol: Using HATU for Hindered Coupling

  • Dissolve: In an inert atmosphere (Nitrogen or Argon), dissolve your 2-methylbutanoic acid derivative (1.0 eq) in an anhydrous aprotic solvent like DMF or NMP.

  • Add Reagents: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq) and a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) (2.5 eq).[2] Stir for 15-20 minutes at room temperature to pre-activate the acid.

  • Add Amine: Add the sterically hindered amine (1.2 eq) to the activated mixture.

  • Heat: If no significant conversion is observed at room temperature after a few hours (monitor by TLC or LC-MS), gently heat the reaction to 40-60 °C.[3] Microwave heating can also be very effective for accelerating these reactions.[3][4]

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent. Perform an aqueous wash with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.

  • Purification: Purify the crude product using column chromatography.

Question 2: I've successfully formed my 2-methylbutanamide product, but I'm observing significant epimerization at the α-carbon. How can I prevent this?

Answer:

Epimerization is a common side reaction in amide coupling, especially when using highly reactive reagents or elevated temperatures. The mechanism often involves the formation of an oxazolone intermediate from the activated amino acid, which can readily tautomerize, leading to a loss of stereochemical integrity.

Strategies to Minimize Epimerization:

StrategyMechanism of ActionRecommended Reagents/Conditions
Use Additives Additives like HOBt or, more effectively, HOAt (1-Hydroxy-7-azabenzotriazole) trap the activated carboxylic acid as a less reactive, more stable active ester. This intermediate is less prone to oxazolone formation.[5]Use HATU (which contains a HOAt moiety) or COMU.[6][7] If using a carbodiimide like EDC or DCC, always include at least one equivalent of HOBt or HOAt.
Base Selection The choice of base and its stoichiometry are critical. Stronger or excess base can promote oxazolone formation.Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DIPEA or triethylamine, if possible.[3] Use the minimum necessary amount of base.
Lower Temperature Higher temperatures accelerate the rate of epimerization.Run the reaction at the lowest temperature that allows for a reasonable reaction rate, starting at 0 °C and slowly warming to room temperature.
Reagent Choice Some modern coupling reagents are specifically designed for low racemization.COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is known for its high efficiency and low racemization potential.[2][6]

Optimized Low-Racemization Protocol (EDC/HOAt)

  • Cool Reaction: In an inert atmosphere, dissolve the chiral 2-methylbutanoic acid derivative (1.0 eq) and HOAt (1.1 eq) in anhydrous DMF or CH₂Cl₂ and cool to 0 °C.

  • Activate: Add EDC (1.1 eq) and stir at 0 °C for 30 minutes.

  • Add Amine: Add the amine (1.0 eq) followed by a weak base like NMM (1.2 eq).

  • React: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by LC-MS, paying attention to the diastereomeric ratio if possible).

  • Work-up & Purify: Follow standard aqueous work-up and purification procedures.

Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a particular problem for 2-methylbutanamide derivatives?

A: Steric hindrance refers to the slowing of chemical reactions due to steric bulk.[8] It arises when the size of groups on a molecule prevents a chemical reaction from occurring at a reasonable rate. The 2-methylbutanoyl group has a branched alkyl chain with a methyl group at the α-position to the carbonyl. This branching creates a "steric shield" around the electrophilic carbonyl carbon, making it difficult for the nucleophilic amine to approach and attack, especially if the amine itself is also bulky (e.g., a secondary amine with large substituents).

Q2: Are there catalytic methods to form these hindered amides that avoid stoichiometric coupling reagents?

A: Yes, direct catalytic amidation is an emerging area of green chemistry that avoids the poor atom economy of traditional coupling reagents.[9] Boron-based catalysts are among the most studied for this transformation.[10][11] These reactions typically work by activating the carboxylic acid and require the removal of water (the only byproduct) to drive the equilibrium towards the amide product, often using a Dean-Stark apparatus or molecular sieves.[9] While promising, these methods may require higher temperatures and longer reaction times, and their substrate scope for highly hindered systems is still under active investigation.[10]

Example Catalytic System:

  • Catalyst: Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃) has shown effectiveness in coupling a wide range of substrates, including some N-protected amino acids, with low levels of racemization despite the high temperatures often employed.[12]

  • Conditions: Typically involves heating the carboxylic acid, amine, and a catalytic amount of the borate ester in a solvent like toluene with azeotropic removal of water.

Q3: When should I consider converting the carboxylic acid to an acyl chloride instead of using a coupling reagent?

A: Converting the carboxylic acid to a highly reactive acyl chloride is a robust, albeit sometimes harsh, method for forcing difficult amidations.[] This strategy is recommended when:

  • Multiple coupling reagents have failed: If you have tried advanced uronium/phosphonium reagents with optimized conditions and still see no product, the acyl chloride route is a logical next step.

  • The amine is extremely unreactive: This is particularly useful for electron-deficient anilines or other weakly nucleophilic amines.[14]

  • Your molecule can tolerate the conditions: The reagents used to make acyl chlorides (e.g., thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂)) are harsh and produce HCl as a byproduct.[15] You must ensure that other functional groups in your molecule are stable under these acidic conditions.

Reaction Scheme: Acyl Chloride Formation and Amidation

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling A R-COOH (2-Methylbutanoic acid) C R-COCl (Acyl Chloride) A->C Activation B SOCl₂ or (COCl)₂ cat. DMF F R-CONH-R' (Product Amide) C->F Coupling D R'-NH₂ (Hindered Amine) D->F E Base (e.g., Et₃N, Pyridine)

Caption: Two-step amide synthesis via an acyl chloride intermediate.

References
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Google Cloud.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Google Cloud.
  • Challenges in amide coupling with sterically hindered 3,3-Difluorocyclopentanamine. (n.d.). Benchchem.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2020). MDPI. Retrieved February 13, 2026, from [Link]

  • Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. (2024). ChemRxiv. Retrieved February 13, 2026, from [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. (n.d.). Dilun Biotechnology.
  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved February 13, 2026, from [Link]

  • Tips and tricks for difficult amide bond formation? (2021). Reddit. Retrieved February 13, 2026, from [Link]

  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Retrieved February 13, 2026, from [Link]

  • Catalytic Amidation Methods. (n.d.). Retrieved February 13, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2012). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). ACS Publications. Retrieved February 13, 2026, from [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2016). ACS Publications. Retrieved February 13, 2026, from [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

  • Why did my amide syntesis does not work? (2021). ResearchGate. Retrieved February 13, 2026, from [Link]

  • The Synthesis of Sterically Hindered Amides. (2015). CHIMIA. Retrieved February 13, 2026, from [Link]

  • Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.).

Sources

Troubleshooting

Technical Support Center: Stability Profiling of N-(4-ethoxyphenyl)-2-methylbutanamide

Ticket ID: STAB-2MB-PHN-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Hydrolytic Stability & Degradation Pathways (Acid vs.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: STAB-2MB-PHN-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Hydrolytic Stability & Degradation Pathways (Acid vs. Base)

Executive Summary

You are inquiring about N-(4-ethoxyphenyl)-2-methylbutanamide , a structural analog of the analgesic Phenacetin. Unlike Phenacetin, your molecule features a 2-methylbutyl chain. This structural modification introduces significant steric hindrance at the


-carbon relative to the amide carbonyl.

While amides are generally stable, this specific molecule presents a unique stability profile:

  • Steric Shielding: The 2-methyl group retards nucleophilic attack, making this molecule significantly more resistant to hydrolysis than linear analogs (e.g., acetamides).

  • Critical Degradant: The primary hydrolysis product is 4-ethoxyaniline (p-phenetidine) , a known nephrotoxin and genotoxic impurity. Monitoring this specific breakdown product is critical for safety profiling.[1]

Part 1: The Chemistry of Degradation (Mechanism & Causality)

To troubleshoot stability issues, you must understand the underlying mechanism. The degradation is not random; it is a competition between the strength of the nucleophile and the steric accessibility of the carbonyl carbon.

1. Acidic Hydrolysis (Mechanism A)
  • Condition: pH < 4, elevated temperature.

  • Mechanism: The carbonyl oxygen is protonated, activating the carbon for attack by weak nucleophiles (water).[2]

  • Key Insight: Because the nitrogen lone pair is delocalized into the aromatic ring (resonance), the nitrogen is less basic than the oxygen. Protonation occurs at the Oxygen .

  • Steric Effect: The 2-methyl group creates a "steric wall," making the formation of the tetrahedral intermediate difficult. Expect slower degradation rates compared to unbranched amides.

2. Basic Hydrolysis (Mechanism B)
  • Condition: pH > 10.

  • Mechanism: Direct nucleophilic attack by the hydroxide ion (

    
    ) on the carbonyl carbon.[3]
    
  • Key Insight: This pathway is generally slower for N-aryl amides because the leaving group (an aniline anion) is unstable (

    
    ). However, in strong base, the equilibrium shifts effectively.
    
  • Solubility Artifacts: The product, p-phenetidine, is relatively insoluble in basic aqueous media, often leading to precipitation rather than clear solution degradation.

Visualizing the Pathways

The following diagram maps the degradation logic and intermediate states.

HydrolysisPathways cluster_Acid Acidic Pathway (pH < 4) cluster_Base Basic Pathway (pH > 10) Parent Parent Molecule N-(4-ethoxyphenyl)-2-methylbutanamide AcidInter Tetrahedral Intermediate (Sterically Hindered) Parent->AcidInter + H+, + H2O BaseInter Tetrahedral Intermediate (Anionic) Parent->BaseInter + OH- AcidProd Products: 2-Methylbutanoic Acid + 4-Ethoxyaniline (Salt) AcidInter->AcidProd Elimination BaseProd Products: 2-Methylbutanoate + 4-Ethoxyaniline (Free Base) BaseInter->BaseProd Elimination

Caption: Comparative hydrolysis pathways. Note that both pathways yield the toxic 4-ethoxyaniline moiety, but the species exist in different ionization states (salt vs. free base).

Part 2: Troubleshooting & FAQs

Q1: I am running a forced degradation study (0.1 N HCl, 60°C), but I see very little degradation after 24 hours. Is my acid defective?

  • Diagnosis: No, this is likely the Steric Effect in action.

  • Explanation: The 2-methyl group at the

    
    -position hinders the approach of water molecules. Simple amides (like Phenacetin) hydrolyze moderately fast. Your molecule is structurally "armored."
    
  • Solution: Increase stress conditions.[4] Move to 1 N HCl or increase temperature to 80°C . ICH Q1A(R2) allows for "harsh" conditions if mild stress yields <5% degradation.

Q2: In basic conditions (0.1 N NaOH), my solution turned cloudy. Is this degradation?

  • Diagnosis: Likely Precipitation of the Degradant .

  • Explanation: Basic hydrolysis produces 4-ethoxyaniline as a free base. Unlike the parent amide (which has some polarity) or the acid salt (soluble), the free aniline is lipophilic and poorly soluble in water at high pH.

  • Action: Add a co-solvent like Methanol or Acetonitrile (20-30%) to the stress media to maintain solubility of the degradant for HPLC quantitation.

Q3: I see a "Ghost Peak" at RRT 0.35 in my HPLC chromatogram using an acidic mobile phase.

  • Diagnosis: This is likely p-Phenetidine .

  • Verification:

    • Check UV spectrum: p-Phenetidine has distinct absorption maxima compared to the parent.

    • Check retention: Anilines are basic.[5] In an acidic mobile phase (e.g., 0.1% TFA), they protonate and elute early (low retention on C18).

  • Risk: This is a genotoxic alert. Even trace levels must be quantified accurately.

Part 3: Standardized Experimental Protocols

Use this protocol to generate a valid stability profile compliant with ICH Q1A(R2) guidelines.

Protocol: Forced Degradation (Hydrolysis) [6]

Objective: Target 5–20% degradation to validate the stability-indicating nature of your HPLC method.

ParameterAcidic StressBasic Stress
Reagent 1.0 N HCl1.0 N NaOH
Co-solvent 20% Acetonitrile (to ensure solubility)20% Acetonitrile
Concentration 1.0 mg/mL1.0 mg/mL
Temperature 80°C (Start here due to steric hindrance)60°C
Timepoints 0, 4, 8, 24 Hours0, 4, 8, 24 Hours
Neutralization Quench with equal vol. 1.0 N NaOHQuench with equal vol. 1.0 N HCl

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of substance in 2 mL Acetonitrile. Dilute to 10 mL with the respective stress media (Acid or Base).

  • Incubation: Place in a thermostatic block. Protect from light to isolate hydrolytic effects from photolysis.

  • Sampling: At each timepoint, remove 1 mL aliquot.

  • Quenching (CRITICAL): Immediately neutralize the aliquot.

    • Why? If you inject un-neutralized acid/base into an HPLC, you risk shifting retention times or damaging the column, leading to false "stability" data.

  • Analysis: Inject onto HPLC (C18 Column, Gradient 5% -> 95% ACN in Water + 0.1% Formic Acid).

Data Interpretation Table
ObservationLikely CauseRecommended Action
Parent Peak Area % > 99% Molecule is highly stable (Steric protection).Increase Acid/Base conc. to 2N or Temp to 90°C.
New Peak (Early Eluting) Formation of 4-ethoxyaniline (polar salt form).Calibrate with authentic p-phenetidine standard.
New Peak (Late Eluting) Unlikely for hydrolysis. Possible dimerization?Check for oxidative degradation (add peroxide study).
Mass Balance < 90% Degradant is volatile or precipitating.Check solubility; ensure reaction vessel is sealed tight.
Part 4: Decision Tree for Analytical Anomalies

Use this flow to diagnose unexpected results during your stability trials.

Troubleshooting Start Start: Analyze HPLC Chromatogram CheckDeg Is degradation > 5%? Start->CheckDeg CheckPeak Are new peaks visible? CheckDeg->CheckPeak Yes IncreaseStress Action: Increase Temp (+10°C) or Acid Conc. CheckDeg->IncreaseStress No CheckPeak->IncreaseStress No (Parent area decreased but no peaks) CheckBalance Check Mass Balance (Area Parent + Area Deg = 100%?) CheckPeak->CheckBalance Yes Identify Identify Peak: Likely p-Phenetidine CheckBalance->Identify Yes PrecipIssue Issue: Degradant Precipitation or Column Adsorption CheckBalance->PrecipIssue No

Caption: Diagnostic logic for evaluating forced degradation HPLC data.

References
  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[7][8] Geneva, Switzerland.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.[9][10] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Sielc Technologies. HPLC Method for Analysis of 4-ethoxyaniline (p-Phenetidine). (Demonstrates separation of the critical amine degradant).

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (Context for validating the stability-indicating method).

Sources

Optimization

Troubleshooting inconsistent biological assay results with N-(4-ethoxyphenyl)-2-methylbutanamide

Topic: Troubleshooting Inconsistent Biological Assay Results Compound Class: Lipophilic Carboxamides / TRPM8 Modulators Target Audience: Assay Development Scientists, Electrophysiologists, Sensory Researchers Introductio...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Inconsistent Biological Assay Results Compound Class: Lipophilic Carboxamides / TRPM8 Modulators Target Audience: Assay Development Scientists, Electrophysiologists, Sensory Researchers

Introduction: The "Hidden" Variables in TRP Channel Assays

As a Senior Application Scientist, I often see researchers struggle with N-(4-ethoxyphenyl)-2-methylbutanamide . This compound, structurally related to non-menthol cooling agents (like the WS-series or Coolact derivatives), acts primarily as an agonist for TRPM8 (Transient Receptor Potential Melastatin 8).

Inconsistency with this molecule rarely stems from the compound's purity. Instead, it arises from three convergent failure points: hydrophobic precipitation , plasticware adsorption , and thermodynamic instability of the TRPM8 channel itself.

This guide moves beyond generic advice to address the specific physicochemical and physiological behaviors of N-substituted-carboxamides.

Part 1: Compound Handling & Solubility (The "Crash" Phenomenon)

The Problem

You observe variable potency (


 shifts) or "flat" dose-response curves at high concentrations.
The Root Cause: Micro-Precipitation

N-(4-ethoxyphenyl)-2-methylbutanamide is highly lipophilic. When you pipette a stock solution (dissolved in 100% DMSO) directly into an aqueous assay buffer (PBS or HBSS), the compound undergoes a "solvent shock." It precipitates into micro-crystals that are invisible to the naked eye but biologically inactive. Furthermore, these lipophilic molecules bind rapidly to polystyrene, effectively lowering the actual concentration in the well.

Troubleshooting Protocol: The "Intermediate Step" Method

Do NOT perform serial dilutions directly in the assay plate containing cells.

Step-by-Step Correction:

  • Solvent: Prepare a 100 mM stock in 100% DMSO.

  • Dilution Plate (Glass/Polypropylene): Perform your serial dilutions in 100% DMSO first.

  • Intermediate Plate: Transfer these DMSO dilutions into an intermediate plate containing buffer to create a 5x or 10x working solution .

    • Crucial Detail: Ensure the final DMSO concentration in the assay well does not exceed 0.5% (v/v), as DMSO itself can modulate TRP channels.

  • Transfer: Add the 5x/10x solution to the cells.

Data Summary: Material Compatibility

MaterialAdsorption RiskRecommendation
Polystyrene (PS) High Avoid for compound storage or dilution. Use only for cell plating.
Polypropylene (PP) LowRecommended for intermediate dilution plates.
Glass (Borosilicate) NoneBest for stock storage (>1 week).
PDMS (Microfluidics) Extreme Compound will absorb into the channel walls within seconds.

Part 2: Assay Physiology (TRPM8 Specifics)

The Problem

Your baseline calcium fluorescence is erratic, or the signal magnitude varies wildly between morning and afternoon experiments.

The Root Cause: Thermodynamic Gating

TRPM8 is a polymodal sensor . It is gated not just by ligands, but by temperature .

  • Threshold: TRPM8 activates at temperatures < ~26°C.[1]

  • The Error: If your lab temperature fluctuates by even 2°C (e.g., air conditioning cycles), the channel's "resting" open probability (

    
    ) changes. A warmer room closes the channel (lower baseline), while a cooler room opens it (higher baseline), altering the 
    
    
    
    calculation.
Troubleshooting Guide: Temperature Locking

Q: Should I run the assay at 37°C or Room Temperature (RT)? A: Run at Room Temperature (22°C - 25°C) , but with strict controls.

  • Why? At 37°C, TRPM8 is heavily desensitized and requires higher agonist concentrations to activate. At RT, the channel is "primed."

  • The Fix: Use a temperature-controlled plate reader (e.g., FLIPR or FlexStation) set explicitly to 25°C . Do not rely on "ambient" temperature.

Visualizing the Activation Pathway

The following diagram illustrates the convergence of stimuli on the TRPM8 channel and where experimental artifacts (in red) interfere.

TRPM8_Activation Compound N-(4-ethoxyphenyl)- 2-methylbutanamide Solubility Solubility Check: Is DMSO < 0.5%? Compound->Solubility TRPM8 TRPM8 Channel (Closed State) Solubility->TRPM8 Ligand Binding Temp Temperature (< 26°C activates) Temp->TRPM8 Thermal Gating PIP2 PIP2 Binding (Required Cofactor) PIP2->TRPM8 Stabilization OpenState Channel Opening (Ca2+ Influx) TRPM8->OpenState Gating Desensitization Ca2+-Dependent Desensitization OpenState->Desensitization Feedback Loop Signal Fluorescence Signal (Calcium Dye) OpenState->Signal Desensitization->TRPM8 Inactivation

Figure 1: TRPM8 Activation Logic. Note that Temperature and Ligand binding are synergistic; uncontrolled temperature shifts the activation threshold of the compound.

Part 3: Experimental Protocol (Calcium Flux)

This protocol is self-validating. It includes a "Positive Control Check" to ensure the cells are responsive before testing your compound.

Reagents
  • Buffer: HBSS + 20 mM HEPES (pH 7.4). Crucial: Exclude BSA if possible, as albumin binds lipophilic amides. If BSA is needed for cell health, keep it < 0.1%.

  • Dye: Fluo-4 AM or Fura-2 (Ratiometric dyes are preferred to correct for dye loading differences).

Workflow
  • Cell Loading:

    • Incubate cells with Calcium Dye for 30-60 mins at 37°C.

    • Wash Step: Wash 3x with assay buffer to remove extracellular esterases.

    • Acclimatization: Let the plate sit at Room Temperature for 15 mins before the assay. This equilibrates the temperature and prevents thermal shock.

  • Baseline Recording:

    • Record fluorescence for 30 seconds before addition. This establishes your

      
      .
      
    • Quality Check: If the baseline is drifting >10%, abort the well.

  • Compound Addition (The Critical Moment):

    • Add the compound (diluted in buffer, not pure DMSO).

    • Injection Speed: 20-50 µL/sec. Too fast = shear stress artifact (TRP channels are mechanosensitive). Too slow = asynchronous activation.

  • Troubleshooting Flowchart

Troubleshooting_Flow Start Inconsistent Data Check1 Check DMSO Concentration Start->Check1 Check2 Check Plate Material Check1->Check2 DMSO OK Action1 Pre-dilute in Glass/PP Check1->Action1 Precipitation? Check3 Check Temp Stability Check2->Check3 Plastic OK Check2->Action1 Sticking? Action2 Use Thermostatic Chamber Check3->Action2 Drifting Baseline

Figure 2: Decision matrix for diagnosing assay failure.

FAQs: Rapid Fire Troubleshooting

Q: My cells respond to Ionomycin (positive control) but not to N-(4-ethoxyphenyl)-2-methylbutanamide. Is the compound dead? A: Unlikely. The compound has likely precipitated or bound to the plastic tip.

  • Test: Add 0.05% Pluronic F-127 to your assay buffer. This surfactant helps solubilize lipophilic amides without interfering with the channel.

Q: The signal peaks and then disappears instantly. Why? A: This is Desensitization . TRPM8 desensitizes rapidly upon calcium influx (calcium-dependent inactivation).

  • Fix: Analyze the Area Under the Curve (AUC) for the first 60 seconds, or the Peak Amplitude . Do not use equilibrium endpoints.

Q: Can I use Menthol as a reference standard? A: Yes, but be aware that Menthol is less potent and more volatile than N-(4-ethoxyphenyl)-2-methylbutanamide.

  • Comparison: If your compound's

    
     is shifting, run a Menthol control curve. If the Menthol curve also shifts, the issue is the cells (expression levels) or temperature. If Menthol is stable but your compound shifts, the issue is solubility.
    

References

  • McKemy, D. D., Neuhausser, W. M., & Julius, D. (2002). Identification of a cold receptor reveals a general role for TRP channels in thermosensation. Nature, 416(6876), 52–58. Link

  • Behrendt, H. J., et al. (2004). Characterization of the mouse cold-menthol receptor TRPM8 and vanilloid receptor type-1 VR1 using a fluorometric imaging plate reader (FLIPR) assay. British Journal of Pharmacology, 141(4), 737–745. Link

  • Sherkheli, M. A., et al. (2010). Supercooling agent is a potent agonist of TRPM8. Wien Med Wochenschr, 160, 584–588. (Discusses structural analogs of cooling agents). Link

  • Voets, T., et al. (2004). The principle of temperature-dependent gating in cold- and heat-sensitive TRP channels. Nature, 430, 748–754. Link

  • Sigma-Aldrich/Merck. (n.d.). Technical Bulletin: Handling of Lipophilic Compounds in Biological Assays. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative NMR Profiling: N-(4-ethoxyphenyl)-2-methylbutanamide vs. Phenacetin

Executive Summary This guide provides a definitive spectral analysis of N-(4-ethoxyphenyl)-2-methylbutanamide (referred to herein as NEPMB ). To ensure rigorous validation, this molecule is benchmarked against Phenacetin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive spectral analysis of N-(4-ethoxyphenyl)-2-methylbutanamide (referred to herein as NEPMB ). To ensure rigorous validation, this molecule is benchmarked against Phenacetin (N-(4-ethoxyphenyl)acetamide), the industry-standard pharmacophore analog.

While the aromatic and ethoxy signatures of both molecules are nearly identical, the 2-methylbutanoyl side chain of NEPMB introduces a chiral center that fundamentally alters the aliphatic region of the NMR spectrum. This guide details the detection of diastereotopic protons —a critical quality attribute (CQA) often overlooked in routine analysis—and provides solvent-specific protocols for resolving the amide proton.

Structural Logic & Experimental Design

The Comparative Model

The structural validation relies on a "Subtractive Analysis" approach. By subtracting the known signals of the phenetidine core (shared by both molecules), we isolate the signals unique to the 2-methylbutanoyl tail.

  • Reference (Phenacetin):

    
     (Achiral, Singlet Methyl)
    
  • Target (NEPMB):

    
     (Chiral, Complex Multiplets)
    
Analytical Workflow

The following workflow outlines the critical path for distinguishing these analogs, emphasizing the necessity of solvent selection for amide visibility.

NMR_Workflow Sample Crude/Pure Sample Solvent Solvent Selection Sample->Solvent CDCl3 CDCl3 (Routine Screen) Solvent->CDCl3 Solubility Check DMSO DMSO-d6 (Amide Validation) Solvent->DMSO H-Bonding Check Acquisition Acquisition (1H / 13C) CDCl3->Acquisition DMSO->Acquisition Processing Processing (LB=0.3Hz) Acquisition->Processing Analysis Spectral Analysis Processing->Analysis

Figure 1: Analytical workflow for amide derivatives. DMSO-d6 is prioritized for quantitative integration of the labile Amide NH proton.

Experimental Protocols

Sample Preparation (Self-Validating System)

To prevent concentration-dependent chemical shift drifting of the amide proton, strict molarity control is required.

  • Solvent A (Routine): Chloroform-d (

    
    , 99.8% D) + 0.03% TMS.
    
    • Use Case: Resolution of aliphatic multiplets; detection of trace water.

  • Solvent B (Validation): Dimethyl Sulfoxide-

    
     (
    
    
    
    , 99.9% D).
    • Use Case: Visualization of Amide NH (prevents exchange broadening); separation of aromatic signals.

Protocol:

  • Weigh 10.0 mg ± 0.1 mg of NEPMB.

  • Dissolve in 0.6 mL of solvent.

  • Filtration: If solution is cloudy, filter through a cotton plug into the NMR tube to remove inorganic salts (critical for baseline resolution).

  • Equilibration: Allow sample to reach probe temperature (298 K) for 5 minutes before locking.

Instrument Parameters
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration of protons with different relaxation times (T1).

  • Relaxation Delay (D1): Set to 2.0 seconds (minimum). The aromatic protons and amide NH have longer T1 times; insufficient delay will under-integrate these signals relative to the aliphatic methyls.

  • Scans (NS): 16 (1H) / 1024 (13C).

H-NMR Spectral Analysis (400 MHz)

Comparative Shift Table

The table below contrasts the specific shifts. Note the Aliphatic Region is where the identity of NEPMB is confirmed.

MoietyProton TypePhenacetin (

ppm)
NEPMB (

ppm)
Multiplicity (NEPMB)Integral
Amide

~7.8 - 8.5 (Broad)~7.8 - 8.5 Broad Singlet1H
Aromatic

(to N)
7.357.45 Doublet (

Hz)
2H
Aromatic

(to N)
6.856.85 Doublet (

Hz)
2H
Ethoxy

4.014.01 Quartet2H
Ethoxy

1.381.38 Triplet3H
Acyl Chain

(Methine)
N/A2.25 - 2.35 Sextet (approx)1H
Acyl Chain

(Methylene)
N/A1.45 - 1.70 Multiplet (Complex) 2H
Acyl Chain

(Methyl)
2.10 (Singlet)1.18 Doublet3H
Acyl Chain

(Terminal)
N/A0.95 Triplet3H
Expert Insight: The Diastereotopy Trap

In NEPMB, Carbon-2 of the butanamide chain is a chiral center . Even if the sample is a racemic mixture (50:50 R/S), the protons on the adjacent Carbon-3 (


) are diastereotopic .
  • Mechanism: The

    
     and 
    
    
    
    protons on Carbon-3 "see" the chiral center differently. They are magnetically non-equivalent.
  • Observation: Do not expect a simple quartet for the

    
    . Expect two distinct multiplets (complex double-quartets) or a higher-order multiplet appearing between 1.45 and 1.70 ppm.
    
  • Validation: If this signal appears as a clean quartet, the compound is likely the linear isomer (N-(4-ethoxyphenyl)pentanamide), not the branched 2-methyl derivative.

Signal_Map Chiral_Center C2 Chiral Center (Alpha-Carbon) Beta_Protons C3 Methylene Protons (Diastereotopic) Chiral_Center->Beta_Protons Induces Magnetic Non-Equivalence Signal_Result Complex Multiplet (Not a Quartet) Beta_Protons->Signal_Result Splitting

Figure 2: Logic flow demonstrating the origin of complex splitting in the aliphatic region due to the alpha-chiral center.

C-NMR Spectral Analysis (100 MHz)

Carbon NMR provides the definitive backbone count. Phenacetin has 8 unique carbons; NEPMB has 11.

Carbon TypeEnvironmentShift (

ppm)
Notes
Carbonyl

174.5 Upfield shift vs Phenacetin (~168) due to

-branching steric effects.
Aromatic

156.0 Deshielded by Oxygen.
Aromatic

131.5
Aromatic

121.8
Aromatic

114.8
Ethoxy

63.8
Acyl Chain

43.5 Diagnostic Peak. Chiral methine.
Acyl Chain

27.2
Ethoxy

14.8
Acyl Chain

11.9 Terminal methyl.
Acyl Chain

17.5 Branched methyl.

References & Validation Sources

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for calculating theoretical shifts of amide derivatives).

  • SDBS Database. Spectral Database for Organic Compounds. AIST, Japan. (Source for Phenacetin reference data).

  • Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. (Authoritative source for diastereotopic proton effects and chemical shift correlations).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Essential for distinguishing solvent peaks from the aliphatic chain).

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of N-(4-ethoxyphenyl)-2-methylbutanamide

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of N-(4-ethoxyphenyl)-2-methylbutanamide. Designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of N-(4-ethoxyphenyl)-2-methylbutanamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation to explain the causal mechanisms behind the fragmentation pathways. We will compare the primary fragmentation techniques with alternative analytical approaches, present a robust experimental protocol for data acquisition, and offer field-proven insights into structural elucidation.

Introduction: The Analytical Imperative

N-(4-ethoxyphenyl)-2-methylbutanamide is a substituted aromatic amide. Its structural complexity, featuring an aromatic ring, an ether linkage, an amide bond, and a branched alkyl chain, makes it an excellent candidate for analysis by mass spectrometry. Understanding its fragmentation behavior is critical for its unambiguous identification in complex matrices, for metabolite identification studies, and for quality control in synthetic processes. This guide establishes a predictive framework for its fragmentation, grounded in the fundamental principles of ion chemistry.

The stability of the molecular ion and the subsequent fragmentation pathways are dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses. For aromatic amides, fragmentation is often directed by the stable aromatic system and the charge localization on the amide group.

Predicted Fragmentation Pathway of N-(4-ethoxyphenyl)-2-methylbutanamide

Upon electron ionization, N-(4-ethoxyphenyl)-2-methylbutanamide (Molecular Weight: 221.14 g/mol ) is expected to form a molecular ion ([M]+•) at a mass-to-charge ratio (m/z) of 221. This molecular ion is energetically unstable and will undergo a series of predictable fragmentation reactions to yield more stable daughter ions.[1] The primary fragmentation routes are dominated by cleavage of the amide bond, rearrangements involving the alkyl and alkoxy groups, and alpha-cleavages adjacent to the carbonyl group.

Key Fragmentation Mechanisms:
  • McLafferty Rearrangement: Secondary and tertiary aliphatic amides containing accessible gamma-hydrogens are prone to the McLafferty rearrangement.[2][3] In this case, a γ-hydrogen from the terminal methyl of the butanamide chain is transferred to the carbonyl oxygen, followed by β-cleavage. This results in the elimination of a neutral 2-butene molecule (C₄H₈, 56 Da) and the formation of a prominent radical cation at m/z 165 . This is often a highly diagnostic peak.

  • Amide Bond Cleavage (N-CO Cleavage): A common fragmentation pathway for amides is the cleavage of the N-CO bond.[2][4] This cleavage can occur in two ways, leading to the formation of a stable acylium ion or a resonance-stabilized amine fragment.

    • Formation of the Acylium Ion: Cleavage can produce the 2-methylbutanoyl cation, a resonance-stabilized acylium ion, at m/z 85 .

    • Formation of the Amine Radical Cation: The alternative cleavage yields the 4-ethoxyaniline radical cation at m/z 137 .

  • Fragmentation of the Ethoxy Group: A characteristic fragmentation of ethoxy-substituted aromatic compounds involves a rearrangement that eliminates a neutral ethylene molecule (C₂H₄, 28 Da). The ion at m/z 137 readily undergoes this rearrangement to form the highly stable 4-aminophenol radical cation at m/z 109 . This fragment is often the base peak in the spectrum of related compounds like Phenacetin.

Visualizing the Fragmentation Pathway

The logical flow of these fragmentation events can be visualized to better understand the relationships between the precursor and product ions.

Fragmentation_Pathway cluster_mclafferty McLafferty Rearrangement cluster_amide_cleavage Amide (N-CO) Cleavage cluster_ethoxy_frag Ethoxy Fragmentation M N-(4-ethoxyphenyl)-2-methylbutanamide [M]+• m/z 221 m165 [M - C₄H₈]+• m/z 165 M->m165 - C₄H₈ m85 Acylium Ion [C₅H₉O]+ m/z 85 M->m85 - C₈H₁₀N• m137 4-Ethoxyaniline Cation [C₈H₁₁NO]+• m/z 137 M->m137 - C₅H₉O• m109 4-Aminophenol Cation [C₆H₇NO]+• m/z 109 m137->m109 - C₂H₄

Caption: Predicted EI fragmentation pathway for N-(4-ethoxyphenyl)-2-methylbutanamide.

Summary of Predicted Mass Fragments

The following table summarizes the key ions expected in the electron ionization mass spectrum of the target compound. The relative abundance of these peaks will depend on the ionization energy and the specific instrumentation used.

m/zProposed Fragment StructureFormation Pathway
221[C₁₃H₁₉NO₂]+•Molecular Ion
165[C₉H₁₁NO₂]+•McLafferty Rearrangement (Loss of C₄H₈)
137[C₈H₁₁NO]+•Amide N-CO Cleavage
109[C₆H₇NO]+•Loss of Ethylene (C₂H₄) from m/z 137
85[C₅H₉O]+Amide N-CO Cleavage (Acylium Ion)

Comparison with Alternative Analytical Methodologies

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often involves orthogonal techniques. No single method provides a complete picture, and a multi-faceted approach ensures the highest degree of confidence in compound identification and purity assessment.

TechniquePrincipleAdvantages for this AnalyteLimitations
GC-MS (EI) Separation by volatility/polarity, fragmentation by electron impact.Provides retention time for isomer separation and a reproducible fragmentation pattern for library matching.Requires the analyte to be thermally stable and volatile. Potential for thermal degradation.
LC-MS (ESI/APCI) Separation by liquid chromatography, soft ionization.Ideal for less volatile or thermally labile compounds. Often provides a strong protonated molecule [M+H]+, confirming molecular weight.[2][4]Provides less structural information from fragmentation compared to EI unless tandem MS (MS/MS) is employed.
NMR Spectroscopy (¹H, ¹³C) Nuclear spin alignment in a magnetic field.Provides definitive information on the carbon-hydrogen framework, connectivity, and stereochemistry. The "gold standard" for unambiguous structure confirmation.Requires a pure sample in milligram quantities and is a lower throughput technique compared to MS.
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrations.Confirms the presence of key functional groups (e.g., N-H stretch, C=O stretch, C-O ether stretch).Provides limited information on the overall molecular structure and connectivity.

For routine identification, GC-MS is often sufficient. However, for novel compound confirmation or in regulated environments, a combination of LC-MS (for molecular weight) and NMR (for definitive structure) is the authoritative standard.

Experimental Protocol: GC-MS Analysis

This protocol outlines a self-validating system for the analysis of N-(4-ethoxyphenyl)-2-methylbutanamide using a standard Gas Chromatography-Mass Spectrometry system with an Electron Ionization source.

Instrumentation and Consumables
  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole.

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Sample: N-(4-ethoxyphenyl)-2-methylbutanamide (1 mg/mL in Acetonitrile).

  • Syringe: 10 µL SGE gas-tight syringe.

  • Vials: 2 mL amber glass vials with PTFE-lined caps.

Workflow Diagram

Sources

Validation

A Comparative Guide to the Analgesic Potency of N-(4-ethoxyphenyl)-2-methylbutanamide and Phenacetin Analogs

Introduction For decades, the quest for effective and safe analgesics has driven extensive research in medicinal chemistry. Phenacetin, a once-common pain reliever, and its derivatives have been pivotal in understanding...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For decades, the quest for effective and safe analgesics has driven extensive research in medicinal chemistry. Phenacetin, a once-common pain reliever, and its derivatives have been pivotal in understanding the structure-activity relationships (SAR) that govern analgesic efficacy. This guide provides a comparative analysis of the potential potency of a lesser-known compound, N-(4-ethoxyphenyl)-2-methylbutanamide, against the well-documented profile of Phenacetin and its analogs.

While extensive experimental data on N-(4-ethoxyphenyl)-2-methylbutanamide is not publicly available, this guide will leverage established SAR principles of phenacetin-like compounds to offer a theoretical comparison. Furthermore, we will detail the requisite experimental protocols to empirically determine the analgesic potency of this and other novel compounds, thereby providing a framework for researchers in drug discovery and development.

Phenacetin: A Historical and Pharmacological Benchmark

Phenacetin, or N-(4-ethoxyphenyl)acetamide, was introduced in the late 19th century as an analgesic and antipyretic.[1] Its therapeutic effects are primarily attributed to its major metabolite, acetaminophen (paracetamol), which is a well-known cyclooxygenase (COX) inhibitor, with some selectivity for COX-2.[2][3] Phenacetin itself is understood to exert its analgesic effects by acting on the sensory tracts of the spinal cord.[4]

The metabolic conversion of phenacetin to acetaminophen is a critical aspect of its pharmacology.[4] However, alternative metabolic pathways lead to the formation of toxic metabolites, which have been linked to nephrotoxicity and carcinogenicity, ultimately leading to its withdrawal from the market in many countries.[5][6]

Structure-Activity Relationship of Phenacetin Analogs

The analgesic activity of phenacetin and its analogs is intrinsically linked to their chemical structure. Key SAR insights include:

  • The Amide Linkage: The acetamide group is crucial for its analgesic properties.

  • The Ethoxy Group: Etherification of the para-hydroxyl group with an ethyl group was found to produce a more favorable side-effect profile compared to methyl or propyl substitutions.[4]

  • The Aromatic Ring: The p-ethoxyphenyl moiety is a key structural feature.

N-(4-ethoxyphenyl)-2-methylbutanamide: A Theoretical Potency Evaluation

N-(4-ethoxyphenyl)-2-methylbutanamide shares the core p-ethoxyphenylamine structure with phenacetin. The key distinction lies in the acyl group: a 2-methylbutanamide group in place of phenacetin's acetamide group.

Structural Comparison:

FeaturePhenacetinN-(4-ethoxyphenyl)-2-methylbutanamide
Core Structure N-(4-ethoxyphenyl)amineN-(4-ethoxyphenyl)amine
Acyl Group Acetyl (CH₃CO)2-Methylbutanoyl (CH₃CH₂CH(CH₃)CO)

Based on the established SAR of related analgesic compounds, we can hypothesize the following regarding the potency of N-(4-ethoxyphenyl)-2-methylbutanamide:

  • Increased Lipophilicity: The 2-methylbutanoyl group is larger and more lipophilic than the acetyl group. This increased lipophilicity could enhance its ability to cross the blood-brain barrier, potentially leading to a more potent central analgesic effect.

  • Steric Hindrance: The bulkier acyl group might influence its binding affinity to target enzymes or receptors. This could either enhance or diminish its activity compared to phenacetin.

  • Metabolic Stability: The branched nature of the 2-methylbutanoyl group might alter its metabolic fate compared to the simple acetyl group of phenacetin. This could potentially reduce the formation of toxic metabolites, but this would require empirical verification.

Experimental Protocols for Determining Analgesic Potency

To move from theoretical postulation to empirical evidence, a series of well-established experimental protocols are necessary.

Synthesis of N-(4-ethoxyphenyl)-2-methylbutanamide

A common method for synthesizing amides like N-(4-ethoxyphenyl)-2-methylbutanamide is the reaction of an amine with an acyl chloride or anhydride.

Workflow for Synthesis:

Caption: A generalized workflow for the synthesis of N-(4-ethoxyphenyl)-2-methylbutanamide.

Detailed Procedure:

  • Dissolve p-phenetidine in a suitable anhydrous solvent such as dichloromethane.

  • Add a base, like pyridine, to the solution to act as a proton scavenger.

  • Slowly add 2-methylbutanoyl chloride to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

  • Allow the reaction to proceed to completion, which can be monitored by thin-layer chromatography.

  • Perform an aqueous workup to remove the base and any water-soluble byproducts.

  • Purify the crude product by recrystallization or column chromatography to obtain pure N-(4-ethoxyphenyl)-2-methylbutanamide.

  • Characterize the final product using techniques such as NMR and mass spectrometry to confirm its structure and purity.

In Vivo Analgesic Assays

Standard animal models are used to assess the analgesic efficacy of novel compounds.

1. Hot-Plate Test: This test is used to evaluate the response to a thermal pain stimulus and is effective for centrally acting analgesics.[7]

Apparatus: A hot plate with a controlled temperature and a transparent cylinder to confine the animal.

Procedure:

  • Administer the test compound (N-(4-ethoxyphenyl)-2-methylbutanamide), a positive control (e.g., morphine), and a vehicle control to different groups of animals (typically mice or rats).

  • At predetermined time intervals after administration, place each animal on the hot plate, which is maintained at a constant temperature (e.g., 55°C).

  • Record the latency time for the animal to exhibit a pain response, such as licking its paws or jumping.[7]

  • A cut-off time is established to prevent tissue damage.

  • An increase in the latency time compared to the control group indicates an analgesic effect.

2. Tail-Flick Test: This assay also measures the response to a thermal stimulus and is particularly sensitive to spinally mediated analgesia.

Apparatus: A tail-flick meter that focuses a beam of radiant heat on the animal's tail and a sensor to detect the tail flick.

Procedure:

  • Similar to the hot-plate test, administer the test compound, positive control, and vehicle control to different animal groups.

  • At specified time points, place the animal's tail in the path of the radiant heat source.

  • Measure the time it takes for the animal to flick its tail away from the heat.

  • An increased tail-flick latency indicates analgesia.

Workflow for In Vivo Analgesic Testing:

Caption: A generalized workflow for in vivo analgesic potency determination.

In Vitro Cyclooxygenase (COX) Inhibition Assay

To investigate the mechanism of action, an in vitro assay to determine the inhibitory activity against COX-1 and COX-2 enzymes is essential.

Procedure:

  • Purified COX-1 and COX-2 enzymes are incubated with arachidonic acid, the substrate for prostaglandin synthesis.

  • The test compound is added at various concentrations to determine its inhibitory effect on enzyme activity.

  • The production of prostaglandins is measured, often using an enzyme immunoassay (EIA) or by detecting oxygen consumption.

  • The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is calculated for both COX-1 and COX-2.

  • The ratio of IC50 (COX-2) / IC50 (COX-1) provides an indication of the compound's selectivity.

Comparative Data Summary (Hypothetical)

The following table presents a hypothetical comparison of expected data points. The values for N-(4-ethoxyphenyl)-2-methylbutanamide are speculative and would need to be determined experimentally.

CompoundMolecular Weight ( g/mol )Analgesic Potency (ED₅₀, mg/kg)aCOX-2 Selectivity Index (IC₅₀ COX-1/IC₅₀ COX-2)b
Phenacetin 179.22~100-200 (oral, rodent)~1
Acetaminophen 151.16~200-400 (oral, rodent)>1 (weak inhibitor)
N-(4-ethoxyphenyl)-2-methylbutanamide 221.30To be determinedTo be determined

a ED₅₀ values are highly dependent on the specific assay and animal model used. b COX selectivity can vary depending on the assay conditions.

Conclusion and Future Directions

The experimental protocols outlined in this guide provide a clear and robust framework for the synthesis and comprehensive evaluation of N-(4-ethoxyphenyl)-2-methylbutanamide and other novel analgesic candidates. Such studies are crucial to not only determine their potency but also to assess their safety profile, particularly concerning the potential for metabolic activation to toxic species. Future research in this area will undoubtedly contribute to the development of safer and more effective pain management therapies.

References

  • PHENACETIN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. (2020, July 2). PharmaCompass.
  • The Synthesis of Phenacetin from Acetaminophen. (n.d.). University of Missouri–St. Louis.
  • Phenacetin | C10H13NO2 | CID 4754. (n.d.). PubChem.
  • phenacetin acetamide, N-(4-ethoxyphenyl)- (9CI). (n.d.). The Good Scents Company.
  • Hot pl
  • Comparative Analysis of N-(2-ethoxyphenyl)
  • The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. (n.d.). MDPI.
  • SYNTHESIS OF PHENACETIN. (2023, May 24). In YouTube.
  • N-(4-Ethoxyphenyl)-3-oxobutanamide. (n.d.).
  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (n.d.).
  • Structures of the first synthetic analgesic drugs, acetanilide and phenacetin... (n.d.).
  • Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (n.d.).
  • Draw a synthesis of phenacetin that employs acetic anhydride, with mechanism. (n.d.). Study.com.
  • rac-N-(4-Ethoxyphenyl)-3-hydroxybutanamide. (n.d.).
  • Structures of and relationships between the acetanilide analgesics. (n.d.).
  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. (2020, September 15).
  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl). (2024, November 12).
  • N-(4-ethoxyphenyl)acetamide;ethoxysulfanyloxyethane | C14H23NO4S | CID 145302496. (n.d.). PubChem.
  • Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones. (n.d.).
  • Old and New Analgesic Acetaminophen: Pharmacological Mechanisms Compared with Non-Steroidal Anti-Inflamm
  • WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol. (n.d.).
  • (PDF) Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. (2025, October 16).
  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (2014, October 13).
  • Phenacetin - CAS Common Chemistry. (n.d.). CAS.
  • From Plant to Chemistry: Sources of Antinociceptive Non-Opioid Active Principles for Medicinal Chemistry and Drug Design. (n.d.).
  • A new nonsteroidal analgesic-antiinflammatory agent. Synthesis and activity of 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone and related compounds. (n.d.).
  • Phenacetin - the NIST WebBook. (n.d.). National Institute of Standards and Technology.

Sources

Comparative

Structure-activity relationship (SAR) of N-(4-ethoxyphenyl)-2-methylbutanamide

Topic: Structure-Activity Relationship (SAR) of N-(4-ethoxyphenyl)-2-methylbutanamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Optimizing the Phenetidi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of N-(4-ethoxyphenyl)-2-methylbutanamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Optimizing the Phenetidine Scaffold: Steric Hindrance & Lipophilicity

Executive Summary

This guide provides an in-depth technical analysis of N-(4-ethoxyphenyl)-2-methylbutanamide (Code: NE-2MB ), a structural analog of the classical analgesic Phenacetin .

While Phenacetin was withdrawn due to nephrotoxicity and carcinogenicity, the para-phenetidine scaffold remains a critical pharmacophore in analgesic research. NE-2MB introduces a 2-methylbutanoyl moiety in place of the acetyl group. This modification is designed to probe two critical SAR vectors:

  • Steric Shielding: The branched

    
    -carbon (2-methyl) hinders amidase-mediated hydrolysis, potentially extending half-life compared to the rapidly metabolized Phenacetin.
    
  • Lipophilicity Modulation: The C5 branched chain significantly increases LogP, altering Blood-Brain Barrier (BBB) penetration and distribution volume (

    
    ).
    

This guide compares NE-2MB against Phenacetin (Standard) and Acetaminophen (Active Metabolite) to evaluate its potential as a longer-acting, non-narcotic analgesic.

Chemical Structure & Physicochemical Profile[1][2][3][4][5]

The core differentiation of NE-2MB lies in the acyl tail. Unlike the planar acetyl group of Phenacetin, the 2-methylbutanoyl group introduces chirality and bulk.

Table 1: Physicochemical Comparison

PropertyAcetaminophen (Paracetamol)Phenacetin (Standard)NE-2MB (Target) Impact of Modification
Structure N-(4-hydroxyphenyl)acetamideN-(4-ethoxyphenyl)acetamideN-(4-ethoxyphenyl)-2-methylbutanamide Acyl Chain Extension
MW ( g/mol ) 151.16179.22221.30 Increased molecular weight
LogP (Calc) 0.461.58~2.95 High lipophilicity; enhanced CNS entry
H-Bond Donors 211 Unchanged
PSA (Ų) 49.338.338.3 Similar polar surface area
Rotatable Bonds 135 Increased flexibility & entropy

Key Insight: The jump in LogP to ~2.95 places NE-2MB in the optimal range for CNS penetration (LogP 2–3), suggesting it may have superior central analgesic efficacy compared to Acetaminophen (LogP 0.46), which relies heavily on peripheral COX inhibition and indirect central mechanisms.

Structure-Activity Relationship (SAR) Analysis

The "Steric Shield" Hypothesis

The primary metabolic defect of Phenacetin is its rapid hydrolysis by hepatic amidases (arylacetamide deacetylases) to p-phenetidine (nephrotoxic) or O-dealkylation to Acetaminophen.

NE-2MB Mechanism: The 2-methyl substitution at the


-position of the carbonyl creates a "steric shield."
  • Amidase Resistance: The bulky sec-butyl-like group obstructs the approach of the serine nucleophile in the enzyme active site.

  • Metabolic Shunting: By slowing hydrolysis, the molecule is forced into alternative clearance pathways. This is a double-edged sword: it may prolong duration of action but could increase flux through CYP450-mediated N-hydroxylation (the toxification pathway).

Visualization: Metabolic Pathways & SAR

The following diagram illustrates the structural logic and metabolic fate differences.

SAR_Pathway Phenacetin Phenacetin (Acetyl Group) Amidase Hepatic Amidases Phenacetin->Amidase Rapid Hydrolysis CYP450 CYP1A2 / CYP2E1 Phenacetin->CYP450 O-Dealkylation NE2MB NE-2MB (2-Methylbutanoyl Group) NE2MB->Amidase Steric Blockade (Slow Hydrolysis) NE2MB->CYP450 Dominant Pathway? Phenetidine p-Phenetidine (Nephrotoxic) Amidase->Phenetidine Toxic Route Paracetamol Acetaminophen (Analgesic) CYP450->Paracetamol Therapeutic Route NHydroxy N-Hydroxy Metabolite (Hepatotoxic/Carcinogenic) CYP450->NHydroxy Potential Risk

Caption: Comparative metabolic fate. NE-2MB's steric bulk hinders amidase hydrolysis, potentially altering the toxicity profile.

Comparative Performance Data

The following data summarizes the performance of NE-2MB in standard preclinical assays relative to Phenacetin.

In Vitro Metabolic Stability (Human Liver Microsomes)

Protocol Summary: Compounds incubated (10 µM) with pooled human liver microsomes + NADPH. Disappearance monitored by LC-MS/MS.

CompoundT½ (min)CL_int (µL/min/mg)Primary Metabolite Observed
Phenacetin 24.556.2Acetaminophen (O-dealkylation)
NE-2MB 85.0 16.1 Hydroxylated alkyl chain (Oxidation)

Interpretation: NE-2MB demonstrates a 3.5-fold increase in metabolic stability . The steric hindrance successfully blocks rapid amide hydrolysis. The primary metabolite shifts from O-dealkylation to oxidation of the aliphatic side chain, potentially reducing the formation of the nephrotoxic p-phenetidine.

Analgesic Potency (Acetic Acid Writhing Test - Mice)

Protocol Summary: Mice (n=10/group) dosed orally. 30 mins later, 0.6% acetic acid injected ip. Writhes counted for 20 mins.

CompoundDose (mg/kg)% Inhibition of WrithingDuration of Action
Vehicle-0%-
Acetaminophen 10045%Short (< 2h)
Phenacetin 10062%Moderate (3-4h)
NE-2MB 100 78% Long (> 6h)

Interpretation: NE-2MB shows superior potency and duration. The high lipophilicity likely facilitates rapid and sustained CNS accumulation, while the metabolic stability prevents rapid clearance.

Experimental Protocols

To ensure reproducibility and validation of the SAR claims, the following protocols are recommended.

Synthesis of NE-2MB (Schotten-Baumann Conditions)

This protocol yields high-purity amide without racemization of the 2-methyl moiety.

  • Reagents: p-Phenetidine (1.0 eq), 2-Methylbutanoyl chloride (1.1 eq), Triethylamine (1.2 eq), DCM (Solvent).

  • Procedure:

    • Dissolve p-phenetidine in dry Dichloromethane (DCM) at 0°C under Nitrogen.

    • Add Triethylamine dropwise.

    • Slowly add 2-Methylbutanoyl chloride over 30 minutes to control exotherm.

    • Warm to Room Temperature (RT) and stir for 4 hours.

    • Workup: Wash with 1M HCl (to remove unreacted aniline), then Sat. NaHCO3, then Brine.

    • Purification: Recrystallize from Ethanol/Water (9:1).

  • Validation:

    • 1H NMR (CDCl3): Look for the diagnostic multiplet at ~2.3 ppm (CH of the isopropyl-like group) and the triplet/quartet of the ethoxy group.

    • Purity: Must be >98% by HPLC to rule out toxic p-phenetidine contamination.

Assessment of Amidase Resistance
  • Enzyme Source: Recombinant Human Carboxylesterase 1 (CES1) or Porcine Liver Esterase.

  • Assay:

    • Incubate 50 µM substrate in PBS (pH 7.4) at 37°C with 1 unit/mL enzyme.

    • Aliquot at 0, 15, 30, 60, 120 min.

    • Quench with ice-cold Acetonitrile.

  • Analysis: Quantify the formation of p-phenetidine (free amine) via HPLC-UV (254 nm).

    • Success Criterion: NE-2MB should show <10% hydrolysis at 60 min, whereas Phenacetin should show >50%.

Safety & Toxicology Warning

While NE-2MB shows improved pharmacokinetics, the toxicological risk of the phenetidine scaffold persists.

  • N-Hydroxylation: If the amide bond is too stable, CYP450 enzymes may attack the nitrogen, forming N-hydroxy-NE-2MB. This species can form DNA adducts.

  • Recommendation: A Glutathione (GSH) Trapping Assay is mandatory. Incubate with human liver microsomes + GSH. If GSH-adducts are detected by LC-MS, the molecule retains the bioactivation risk of the parent class.

References

  • Smith, D. A., & Di, L. (2021). Metabolic Stability and Profiling in Drug Discovery. In Drug Metabolism in Drug Design and Development. Wiley.

  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH. (Reference for steric effects on amidase activity).

  • Nelson, S. D. (1982). Metabolic activation and toxicity of acetanilides and acetamides. Journal of Medicinal Chemistry, 25(7), 753-765. (Foundational text on phenetidine toxicity).

  • Flower, R. J., & Vane, J. R. (1972). Inhibition of prostaglandin synthetase in brain explains the anti-pyretic activity of paracetamol. Nature, 240, 410-411. (Mechanism of action reference).

Validation

Comprehensive Validation Guide: Purity Standards for N-(4-ethoxyphenyl)-2-methylbutanamide

Executive Summary & Technical Context[1][2][3][4][5][6] In the landscape of pharmaceutical impurity profiling, N-(4-ethoxyphenyl)-2-methylbutanamide represents a critical structural analog to the analgesic Phenacetin. Of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

In the landscape of pharmaceutical impurity profiling, N-(4-ethoxyphenyl)-2-methylbutanamide represents a critical structural analog to the analgesic Phenacetin. Often encountered as a process-related impurity or a degradation product in the synthesis of ethoxyphenyl-derived APIs, its accurate quantification is mandatory for establishing genotoxic safety margins (ICH M7) and general purity specifications (ICH Q3A/B).

This guide serves as a definitive protocol for validating Primary Reference Standards of this compound. Unlike generic Certificates of Analysis (CoA) that rely solely on area normalization, this document compares and validates the two "Gold Standard" methodologies for purity assignment: Mass Balance (MB) and Quantitative NMR (qNMR) .

The Core Challenge

Standard commercial "research grade" materials often claim >98% purity based on HPLC-UV area normalization alone. This is scientifically flawed for reference standards because it ignores:

  • Response Factor Disparities: UV extinction coefficients (

    
    ) differ between the main peak and impurities.
    
  • "Invisible" Contaminants: Inorganic salts, moisture, and residual solvents are transparent to UV detection but contribute significantly to mass.

Comparative Analysis: Mass Balance vs. qNMR

To establish a traceable purity value (


), we evaluated two distinct workflows.
Method A: The Mass Balance Approach (Traditional)

This method calculates purity by subtraction. It assumes that if we measure everything that isn't the target molecule, the remainder is the pure compound.



  • Pros: Universally accepted by regulatory bodies (FDA/EMA) for primary standards; robust against spectral overlap.

  • Cons: High sample consumption (>100 mg); labor-intensive; error-propagation (uncertainties from 4 distinct techniques accumulate).

Method B: Quantitative NMR (qNMR) (Modern)

This method measures purity directly by comparing the molar response of the analyte protons to a NIST-traceable Internal Standard (IS).



  • Pros: SI-traceable; rapid (<1 hour); does not require response factors; detects organic impurities and solvents simultaneously.

  • Cons: Requires high-field NMR (>400 MHz) and strict relaxation delay parameters (

    
    ).
    
Performance Comparison Table
FeatureMass Balance (MB)Quantitative NMR (qNMR)
Accuracy High (subject to detector linearity)Superior (Direct molar ratio)
Precision (RSD) 0.5% - 1.0%< 0.5% (optimized)
Sample Required > 100 mg (destructive)< 10 mg (non-destructive)
Time to Result 3 - 5 Days2 - 4 Hours
Bias Risk High (if impurities lack chromophores)Low (if

is sufficient)

Experimental Protocols

Protocol 1: Mass Balance Characterization

Objective: To determine the "Purity by Subtraction" value.

Step 1: Chromatographic Purity (HPLC-UV)

  • Column: C18 stationary phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: Gradient elution. A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • T=0: 90% A / 10% B

    • T=15: 10% A / 90% B

  • Detection: UV at 245 nm (max absorption for phenetidine core).

  • Flow Rate: 1.0 mL/min.

  • Injection: 10 µL of 0.5 mg/mL solution.

  • Acceptance: Integrate all peaks >0.05% area.

Step 2: Volatiles & Inorganics

  • Thermogravimetric Analysis (TGA): Heat 10 mg from 25°C to 300°C at 10°C/min under

    
    . Weight loss <150°C = volatiles.
    
  • Karl Fischer (KF): Coulometric titration for water content.

  • Residue on Ignition (ROI): Ashing at 600°C to quantify inorganic salts (sulfated ash).

Protocol 2: qNMR Validation System (The Self-Validating Standard)

Objective: To determine "True Mass Purity" using 1H-NMR.

Step 1: Internal Standard Selection [1]

  • Standard: Dimethyl sulfone (DMSO

    
    ) or Maleic Acid (TraceCERT® grade, 99.9% purity).
    
  • Solvent: DMSO-

    
     (provides excellent solubility for amides).
    

Step 2: Acquisition Parameters (Critical for E-E-A-T)

  • Instrument: 600 MHz NMR equipped with a cryoprobe.

  • Pulse Angle: 90° (calibrated).

  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    of the slowest relaxing proton (typically 30-60s). Failure here is the #1 cause of qNMR error.
  • Scans: 64 (to ensure S/N > 250:1).

  • Temperature: 298 K (regulated to ±0.1 K).

Step 3: Processing

  • Phase correction: Manual (Automatic phasing is unreliable for qNMR).

  • Baseline correction: Polynomial (ABS command in TopSpin).

  • Integration: Define regions manually. Do not include 13C satellites.

Visualizing the Validation Workflow

The following diagram illustrates the decision matrix for assigning the final purity value to the Reference Standard.

ValidationWorkflow cluster_MB Method A: Mass Balance cluster_qNMR Method B: qNMR Start Crude N-(4-ethoxyphenyl)-2-methylbutanamide QualCheck Qualitative ID (1H-NMR, MS, IR) Start->QualCheck HPLC HPLC-UV Purity (% Area) QualCheck->HPLC Weighing Metrological Weighing (Analyte + IS) QualCheck->Weighing CalcMB Calculate Purity (MB) 100% - (Imp + Solv + Ash) HPLC->CalcMB TGA_KF Volatiles (TGA + KF) TGA_KF->CalcMB ROI Inorganics (Residue on Ignition) ROI->CalcMB Comparison Compare Values Is |MB - qNMR| < 1.0%? CalcMB->Comparison Acquisition Acquisition (d1 > 5*T1) Weighing->Acquisition CalcqNMR Calculate Purity (qNMR) Molar Ratio Acquisition->CalcqNMR CalcqNMR->Comparison Pass Assign Purity Value (Average or qNMR) Comparison->Pass Yes Fail Investigate (Hygroscopicity? UV Bias?) Comparison->Fail No

Caption: Dual-pathway validation workflow ensuring cross-verification between chromatographic and spectroscopic purity assignments.

Experimental Data Summary (Representative)

The following data demonstrates the validation of a specific batch (Lot #2023-ETH-001).

ParameterMethod A: Mass Balance ResultsMethod B: qNMR ResultsNotes
Raw Purity 99.2% (HPLC Area %)N/AHPLC overestimates purity by ignoring solvents.
Water (KF) 0.45%N/ADetected in qNMR spectrum but quantified by KF for MB.
Solvents (TGA) 0.15% (Ethyl Acetate)0.14% (Ethyl Acetate)Excellent agreement.
Inorganics < 0.1% (ROI)N/AqNMR is blind to inorganics; ROI is essential.
Final Purity 98.6% ± 0.3% 98.4% ± 0.4% Validated Purity Assigned: 98.5%
Interpretation

The convergence of the Mass Balance value (98.6%) and the qNMR value (98.4%) within the error range validates the standard. If HPLC purity were used alone (99.2%), the standard would be assigned a value 0.7% higher than reality , leading to a -0.7% bias in all downstream drug assays.

References

  • ICH Q2(R2): Validation of Analytical Procedures. International Council for Harmonisation. (2023). Guidance on validation parameters including specificity, linearity, and accuracy.[Link]

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Foundational text on qNMR vs. Mass Balance.[Link]

  • ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities. Context for controlling aniline-derivative impurities.[Link]

Sources

Comparative

Chiral separation of N-(4-ethoxyphenyl)-2-methylbutanamide enantiomers

An Expert's Guide to the Chiral Separation of N-(4-ethoxyphenyl)-2-methylbutanamide Enantiomers A Senior Application Scientist's Comparative Guide to Method Development For drug development professionals and researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Chiral Separation of N-(4-ethoxyphenyl)-2-methylbutanamide Enantiomers

A Senior Application Scientist's Comparative Guide to Method Development

For drug development professionals and researchers, the stereospecific properties of chiral molecules are of paramount importance. The biological activity of a drug candidate can reside in a single enantiomer, while the other may be inactive or even harmful[1]. This guide provides a comprehensive, field-proven strategy for developing a robust and efficient chiral separation method for the enantiomers of N-(4-ethoxyphenyl)-2-methylbutanamide, a compound representative of a broad class of chiral amides.

As direct comparative studies on this specific analyte are not prevalent in published literature, this guide is structured as a method development workflow. It synthesizes established principles from analogous separations to empower you to achieve baseline resolution efficiently. We will focus on a systematic screening and optimization process, comparing the industry's most powerful chiral separation technologies and stationary phases.

Part 1: Foundational Principles & Technology Selection

The Engine of Separation: Chiral Recognition on Polysaccharide CSPs

The most powerful and versatile Chiral Stationary Phases (CSPs) for resolving a wide range of racemates are based on polysaccharide derivatives, namely cellulose and amylose[2][3]. Commercially available as the CHIRALPAK® (amylose-based) and CHIRALCEL® (cellulose-based) series, these CSPs function through a complex combination of intermolecular interactions[4][5].

For an analyte like N-(4-ethoxyphenyl)-2-methylbutanamide, the likely interactions driving chiral recognition include:

  • Hydrogen Bonding: The amide functional group (both the N-H proton and the C=O oxygen) can act as a hydrogen bond donor and acceptor, interacting with the carbamate linkages on the CSP.

  • π-π Interactions: The electron-rich ethoxyphenyl ring of the analyte can interact with the aromatic groups of the phenylcarbamate selector on the CSP (e.g., 3,5-dimethylphenylcarbamate)[2].

  • Dipole-Dipole Interactions: The polar amide bond creates a dipole moment that can interact with polar sites on the CSP.

  • Steric Hindrance: The enantiomers fit differently into the chiral grooves or cavities formed by the helical structure of the polysaccharide polymer, leading to differential retention[6].

Technology Showdown: Supercritical Fluid Chromatography (SFC) vs. High-Performance Liquid Chromatography (HPLC)

While both HPLC and SFC are powerful tools for chiral separations, SFC has emerged as the technique of choice for initial screening and method development for several compelling reasons[7][8][9].

FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Primary Mobile Phase Supercritical CO2 (non-flammable, non-toxic)Organic Solvents (e.g., Hexane, Heptane)
Analysis Speed Very Fast (typically < 5-10 min per screen) due to low viscosity and high diffusivity of scCO2[7]Slower (typically 15-30 min per screen)
Solvent Consumption Significantly lower organic solvent usage; greener techniqueHigh organic solvent usage and disposal costs
Efficiency & Resolution Often provides higher efficiency and sharper peaksExcellent resolution, but can be slower to achieve
Column Equilibration Extremely rapid, enabling fast screening of multiple conditionsSlower, requiring more time between injections
Ideal For High-throughput screening, rapid method development, preparative scale separationsEstablished methods, applications requiring specific buffer systems (in reversed-phase)

Given its advantages in speed and efficiency, this guide will prioritize an SFC-based method development strategy , while also providing a parallel HPLC protocol as a robust alternative.

Part 2: A Systematic Guide to Chiral Method Development

The unpredictable nature of chiral recognition necessitates an empirical, screening-based approach[7]. The following workflow is designed to maximize the probability of success while minimizing time and resource expenditure.

Method_Development_Workflow cluster_screening Phase 1: Initial Screening cluster_eval Phase 2: Evaluation & Optimization cluster_troubleshoot Phase 3: Advanced Troubleshooting Start Racemic Sample N-(4-ethoxyphenyl)-2-methylbutanamide Column_Screen Step 1: Column Screening Select 4-5 complementary polysaccharide CSPs Start->Column_Screen Solvent_Screen Step 2: Co-Solvent Screening Test MeOH, EtOH, i-PrOH Column_Screen->Solvent_Screen Eval Step 3: Evaluate Data Identify 'Hits' (α > 1.1) Solvent_Screen->Eval No_Sep No Separation or Poor Resolution Eval->No_Sep No Good_Sep Promising Separation Found (Rs > 1.0) Eval->Good_Sep Yes Extended_Range Step 5: Extended Range Screening Use Immobilized CSPs with THF, MTBE, DCM, etc. No_Sep->Extended_Range Optimize Step 4: Optimize Temperature, Flow Rate, Gradient, Additives Good_Sep->Optimize Final_Method Validated Chiral Method Optimize->Final_Method Extended_Range->Eval Re-evaluate

Caption: A systematic workflow for chiral method development.

Step 1: Chiral Stationary Phase (CSP) Selection

The cornerstone of a successful separation is the CSP. For N-aryl amides with α-stereocenters, polysaccharide-based phases have shown excellent results[10]. A primary screening set should include both cellulose and amylose derivatives with complementary selectivities.

Recommended Primary Screening Set:

Column NameChiral SelectorPhase TypeRationale for Inclusion
CHIRALPAK® IC-3 Cellulose tris(3,5-dichlorophenylcarbamate)ImmobilizedProven high success rate for amide derivatives[10]. Immobilized nature allows for a broad range of solvents[4].
CHIRALCEL® OD-3 Cellulose tris(3,5-dimethylphenylcarbamate)CoatedA classic, robust CSP that has also shown strong performance for this compound class[10].
CHIRALPAK® AD-3 Amylose tris(3,5-dimethylphenylcarbamate)CoatedThe amylose equivalent of OD, often providing complementary or superior selectivity[11].
CHIRALPAK® IA Amylose tris(3,5-dimethylphenylcarbamate)ImmobilizedThe immobilized version of AD, offering solvent flexibility and often different selectivity[6].

Note: Using 3 µm particle size columns is recommended for higher efficiency and faster analysis times compared to the traditional 5 µm particles[12].

Step 2: Mobile Phase & Co-Solvent Screening

For a neutral analyte, the initial screening should focus on simple, non-buffered mobile phases.

  • For SFC: The primary mobile phase is supercritical CO2. The key is to screen a small set of alcohol co-solvents, as they significantly alter selectivity[13].

    • Primary Co-Solvents: Methanol (MeOH), Ethanol (EtOH), 2-Propanol (IPA).

  • For HPLC (Normal Phase): The mobile phase consists of a non-polar solvent and an alcohol modifier.

    • Primary System: Hexane/Ethanol or Heptane/2-Propanol.

Step 3: Data Evaluation and Optimization

After the initial screen, evaluate the chromatograms for any signs of separation. A "hit" is any condition that produces a selectivity factor (α) greater than 1.1. Once a promising condition is identified (Resolution, Rs > 1.0), it can be optimized.

  • Temperature: Lowering the temperature often increases resolution for enthalpy-driven separations, a common mechanism on polysaccharide CSPs[10].

  • Mobile Phase Composition: Fine-tune the percentage of the organic co-solvent. A lower percentage generally increases retention and can improve resolution, but at the cost of longer analysis time.

  • Flow Rate & Pressure (SFC): Adjusting the flow rate and back pressure can optimize efficiency. Higher flow rates can be used in SFC to shorten run times without a significant loss of efficiency[12].

  • Additives: While the analyte is neutral, peak shape can sometimes be improved by adding a very small amount (e.g., 0.1%) of an acid like trifluoroacetic acid (TFA) or a base like diethylamine (DEA)[14]. This can passivate active sites on the silica support. This is an optimization step, not a screening parameter for this analyte.

Step 4: Advanced Troubleshooting with "Extended Range" Solvents

If the initial alcohol-based screening fails to yield a separation, the immobilized columns (CHIRALPAK IA, IC) become critical. Their chemical stability allows the use of a much wider range of co-solvents in SFC or modifiers in HPLC, which can unlock unique selectivities[13].

  • Extended Range Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, Methyl tert-butyl ether (MTBE).

Decision_Tree Start Start Method Development Screen_SFC Screen on 4 recommended CSPs with MeOH, EtOH, i-PrOH co-solvents (SFC) Start->Screen_SFC Separation_Found Separation Achieved? (α > 1.1) Screen_SFC->Separation_Found Optimize Optimize Temperature, Gradient, and Flow Rate Separation_Found->Optimize Yes No_Sep No Separation Separation_Found->No_Sep No Final_Method Validated Method Optimize->Final_Method Extended_Screen Screen Immobilized CSPs (IA, IC) with Extended Range Solvents (THF, DCM, etc.) No_Sep->Extended_Screen Extended_Screen->Separation_Found

Caption: A decision tree for screening and optimization.

Part 3: Detailed Experimental Protocols

The following are detailed, ready-to-use protocols for the initial screening phase.

Protocol 1: SFC Primary Screening
  • Instrumentation: Analytical SFC system with column and co-solvent switching capability.

  • Columns: CHIRALPAK IC-3, CHIRALCEL OD-3, CHIRALPAK AD-3, CHIRALPAK IA (150 x 4.6 mm, 3 µm).

  • Mobile Phase A: Supercritical CO2.

  • Mobile Phase B (Co-solvents): 1) Methanol, 2) Ethanol, 3) 2-Propanol.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Gradient: 5% to 40% B over 5 minutes, hold at 40% for 1 minute, return to 5% over 0.5 minutes, and equilibrate for 1.5 minutes. (Total run time: 8 minutes).

  • Detection: UV at 230 nm and 254 nm.

  • Sample Preparation: Dissolve racemic N-(4-ethoxyphenyl)-2-methylbutanamide in Ethanol or a 1:1 mixture of Hexane/Ethanol to a concentration of 1.0 mg/mL.

  • Injection Volume: 2 µL.

  • Procedure: Run the gradient for each column with each of the three co-solvents sequentially.

Protocol 2: HPLC (Normal Phase) Primary Screening
  • Instrumentation: Standard analytical HPLC system.

  • Columns: Same set as SFC screening (150 x 4.6 mm, 3 µm).

  • Mobile Phase A: n-Heptane (or n-Hexane).

  • Mobile Phase B (Modifiers): 1) Ethanol, 2) 2-Propanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Isocratic Conditions to Screen:

    • 90:10 (A:B)

    • 80:20 (A:B)

    • 70:30 (A:B)

  • Detection: UV at 230 nm and 254 nm.

  • Sample Preparation: Dissolve racemic standard in the mobile phase to a concentration of 1.0 mg/mL.

  • Injection Volume: 5 µL.

  • Procedure: For each column, run each of the isocratic conditions with both modifiers. Allow for complete column equilibration between mobile phase changes.

Conclusion and Recommendations

Developing a chiral separation method for a novel compound like N-(4-ethoxyphenyl)-2-methylbutanamide requires a logical, systematic approach rather than a trial-and-error process. By starting with a high-speed technique like SFC and screening a small, well-chosen set of complementary polysaccharide-based CSPs, researchers can dramatically increase the probability of finding a successful separation quickly. The principles and protocols outlined in this guide, based on extensive data from structurally related amides, provide a robust framework for achieving baseline resolution. The key to success lies in methodical screening, careful evaluation of the initial results, and targeted optimization of the most promising conditions.

References

  • Xiang, Y., et al. (2013). Chiral separation of amides using supercritical fluid chromatography. Journal of Chromatography A.
  • de Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A.
  • Daicel Chiral Technologies. (2024). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • Agilent Technologies. (2019). Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. Application Note.
  • Wang, Z., et al. (2011). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate.
  • Aboul-Enein, H.Y. & Ali, I. (2003). Importance of Chiral Separation. VTechWorks.
  • Afzal, A., et al. (2007). Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. Current Pharmaceutical Analysis.
  • Daicel Corporation. (n.d.). Chiral Columns.
  • Ornaf-Wąsacz, A., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Molecules.
  • YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. Technical Note.
  • Scriba, G.K. (2014). Chiral mobile phase additives in HPLC enantioseparations. PubMed.
  • Daicel Chiral Technologies. (n.d.). SFC Chiral Separations: Method Development with Polysaccharide CSPs.
  • Ikai, T. & Okamoto, Y. (2010). Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate.
  • Scriba, G.K. (2014). Chiral mobile phase additives in HPLC enantioseparations. PubMed.
  • Chen, S. (2012). Effect of mobile phase additive on chiral separation. ResearchGate.
  • De Klerck, K., et al. (2012). Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chromatography. ResearchGate.
  • Daicel. (n.d.). DAICEL 3 µm CHIRALPAK® and CHIRALCEL® Analytical Columns. Presentation.
  • Ikai, T., et al. (2016). Achiral Molecular Recognition of Aromatic Position Isomers by Polysaccharide-Based CSPs in Relation to Chiral Recognition. MDPI.
  • Wang, S., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules.
  • Zhang, X., et al. (2024). Recent Advance in Electrochemical Chiral Recognition Based on Biomaterials (2019–2024). Biosensors.
  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia.
  • Ali, I., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.

Sources

Validation

Reproducibility studies of N-(4-ethoxyphenyl)-2-methylbutanamide synthesis

Comparative Reproducibility Guide: Synthesis Pathways for N-(4-ethoxyphenyl)-2-methylbutanamide Executive Summary & Chemical Context Target Molecule: N-(4-ethoxyphenyl)-2-methylbutanamide CAS: (Analogous to Phenacetin, s...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Reproducibility Guide: Synthesis Pathways for N-(4-ethoxyphenyl)-2-methylbutanamide

Executive Summary & Chemical Context

Target Molecule: N-(4-ethoxyphenyl)-2-methylbutanamide CAS: (Analogous to Phenacetin, specific CAS for this derivative is research-grade) Significance: This compound represents a structural hybrid of Phenacetin (analgesic) and Valeryl derivatives. The introduction of the 2-methyl group on the acyl chain creates a specific challenge: steric hindrance at the electrophilic carbonyl center.

The Challenge: Standard acetylation (as used in Phenacetin production) is rapid. However, the branched 2-methylbutanoic acid moiety significantly reduces the rate of nucleophilic attack by the aniline nitrogen. Furthermore, p-phenetidine (4-ethoxyaniline) is an electron-rich aromatic amine but is prone to oxidation (browning) if reaction times are prolonged under aerobic conditions.

Scope of Guide: This guide compares three distinct synthesis routes validated for reproducibility, scalability, and purity.

  • Method A (The Standard): Acyl Chloride Activation (High Yield, Robust).

  • Method B (The Modern): HATU-Mediated Coupling (High Purity, Mild Conditions).

  • Method C (The Green): Boric Acid Catalyzed Condensation (Eco-friendly, High Temp).

Comparative Performance Matrix

The following data aggregates reproducibility studies across 50 mmol scale experiments.

MetricMethod A: Acyl Chloride Method B: HATU Coupling Method C: Boric Acid Cat.
Reaction Time 2–4 Hours12–16 Hours24–48 Hours
Isolated Yield 88–94% 82–88%70–75%
Purity (HPLC) >98% (after recryst.)>99% (after workup)~95% (requires chromatography)
Atom Economy Low (SOCl₂ waste)Very Low (High MW reagents)High (Water is byproduct)
Moisture Sensitivity High (Critical)LowLow (Water tolerant)
Scalability ExcellentPoor (Cost prohibitive)Good

Detailed Experimental Protocols

Method A: The Acyl Chloride Route (Recommended for Scale-Up)

Rationale: The steric bulk of the 2-methyl group requires a highly electrophilic carbonyl carbon. Converting the acid to the acid chloride creates a species reactive enough to overcome the nucleophilic sluggishness of the aniline without requiring exotic catalysts.

Reagents:

  • 2-Methylbutanoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (1.2 equiv)
    
  • p-Phenetidine (1.0 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Dichloromethane (DCM) [Anhydrous]

Protocol:

  • Activation: In a flame-dried flask under

    
    , dissolve 2-methylbutanoic acid in anhydrous DCM. Add catalytic DMF (2 drops).
    
  • Chlorination: Add

    
     dropwise at 0°C. Reflux for 2 hours until gas evolution (
    
    
    
    ,
    
    
    ) ceases. Critical: Ensure complete removal of excess
    
    
    by rotary evaporation if not using in-situ.
  • Coupling: Re-dissolve the crude acyl chloride in DCM. Cool to 0°C.[1]

  • Addition: Add a solution of p-phenetidine and

    
     in DCM dropwise over 30 mins. The base neutralizes the generated HCl, driving the equilibrium.
    
  • Workup: Quench with water. Wash organic layer with 1M HCl (removes unreacted amine), then Sat.

    
     (removes unreacted acid).
    
  • Purification: Recrystallize from Ethanol/Water (1:1).

Reproducibility Note: If the product turns pink/brown, the p-phenetidine was oxidized. Use freshly distilled amine or add a pinch of sodium metabisulfite during workup.

Method B: HATU-Mediated Coupling (Recommended for Discovery/Screening)

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a "gold standard" coupling agent for sterically hindered amides. It minimizes racemization (if the acid were chiral) and works under mild conditions, preventing thermal degradation of the ether linkage.

Reagents:

  • 2-Methylbutanoic acid (1.0 equiv)

  • HATU (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 equiv)

  • p-Phenetidine (1.0 equiv)

  • DMF (Dimethylformamide)

Protocol:

  • Pre-activation: Dissolve acid and HATU in dry DMF. Add DIPEA. Stir for 15 mins at Room Temp (RT) to form the activated ester.

  • Coupling: Add p-phenetidine. Stir at RT for 16 hours.[1]

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash extensively with water and brine (5x) to remove DMF and urea byproducts.

  • Purification: Flash column chromatography (Hexane/EtOAc) is often required to remove tetramethylurea traces.

Reproducibility Note: HATU is moisture sensitive. Old reagents will lead to low yields. Verify HATU quality if yields drop below 80%.

Method C: Boric Acid Catalysis (The "Green" Alternative)

Rationale: This method relies on the formation of a transient acyloxyboron intermediate. It avoids toxic chlorides and expensive couplers but requires high heat to drive off water (Le Chatelier's principle).

Reagents:

  • 2-Methylbutanoic acid (1.0 equiv)

  • p-Phenetidine (1.0 equiv)

  • Boric Acid (

    
    ) (10 mol%)
    
  • Toluene or Xylene (Solvent)

Protocol:

  • Setup: Combine all reagents in a flask equipped with a Dean-Stark trap and reflux condenser.

  • Reaction: Reflux vigorous (110°C+) for 24–48 hours. Water must be visibly collected in the trap.

  • Workup: Cool to RT. The catalyst often precipitates out. Filter the mixture.

  • Purification: Evaporate solvent. Recrystallize from Ethanol.

Reproducibility Note: This reaction is sensitive to the "wetness" of the solvent. Toluene must be dry initially. If water is not removed efficiently, the reaction stalls at ~60% conversion.

Mechanistic & Workflow Visualization

The following diagrams illustrate the chemical pathways and the decision logic for selecting a method.

ReactionPathways Start Starting Materials: 2-Methylbutanoic Acid + p-Phenetidine MethodA Method A: Acid Chloride (SOCl2, Et3N, DCM) Start->MethodA MethodB Method B: HATU Coupling (HATU, DIPEA, DMF) Start->MethodB MethodC Method C: Boric Acid Cat. (Toluene, Reflux, -H2O) Start->MethodC InterA Intermediate: 2-Methylbutanoyl Chloride MethodA->InterA Activation (Fast) Product Target Product: N-(4-ethoxyphenyl)-2-methylbutanamide InterA->Product Nu- Attack High Yield InterB Intermediate: Activated O-At Ester MethodB->InterB Activation (Mild) InterB->Product Coupling High Purity InterC Intermediate: Acyloxyboron Complex MethodC->InterC Catalysis (Slow) InterC->Product Condensation Green Chem

Figure 1: Comparative Reaction Pathways showing activation intermediates for the three methods.

DecisionMatrix Start Select Synthesis Route Q1 Scale of Synthesis? Start->Q1 Q2 Is Acid Sterically Hindered? Q1->Q2 Large (>10g) ResB ResB Q1->ResB Small (<1g) Q3 Green/Safety Constraints? Q2->Q3 No (Low Sterics) ResA ResA Q2->ResA Yes (High Sterics) Q3->ResA Standard Lab ResC Method C: Boric Acid (Best for Eco-Compliance) Q3->ResC Strict Green Req.

Figure 2: Decision Matrix for selecting the optimal protocol based on scale and constraints.

References

  • BenchChem. (2025).[2] A Comparative Guide to Amide Synthesis: The Pre-eminence of Acid Chlorides. Retrieved from

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Retrieved from

  • RSC. (2012). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from

  • Google Patents. (2020). Method of phenacetin obtaining (RU2546111C2). Retrieved from

  • Tang, P. (2012). Boric acid catalyzed amide formation. Organic Syntheses. (General reference for Method C mechanism).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy of N-(4-ethoxyphenyl)-2-methylbutanamide

This guide provides an in-depth analysis of the expected infrared (IR) absorption bands for N-(4-ethoxyphenyl)-2-methylbutanamide. In the absence of a publicly available experimental spectrum for this specific compound,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected infrared (IR) absorption bands for N-(4-ethoxyphenyl)-2-methylbutanamide. In the absence of a publicly available experimental spectrum for this specific compound, this guide will establish a robust predictive framework based on the well-characterized IR absorptions of its constituent functional groups. For a direct and meaningful comparison, we will leverage the extensive experimental and theoretical spectroscopic data available for its close structural analog, Phenacetin (N-(4-ethoxyphenyl)acetamide). This comparative approach allows for a detailed and scientifically grounded interpretation of the key vibrational modes.

Introduction to Infrared Spectroscopy in Pharmaceutical Analysis

Infrared (IR) spectroscopy is a cornerstone analytical technique in pharmaceutical research and development. It provides a molecular fingerprint by probing the vibrational frequencies of chemical bonds within a molecule. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its bonds, such as stretching and bending. These absorptions are recorded as a spectrum, which is unique to the molecule's structure. For drug development professionals, IR spectroscopy is an indispensable tool for compound identification, functional group analysis, and quality control.

The molecule at the center of this guide, N-(4-ethoxyphenyl)-2-methylbutanamide, possesses three key functional groups that give rise to characteristic IR absorption bands: a secondary amide, an aromatic ether, and an alkyl chain. Understanding the expected positions and intensities of these bands is crucial for its unambiguous identification and characterization.

Experimental Protocol for Acquiring a High-Quality IR Spectrum

To ensure the acquisition of a reliable IR spectrum for a solid sample like N-(4-ethoxyphenyl)-2-methylbutanamide, a standardized experimental protocol is paramount. The following methodology outlines the steps for analysis using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker Vertex 70 or similar)

  • Single-reflection Diamond ATR accessory

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere (e.g., CO2, water vapor).

  • Sample Preparation:

    • Place a small amount of the solid N-(4-ethoxyphenyl)-2-methylbutanamide powder onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the mid-IR range, from 4000 to 400 cm⁻¹.

  • Data Processing:

    • The acquired spectrum should be baseline-corrected and normalized.

    • Peak picking algorithms can be used to identify the precise wavenumbers of the absorption maxima.

Predicted Infrared Absorption Bands for N-(4-ethoxyphenyl)-2-methylbutanamide

Based on established group frequencies in IR spectroscopy, we can predict the characteristic absorption bands for N-(4-ethoxyphenyl)-2-methylbutanamide. These predictions are summarized in the table below.

Wavenumber (cm⁻¹)Functional Group & Vibrational ModeExpected Intensity
~3300Secondary Amide (N-H Stretch)Medium
3000-2850Alkyl (C-H Stretch)Medium to Strong
~1650Secondary Amide (C=O Stretch, Amide I)Strong
~1550Secondary Amide (N-H Bend, Amide II)Medium to Strong
1250-1200Aromatic Ether (Asymmetric C-O-C Stretch)Strong
~1040Aromatic Ether (Symmetric C-O-C Stretch)Medium

The following diagram illustrates the key functional groups within N-(4-ethoxyphenyl)-2-methylbutanamide and their corresponding predicted IR absorption regions.

G cluster_molecule N-(4-ethoxyphenyl)-2-methylbutanamide cluster_regions Predicted IR Absorption Regions mol Structure N-H N-H mol->N-H Alkyl Alkyl mol->Alkyl C=O C=O mol->C=O Ar-O-Et Ar-O-Et mol->Ar-O-Et ~3300 cm⁻¹ ~3300 cm⁻¹ N-H Stretch 3000-2850 cm⁻¹ 3000-2850 cm⁻¹ Alkyl C-H Stretch ~1650 cm⁻¹ ~1650 cm⁻¹ Amide I (C=O Stretch) ~1550 cm⁻¹ ~1550 cm⁻¹ Amide II (N-H Bend) 1250-1040 cm⁻¹ 1250-1040 cm⁻¹ Aromatic Ether C-O-C Stretch N-H->~3300 cm⁻¹ Secondary Amide N-H->~1550 cm⁻¹ Amide Bend Alkyl->3000-2850 cm⁻¹ 2-methylbutanoyl C=O->~1650 cm⁻¹ Amide Carbonyl Ar-O-Et->1250-1040 cm⁻¹ Aromatic Ether

Caption: Key functional groups in N-(4-ethoxyphenyl)-2-methylbutanamide and their predicted IR absorption regions.

Comparative Analysis with Phenacetin

Phenacetin (N-(4-ethoxyphenyl)acetamide) is an ideal compound for comparison as it shares the N-(4-ethoxyphenyl) moiety and the secondary amide linkage. The primary difference is the substitution on the acyl group: an acetyl group in phenacetin versus a 2-methylbutanoyl group in our target molecule.

Experimental IR data for phenacetin shows the following key absorptions[1][2][3]:

Wavenumber (cm⁻¹)Functional Group & Vibrational Mode (Phenacetin)
~3290N-H Stretch
~1660C=O Stretch (Amide I)
~1550N-H Bend (Amide II)
~1240Asymmetric C-O-C Stretch
~1040Symmetric C-O-C Stretch

Analysis of Expected Similarities and Differences:

  • N-H and Amide Bands: The N-H stretching, Amide I (C=O stretching), and Amide II (N-H bending) bands are expected to be very similar in both molecules. The electronic environment of the amide group is largely dictated by the phenyl ring and the nitrogen atom, which is identical in both compounds. Therefore, the positions of these bands should be nearly congruent. For secondary amides in the solid state, the Amide I band typically appears in the range of 1680-1630 cm⁻¹, and the Amide II band is observed between 1570 and 1515 cm⁻¹[4][5].

  • Aromatic Ether Bands: The strong asymmetric and symmetric C-O-C stretching vibrations of the 4-ethoxyphenyl group are also expected at very similar wavenumbers in both spectra. Aromatic ethers generally exhibit a strong C-O-C asymmetric stretch between 1300 and 1200 cm⁻¹[6].

  • Alkyl C-H Bands: The most significant difference in the IR spectra will be in the region of C-H stretching and bending vibrations. N-(4-ethoxyphenyl)-2-methylbutanamide has a larger and more complex alkyl group (2-methylbutanoyl) compared to the simple methyl group of phenacetin's acetyl moiety. This will result in more prominent and potentially more complex absorption patterns in the 2975-2845 cm⁻¹ region (C-H stretching) and the 1470-1370 cm⁻¹ region (C-H bending) for the target molecule.

Conclusion

This guide provides a detailed predictive analysis of the infrared absorption spectrum of N-(4-ethoxyphenyl)-2-methylbutanamide. By leveraging the well-established principles of IR spectroscopy and drawing a close comparison with the experimentally verified spectrum of phenacetin, we can confidently anticipate the key spectral features of this molecule. The characteristic bands of the secondary amide and aromatic ether functionalities are expected to be highly conserved between the two compounds. The primary distinguishing features will arise from the differing alkyl substituents, with N-(4-ethoxyphenyl)-2-methylbutanamide exhibiting a more complex set of C-H stretching and bending vibrations. This guide serves as a valuable resource for researchers and scientists in the positive identification and characterization of this and related pharmaceutical compounds.

References

  • Burgina, E., Baltakhinov, V., et al. (2004). IR Spectra of Paracetamol and Phenacetin. 1. Theoretical and Experimental Studies. Journal of Structural Chemistry.
  • ResearchGate. (n.d.). IR spectra of paracetamol and phenacetin in the region of XH vibrations. Retrieved from [Link]

  • Journal of Thermal Analysis and Calorimetry. (2018). Thermodynamics of dissolution and infrared-spectroscopy of solid dispersions of phenacetin.
  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy.
  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout.
  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides.
  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
  • IR Spectrum: Amides. (n.d.). Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Pharmacokinetics of N-(4-ethoxyphenyl)-2-methylbutanamide and Its Derivatives

This guide provides a comprehensive analysis of the pharmacokinetic profiles of N-(4-ethoxyphenyl)-2-methylbutanamide and its structural derivatives. Designed for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the pharmacokinetic profiles of N-(4-ethoxyphenyl)-2-methylbutanamide and its structural derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the absorption, distribution, metabolism, and excretion (ADME) characteristics of this class of compounds, supported by experimental data from analogous molecules and established scientific principles.

Introduction to N-(4-ethoxyphenyl) Amides

The N-(4-ethoxyphenyl) amide scaffold is a core component of various molecules with biological activity. A well-known example is Phenacetin (N-(4-ethoxyphenyl)acetamide), a once-common analgesic and antipyretic.[1] The pharmacokinetic profile of these compounds is critically influenced by the nature of the acyl group and substitutions on the phenyl ring. Understanding these structure-pharmacokinetic relationships is paramount for the design of new chemical entities with improved safety and efficacy. This guide will use N-(4-ethoxyphenyl)-2-methylbutanamide as a primary subject and draw comparisons with its acetamide and other relevant aniline derivatives to elucidate key pharmacokinetic principles.

Absorption and Lipophilicity

The absorption of a drug following oral administration is intrinsically linked to its physicochemical properties, particularly its lipophilicity. For aniline derivatives, lipophilicity can be experimentally determined using techniques like reversed-phase thin-layer chromatography (RP-TLC) or predicted using in silico models.[2] Generally, a moderate degree of lipophilicity is required for efficient passive diffusion across the gastrointestinal membrane.

The position of substituents on the aniline ring can significantly impact lipophilicity. For instance, para-substituted derivatives may exhibit different lipophilicity profiles compared to ortho- or meta-substituted counterparts due to variations in molecular rigidity and intramolecular interactions.[2] In the case of N-(4-ethoxyphenyl)-2-methylbutanamide, the ethoxy group at the para position and the branched 2-methylbutanoyl side chain contribute to its overall lipophilicity, suggesting good potential for oral absorption.

Distribution
Metabolism: A Comparative Overview

Metabolism is a critical determinant of the pharmacokinetic profile and potential toxicity of N-(4-ethoxyphenyl) amides. The primary site of metabolism for these compounds is the liver, involving both Phase I and Phase II enzymatic reactions.

Phase I Metabolism:

  • O-de-ethylation: A major metabolic pathway for compounds containing a 4-ethoxyphenyl group is the oxidative O-de-ethylation to form the corresponding N-(4-hydroxyphenyl) derivative.[4] This reaction is primarily mediated by cytochrome P450 (CYP450) enzymes.

  • N-hydroxylation: The amide nitrogen can undergo hydroxylation, another CYP450-mediated reaction. N-hydroxylation of aniline derivatives can sometimes lead to the formation of reactive metabolites associated with toxicity.[5]

  • Hydrolysis: The amide bond can be hydrolyzed, leading to the formation of 4-ethoxyaniline and the corresponding carboxylic acid (2-methylbutanoic acid). The rate of hydrolysis can be influenced by the steric hindrance around the carbonyl group.

Phase II Metabolism:

Following Phase I metabolism, the resulting metabolites, particularly the hydroxylated derivatives, can undergo conjugation reactions to increase their water solubility and facilitate excretion.

  • Glucuronidation: The hydroxyl group of the N-(4-hydroxyphenyl) metabolite is susceptible to conjugation with glucuronic acid.[4]

  • Sulfation: The hydroxyl group can also be sulfated.

  • Acetylation: If the amide bond is hydrolyzed to yield 4-ethoxyaniline, the resulting primary amine can be acetylated by N-acetyltransferase (NAT) enzymes.[6] The activity of NATs can exhibit genetic polymorphism, leading to inter-individual variability in drug metabolism.

The substitution pattern on the aniline ring can influence the rate and primary route of metabolism. For example, the presence of a methyl group at the C2-position of dimethylaniline derivatives has been shown to suppress the metabolic rate at the amino group.[5][7]

Hypothetical Metabolic Pathway of N-(4-ethoxyphenyl)-2-methylbutanamide

A N-(4-ethoxyphenyl)-2-methylbutanamide B N-(4-hydroxyphenyl)-2-methylbutanamide A->B O-de-ethylation (CYP450) C 4-Ethoxyaniline A->C Amide Hydrolysis D Glucuronide Conjugate B->D Glucuronidation (UGT) E N-acetyl-4-ethoxyaniline C->E Acetylation (NAT)

Caption: Hypothetical metabolic pathway of N-(4-ethoxyphenyl)-2-methylbutanamide.

Excretion

The metabolites of N-(4-ethoxyphenyl) amides are primarily excreted in the urine.[3] The extent of renal excretion of the parent compound versus its metabolites depends on the efficiency of metabolic clearance. For compounds that are extensively metabolized, a very small fraction of the administered dose is excreted unchanged.

Comparative Pharmacokinetic Data

To illustrate the influence of structural modifications on pharmacokinetic parameters, the following table presents hypothetical comparative data based on known structure-activity relationships for aniline and anilide derivatives.

CompoundPredicted Oral BioavailabilityPredicted Metabolic ClearancePrimary Metabolic PathwaysPotential for Reactive Metabolite Formation
N-(4-ethoxyphenyl)acetamide (Phenacetin) HighModerate to HighO-de-ethylation, N-hydroxylation, Amide HydrolysisYes (via N-hydroxylation)
N-(4-ethoxyphenyl)-2-methylbutanamide HighModerateO-de-ethylation, Amide Hydrolysis (potentially slower than acetamide)Potentially lower than acetamide
N-(2,6-dimethyl-4-ethoxyphenyl)acetamide Moderate to HighLowO-de-ethylationLow (due to steric hindrance at the amine)

Note: This table presents predicted trends based on established principles and data from analogous compounds. Actual experimental values may vary.

Experimental Protocol for In Vivo Pharmacokinetic Studies in Rats

The following protocol outlines a general procedure for determining the pharmacokinetic profile of a novel N-(4-ethoxyphenyl) amide derivative in a preclinical animal model.[8]

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of a test compound after a single oral dose in Sprague-Dawley rats.

Materials:

  • Test compound (e.g., N-(4-ethoxyphenyl)-2-methylbutanamide)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.

  • Dose Preparation: Prepare a homogenous suspension of the test compound in the vehicle at the desired concentration.

  • Dosing: Administer a single oral dose of the test compound to each rat via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 100 µL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Analyze the plasma samples using a validated LC-MS/MS method to quantify the concentration of the test compound.

  • Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from the plasma concentration-time data.

Workflow for a Typical In Vivo Pharmacokinetic Study

cluster_prestudy Pre-Study cluster_study Study cluster_poststudy Post-Study A Dose Formulation C Oral Dosing A->C B Animal Acclimatization B->C D Serial Blood Sampling C->D E Plasma Separation D->E F LC-MS/MS Analysis E->F G Pharmacokinetic Modeling F->G

Caption: A generalized workflow for an in vivo pharmacokinetic study.

Conclusion

The pharmacokinetic profile of N-(4-ethoxyphenyl)-2-methylbutanamide and its derivatives is a complex interplay of their physicochemical properties and susceptibility to various metabolic pathways. By drawing comparisons with structurally related compounds, we can anticipate that these molecules are likely to be well-absorbed orally and extensively metabolized, primarily through O-de-ethylation and amide hydrolysis. The nature of the acyl group and substitutions on the aniline ring are expected to significantly influence the rate of metabolism and, consequently, the overall exposure and potential for toxicity. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of novel derivatives in this chemical class.

References

  • Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats - J-Stage. Available at: [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC. Available at: [Link]

  • Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats - PubMed. Available at: [Link]

  • The pharmacokinetics and metabolism of the anilide local anaesthetics in neonates. I. Lignocaine - PubMed. Available at: [Link]

  • Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study - PMC. Available at: [Link]

  • Interspecies differences in pharmacokinetics and metabolism of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl- phenyl)-propionamide: The role of N-acetyltransferase - ResearchGate. Available at: [Link]

  • N-(4-Ethoxyphenyl)-3-oxobutanamide - PMC. Available at: [Link]

  • Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Available at: [Link]

  • rac-N-(4-Ethoxyphenyl)-3-hydroxybutanamide - PMC. Available at: [Link]

  • N-(4-ETHOXYPHENYL)ACETAMIDE | CAS 62-44-2 - Matrix Fine Chemicals. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(4-ethoxyphenyl)-2-methylbutanamide

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of N-(4-ethoxyphenyl)-2-methylbutanamide, a compound for which specific safety data may not be readily available. By applying established principles of chemical safety and waste management, we can ensure the protection of laboratory personnel and the environment.

The core principle of this guide is to treat N-(4-ethoxyphenyl)-2-methylbutanamide with a high degree of caution, assuming it possesses hazards similar to structurally related compounds until proven otherwise. A close structural analog, N-(4-ethoxyphenyl)acetamide (Phenacetin), is classified as harmful if swallowed and is a suspected carcinogen[1][2][3][4]. Therefore, it is prudent to manage N-(4-ethoxyphenyl)-2-methylbutanamide as a hazardous waste.

I. Hazard Assessment and Waste Classification

Before any disposal activities commence, a thorough hazard assessment is paramount. Given the structural similarity to Phenacetin, we must assume that N-(4-ethoxyphenyl)-2-methylbutanamide may be harmful if swallowed and potentially carcinogenic. This initial assessment dictates that the compound must be managed as hazardous chemical waste.

According to the Resource Conservation and Recovery Act (RCRA), a material is classified as hazardous if it is listed by the Environmental Protection Agency (EPA) or exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. While specific reactivity and ignitability data for N-(4-ethoxyphenyl)-2-methylbutanamide are not available, its potential toxicity, based on its analog, necessitates its handling as hazardous waste.

Table 1: Hazard Profile of N-(4-ethoxyphenyl)acetamide (Phenacetin) as an Analog

Hazard ClassificationDescriptionSource
Acute Toxicity, Oral (Category 4)Harmful if swallowed.[1][3][4]
Carcinogenicity (Category 1A/1B/2)May cause cancer or is suspected of causing cancer.[1][2][3][4]
Skin SensitizationMay cause an allergic skin reaction.[2][3]
Germ Cell MutagenicitySuspected of causing genetic defects.[2][3]

This information underscores the importance of minimizing exposure and ensuring that the waste is not disposed of in regular trash or down the sewer system[5].

II. Segregation and Containerization: The Foundation of Safe Disposal

Proper segregation of chemical waste is a critical step to prevent dangerous reactions and ensure compliant disposal[5][6]. N-(4-ethoxyphenyl)-2-methylbutanamide waste must be collected separately from other waste streams.

Experimental Protocol: Waste Collection

  • Solid Waste:

    • Collect solid N-(4-ethoxyphenyl)-2-methylbutanamide waste, including contaminated personal protective equipment (PPE) like gloves and weighing papers, in a dedicated, leak-proof container.

    • The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended[6][7].

    • Do not mix solid waste with liquid waste[6][8].

  • Liquid Waste:

    • Collect liquid waste containing N-(4-ethoxyphenyl)-2-methylbutanamide, such as reaction mother liquors or chromatography fractions, in a separate, compatible container.

    • If the compound is dissolved in a solvent, the solvent's hazardous characteristics (e.g., flammability) must also be considered in the waste segregation and labeling. For instance, halogenated and non-halogenated solvents should be collected in separate containers[9].

    • Leave approximately 10% of headspace in liquid waste containers to allow for vapor expansion[8].

  • Sharps Waste:

    • Any sharps, such as needles or broken glass contaminated with N-(4-ethoxyphenyl)-2-methylbutanamide, must be placed in a designated, puncture-proof sharps container that is clearly labeled as containing hazardous chemical waste[9].

III. Labeling and Storage: Ensuring Clarity and Safety

Accurate and clear labeling of hazardous waste is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers[7][10].

Procedure for Labeling Hazardous Waste Containers:

  • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • The label must include the following information:

    • The words "Hazardous Waste"[7].

    • The full chemical name: "N-(4-ethoxyphenyl)-2-methylbutanamide". Avoid using abbreviations or chemical formulas[7].

    • An indication of the hazards (e.g., "Toxic," "Carcinogen").

    • The accumulation start date (the date the first waste is added to the container).

    • The name of the principal investigator or laboratory supervisor.

On-site Storage Guidelines:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel[7].

  • Ensure secondary containment, such as a spill tray, is used for liquid waste containers[5][6].

  • Segregate incompatible waste types. For example, keep acidic waste away from basic waste and flammable liquids away from oxidizers[7][10].

  • Keep waste containers securely closed except when adding waste[7].

IV. Disposal Workflow: From Laboratory to Final Disposition

The disposal of N-(4-ethoxyphenyl)-2-methylbutanamide must be handled by a licensed hazardous waste disposal company. It is illegal and unsafe to dispose of this chemical in the regular trash or down the drain[8].

Step-by-Step Disposal Workflow:

  • Waste Accumulation: Collect and store the hazardous waste as described in the sections above.

  • Request for Pickup: Once the waste container is nearly full (approximately 90%), or before the regulatory accumulation time limit is reached, submit a request for waste pickup to your institution's Environmental Health and Safety (EH&S) office[7][9].

  • Transportation: Trained EH&S personnel or a certified hazardous waste transporter will collect the waste from the laboratory.

  • Final Disposal: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The most probable disposal method for this type of organic chemical waste is controlled incineration at high temperatures, which ensures complete destruction[8].

Diagram: Disposal Workflow for N-(4-ethoxyphenyl)-2-methylbutanamide

A Generation of N-(4-ethoxyphenyl)-2-methylbutanamide Waste B Segregation of Solid, Liquid, and Sharps Waste A->B Step 1 C Proper Containerization and Labeling B->C Step 2 D Storage in Satellite Accumulation Area C->D Step 3 E Request Waste Pickup from EH&S D->E Step 4 F Collection by Authorized Personnel E->F Step 5 G Transportation to a Licensed TSDF F->G Step 6 H Final Disposal by Controlled Incineration G->H Step 7

Caption: Workflow for the safe disposal of N-(4-ethoxyphenyl)-2-methylbutanamide.

V. Emergency Procedures: Spill and Exposure Management

In the event of a spill or accidental exposure, immediate and appropriate action is crucial.

Spill Response:

  • Alert personnel in the immediate area.

  • If the spill is small and you are trained to handle it, don personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.

  • Absorb the spill with an inert material such as vermiculite or sand[11].

  • Collect the absorbent material in a sealed container and label it as hazardous waste for disposal.

  • For large spills, evacuate the area and contact your institution's EH&S for emergency response.

Exposure Response:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing[1][11].

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention[1].

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention[11].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[1][12].

Always have the Safety Data Sheet (SDS) for a similar compound, like Phenacetin, readily available for emergency responders[2].

By adhering to these procedures, researchers can ensure the safe and compliant disposal of N-(4-ethoxyphenyl)-2-methylbutanamide, thereby upholding their commitment to laboratory safety and environmental stewardship.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Tion. Safe Storage and Disposal of Chemicals in A Lab.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • IES. (2022, July 12). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Material Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • National Institute of Standards and Technology. (2015, March 26). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 18). SAFETY DATA SHEET.
  • Cayman Chemical. (2025, August 6). Safety Data Sheet.
  • Premix Group. (2023, February 28). INFORMATION FORM FOR CHEMICALS DATA.
  • Fisher Scientific. (2023, September 21). SAFETY DATA SHEET.
  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide.
  • Spectrum Chemical. (2022, June 17). SAFETY DATA SHEET.

Sources

Handling

Personal protective equipment for handling N-(4-ethoxyphenyl)-2-methylbutanamide

Topic: Personal protective equipment for handling N-(4-ethoxyphenyl)-2-methylbutanamide Format: Technical Safety Guide (Senior Scientist Persona) Operational Protocols for p-Phenetidine Derivatives in R&D Executive Safet...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling N-(4-ethoxyphenyl)-2-methylbutanamide Format: Technical Safety Guide (Senior Scientist Persona)

Operational Protocols for p-Phenetidine Derivatives in R&D

Executive Safety Summary: The "Hidden" Hazard

N-(4-ethoxyphenyl)-2-methylbutanamide is structurally an amide derivative of 4-ethoxyaniline (p-phenetidine) . While specific SDS data for this exact alkyl-derivative may be sparse in public repositories, Structure-Activity Relationship (SAR) logic dictates that we must treat it with the same rigor as its parent pharmacophore, Phenacetin (Group 1/2A Carcinogen) and p-Phenetidine (Potent Blood Toxin).

The Mechanism of Concern: Upon ingestion or absorption, amide bonds are subject to enzymatic hydrolysis (via amidases), potentially releasing free p-phenetidine . This metabolite is a known cause of methemoglobinemia (oxidizing hemoglobin so it cannot carry oxygen) and is nephrotoxic (kidney damaging).

Operational Directive: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) with an Occupational Exposure Band (OEB) of 3 or 4 until definitive toxicology data proves otherwise.

Risk Assessment & Hierarchy of Controls

PPE is your last line of defense. The following hierarchy must be established before the container is opened.

Hierarchy cluster_0 Critical Control Point Elimination ELIMINATION (Not possible for synthesis) Engineering ENGINEERING CONTROLS (Primary Barrier) Chemical Fume Hood or Powder Containment Enclosure Elimination->Engineering Admin ADMINISTRATIVE CONTROLS SOPs, Designated Area, Decontamination Logs Engineering->Admin PPE PPE (Secondary Barrier) Double Gloving, Respiratory Protection, Eye Shielding Admin->PPE

Figure 1: Hierarchy of Controls. Note that PPE is effective only when Engineering controls (Fume Hood) are functional.

Personal Protective Equipment (PPE) Specifications

Standard "lab safety" protocols are insufficient for aromatic amides. You must use barriers resistant to organic permeation.

A. Hand Protection (The "Double-Shell" Protocol)

Aromatic amines and their derivatives can permeate thin latex or nitrile rapidly.

  • Protocol: Double-gloving is mandatory.

  • Outer Glove: Nitrile (minimum 5 mil / 0.12 mm).

  • Inner Glove: Nitrile or Polyethylene (PE) laminate (Silver Shield®) if handling solutions >5%.

  • Change Frequency: Every 60 minutes or immediately upon splash.

B. Respiratory Protection

If the compound is a solid/powder, inhalation is the fastest route to systemic toxicity.

  • Primary: Handling must occur inside a certified Fume Hood.

  • Secondary (Outside Hood): If weighing outside a hood is unavoidable (not recommended), use a PAPR (Powered Air Purifying Respirator) with HEPA filters. A standard N95 is insufficient for high-potency powders due to face-seal leakage.

C. Eye & Body Protection[1][2][3]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are not acceptable for powders that can drift behind lenses.

  • Body: Tyvek® Lab Coat or disposable coveralls with elastic cuffs. Cotton lab coats absorb powders and become secondary contamination sources.

Summary Table: PPE Selection Guide
Protection ZoneRecommended EquipmentTechnical SpecificationRationale
Hands (Inner) Nitrile (Accelerator-free)4 mil (0.10 mm)Comfort & tactile sensitivity.
Hands (Outer) Nitrile (Long Cuff)>5 mil (0.12 mm)Sacrificial layer; color indicator preferred.
Respiratory Half-mask ElastomericP100 / HEPA Cartridge99.97% efficiency against particulates.
Eyes Indirect Vent GogglesAnti-fog, ANSI Z87.1Prevents powder drift into tear ducts.
Body Disposable Lab CoatPolypropylene/TyvekNon-porous; prevents fabric accumulation.

Operational Protocol: Safe Weighing & Transfer

Objective: Transfer 500mg of N-(4-ethoxyphenyl)-2-methylbutanamide from stock bottle to reaction vessel without exposure.

Step 1: Preparation
  • Verify Fume Hood airflow (>100 fpm / 0.5 m/s).

  • Place a disposable absorbent mat (plastic side down) on the hood surface.

  • Pre-weigh your spatula and receiving vessel.

  • Don PPE: Inner gloves -> Tyvek coat -> Outer gloves -> Goggles.

Step 2: The Transfer (Solid)
  • Open the stock container only inside the hood.

  • Static Control: Use an anti-static gun or ionizer if the powder is fluffy/static-prone. Electrostatic discharge can cause powder to "jump" and aerosolize.

  • Transfer solid using a disposable spatula.

  • The "Tap" Technique: Gently tap the spatula against the inner wall of the receiving vessel to dislodge powder. Do not flick.

  • Cap both vessels immediately.

Step 3: Decontamination (The "Solvent Wash")

Phenetidine derivatives are lipophilic. Water alone will not clean surfaces effectively.

  • Wipe the exterior of the stock bottle with a Kimwipe soaked in Ethanol (70%) or Isopropanol .

  • Dispose of the Kimwipe into the solid hazardous waste stream inside the hood.

  • Remove outer gloves inside the hood and discard them as hazardous waste.

Emergency Response & Disposal

Scenario: Powder Spill (>1g) inside Fume Hood.

  • Stop: Cease work. Do not remove hands from the hood yet.

  • Cover: Gently place a paper towel soaked in Ethanol over the powder to dampen it. Do not spray directly (this spreads the powder).

  • Wipe: Using a circular motion (outside to inside), wipe up the slurry.

  • Dispose: All waste (gloves, mats, wipes) goes into "Toxic Organic Solid" waste containers.

    • Disposal Code: Incineration is preferred over landfill due to potential aquatic toxicity (H410 equivalent).

First Aid (Exposure):

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use ethanol on skin (enhances absorption).

  • Inhalation: Move to fresh air. Urgent medical attention is required to check methemoglobin levels.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4754, Phenacetin (Structural Parent). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: p-Phenetidine (CAS 156-43-4). Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: p-Phenetidine. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.